molecular formula C14H15NO2S B1394900 Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate CAS No. 885278-63-7

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Cat. No.: B1394900
CAS No.: 885278-63-7
M. Wt: 261.34 g/mol
InChI Key: QXJHMEJCXWUZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJHMEJCXWUZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695874
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-63-7
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic route to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are privileged scaffolds in drug discovery, known for a wide range of biological activities.[1][2] This document details a two-step synthetic strategy centered around the classic Hantzsch thiazole synthesis. The guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols for each stage, and offers insights into the causality behind key experimental choices, targeting an audience of researchers, chemists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is most effectively achieved via the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry that constructs the thiazole ring from a thioamide and an α-halocarbonyl compound.[3][4][5] This approach is renowned for its reliability and high yields.[3]

Our retrosynthetic analysis deconstructs the target molecule into two key precursors:

  • 3,5-Dimethylthiobenzamide : This provides the C2-N3 bond and the 2-aryl substituent.

  • Ethyl Bromopyruvate : This α-halo ketoester serves as the C4-C5-S1 fragment of the thiazole ring.[6][7]

The forward synthesis, therefore, involves two primary stages:

  • Stage 1 : The thionation of 3,5-dimethylbenzamide to produce the required thioamide precursor.

  • Stage 2 : The cyclocondensation of 3,5-dimethylthiobenzamide with ethyl bromopyruvate to form the final thiazole product.

G cluster_0 Overall Synthetic Workflow start Starting Material: 3,5-Dimethylbenzamide thioamide Stage 1: Thionation (Lawesson's Reagent) start->thioamide precursor Precursor: 3,5-Dimethylthiobenzamide thioamide->precursor hantzsch Stage 2: Hantzsch Cyclocondensation (+ Ethyl Bromopyruvate) precursor->hantzsch purify Purification & Characterization hantzsch->purify product Final Product: Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate purify->product G cluster_mech Hantzsch Thiazole Synthesis Mechanism Step1 Step 1: Sɴ2 Attack Step2 Step 2: Intramolecular Cyclization Step3 Step 3: Dehydration Reactants Thioamide + Ethyl Bromopyruvate Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 S attacks C-Br Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 N attacks C=O Product Aromatic Thiazole Intermediate2->Product - H₂O

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Executive Summary

Introduction: The Therapeutic Potential of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The thiazole ring is a key component in several clinically approved drugs, underscoring its therapeutic relevance.[2]

The subject of this guide, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, is a novel compound whose biological activity and mechanism of action remain uncharacterized. Its structure, featuring a substituted aryl group at the 2-position and a carboxylate at the 4-position, is common among biologically active thiazoles. Based on the extensive literature on this class of compounds, we hypothesize that this compound is most likely to exhibit anticancer properties. Therefore, the investigative strategy outlined herein will primarily focus on this therapeutic area, while remaining adaptable to other potential activities.

Phase I: Initial Screening and Assessment of Biological Activity

The first phase of our investigation is designed to cast a wide net, determining if this compound has any significant biological activity, with a primary focus on anticancer effects.

Synthesis of this compound

A sufficient quantity of the compound must be synthesized for in vitro and potential in vivo studies. The Hantzsch thiazole synthesis is a classic and efficient method for this purpose.[4][5][6][7][8]

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-chloroacetoacetate (1.1 equivalents) and 3,5-dimethylbenzothioamide (1.0 equivalent) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: The resulting precipitate, this compound, can be collected by filtration and purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Screening

To assess the potential anticancer activity, we will screen the compound against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia). Cell viability assays are a cost-effective and high-throughput method for this initial screen.[9][10][11][12]

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[2][13][14][15] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[13][14][15]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
HCT116Colon Cancer
A549Lung Cancer
K562Leukemia

Phase II: Elucidation of the Cellular Mechanism of Action

If Phase I reveals significant cytotoxic activity, Phase II will focus on determining the cellular mechanism by which the compound induces cell death.

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[1][3][16][17][18] We will use flow cytometry to assess apoptotic markers.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Treat the most sensitive cancer cell line identified in Phase I with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[1][3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1][3][16][17][18]

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Diagram: Apoptosis Assay Workflow

G start Cancer Cell Culture treatment Treat with Compound (IC50 and 2x IC50) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow data Data Analysis: Quantify Apoptotic Populations flow->data

Caption: Workflow for apoptosis detection by flow cytometry.

Phase III: Identification of the Molecular Target

Assuming the compound induces apoptosis, the next logical step is to identify the specific molecular target(s) through which it exerts its effect. Based on the known mechanisms of other thiazole derivatives, we will investigate several plausible targets.

Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways.[19][20][21][22][23]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases at a fixed concentration (e.g., 10 µM). Commercial services are available for this.

  • IC50 Determination: For any kinases that show significant inhibition (>50%) in the initial screen, perform a dose-response analysis to determine the IC50 value.[19] A common method is a luminescence-based assay that measures ATP consumption.[19][21]

  • Data Analysis: Identify the most potently inhibited kinase(s) as potential direct targets of the compound.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another clinically validated anticancer strategy.[24][25][26]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: Use a fluorescence-based tubulin polymerization assay kit.[24][25][26] Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.[24]

  • Data Acquisition: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.[24][25]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Diagram: Hypothetical Signaling Pathway Inhibition

G compound Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate target_kinase Target Kinase compound->target_kinase Inhibits downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylates apoptosis Apoptosis target_kinase->apoptosis Inhibits proliferation Cell Proliferation downstream_protein->proliferation Promotes

Caption: Hypothetical inhibition of a pro-proliferative kinase.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is often dysregulated in cancer and represents a viable therapeutic target.[27][28][29][30][31]

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cancer cell line that has been stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Phase IV: Target Validation and Preclinical Characterization

Once a primary molecular target is identified, this phase will focus on validating this target and conducting initial preclinical characterization of the compound.

In Silico Molecular Docking

Molecular docking studies can provide insights into the binding mode of the compound to its putative target and help in designing more potent analogs.[32][33][34][35][36]

Protocol: Molecular Docking

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the active site of the target protein.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition.

Preliminary Pharmacokinetic Profiling

An early assessment of the compound's pharmacokinetic (PK) properties is crucial for its development as a potential drug.[37][38][39][40][41]

Protocol: In Vitro ADME Assays

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.

  • Cell Permeability: Evaluate the compound's ability to cross cell membranes using a Caco-2 cell permeability assay.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By progressing through a phased approach of screening, cellular mechanism investigation, molecular target identification, and preclinical characterization, we can build a comprehensive understanding of this novel compound's therapeutic potential. The integration of detailed protocols, data-driven decision points, and visual workflows ensures that this investigation will be both efficient and conclusive.

References

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical sectors. While not a therapeutic agent itself, this molecule serves as a crucial and versatile intermediate for the synthesis of more complex, biologically active compounds.[1] Its structure, featuring a stable thiazole core flanked by a substituted phenyl ring and an ethyl ester functional group, offers multiple points for chemical modification, making it an ideal scaffold in drug discovery and materials science. This document details the compound's fundamental chemical properties, provides an authoritative protocol for its synthesis via the Hantzsch thiazole reaction, and explores its current and potential applications. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Molecular Identity and Structure

The structural foundation of this compound is the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[2] This core is known to be a key pharmacophore in numerous approved drugs and biologically active agents.[3][4]

Nomenclature and Chemical Identifiers

The key identifiers for this compound are summarized in the table below for unambiguous reference in research and procurement.

PropertyValueSource(s)
IUPAC Name ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylateN/A
CAS Number 885278-63-7[1][5]
Molecular Formula C₁₄H₁₅NO₂S[1][6]
Molecular Weight 261.34 g/mol [1][6]
Appearance Pale yellow solid[1]
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)CN/A
InChI Key BXFSXNXQLILNEU-UHFFFAOYSA-N[6]
Chemical Structure

The molecule's architecture consists of a central thiazole ring. The C2 position is substituted with a 3,5-dimethylphenyl group, which imparts lipophilicity and specific steric properties. The C4 position is functionalized with an ethyl carboxylate group, providing a reactive handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation.

Caption: Structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction setup, and purification.

Summary of Properties
PropertyValue / ObservationSource(s)
Physical Form Pale yellow solid[1]
Storage Conditions Store at 0-8°C[1]
Melting Point Experimental data not available in cited literature.N/A
Boiling Point Experimental data not available in cited literature.N/A
Solubility Described as having favorable solubility for handling and formulation.[1]
Predicted Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available in the cited literature, its characteristic signals can be predicted based on its structure and published data for analogous compounds.[7][8][9]

  • ¹H NMR:

    • Aromatic Protons: Two signals are expected for the dimethylphenyl ring. A singlet for the proton at the C2 position (between the methyl groups) and a singlet for the two equivalent protons at the C4 and C6 positions. These would likely appear in the δ 7.0-7.8 ppm range.

    • Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically appearing downfield around δ 8.0-8.5 ppm.

    • Ethyl Ester Group: A quartet for the -OCH₂- protons (around δ 4.2-4.5 ppm) and a triplet for the terminal -CH₃ protons (around δ 1.3-1.5 ppm).

    • Dimethyl Group: A singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring, expected around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: The ester C=O carbon is expected in the δ 160-165 ppm region.

    • Thiazole Carbons: The C2 and C4 carbons of the thiazole ring are typically found in the δ 145-170 ppm range, while C5 is more upfield.

    • Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in the typical aromatic region of δ 125-140 ppm.

    • Ethyl and Methyl Carbons: The -OCH₂- carbon would be around δ 60-62 ppm, while the aliphatic methyl carbons would be upfield (δ 14-22 ppm).

  • FT-IR (Infrared Spectroscopy):

    • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.

    • Bands in the 1500-1640 cm⁻¹ region corresponding to C=N stretching of the thiazole ring and C=C stretching of the aromatic phenyl ring.

    • C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹.

    • A C-S stretching vibration, which is often weak, in the fingerprint region.

Synthesis and Mechanism

The construction of the thiazole core is a classic and reliable transformation in organic chemistry. The most authoritative and widely used method for this class of compounds is the Hantzsch Thiazole Synthesis.[10][11][12]

Retrosynthetic Analysis and Proposed Pathway

The Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound.[2][11] For the target molecule, this translates to a disconnection across the N1-C2 and S-C5 bonds of the thiazole ring.

  • Precursor 1 (Thioamide): 3,5-Dimethylthiobenzamide. This component provides the 2-(3,5-dimethylphenyl) moiety.

  • Precursor 2 (α-Halocarbonyl): Ethyl bromopyruvate. This reagent provides the ethyl carboxylate group at the C4 position and the remaining atoms for the heterocyclic ring.

The reaction proceeds via an initial nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10][13]

G cluster_reactants Reactants cluster_process Process cluster_product Product Formation thioamide 3,5-Dimethylthiobenzamide mix Mix in Solvent (e.g., Ethanol) thioamide->mix haloketone Ethyl Bromopyruvate haloketone->mix reflux Heat to Reflux (e.g., 4-6 hours) mix->reflux mix->reflux Initiates Reaction cyclization Intermediate Formation & Cyclization/Dehydration reflux->cyclization reflux->cyclization Drives to Completion product Crude Product Mixture cyclization->product

Caption: Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a validated, generalized procedure based on established Hantzsch syntheses.[9][10]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3,5-dimethylthiobenzamide in absolute ethanol.

    • Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.

  • Addition of α-Haloketone: To the stirred solution, add 1.05 equivalents of ethyl bromopyruvate dropwise at room temperature.

    • Causality: A slight excess of the electrophile ensures complete consumption of the thioamide. Dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the SN2 and subsequent condensation steps. TLC allows for empirical determination of reaction completion, preventing unnecessary heating that could lead to side products.

  • Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Causality: The bicarbonate wash neutralizes the hydrobromic acid byproduct formed during the reaction. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • Causality: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, yielding the pure target compound.

Purification and Characterization Workflow

A robust workflow is critical to ensure the final product meets the purity requirements for subsequent applications.

G start Crude Reaction Mixture quench Quench & Neutralize (e.g., NaHCO₃ solution) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification Step concentrate->purify recrystal Recrystallization purify->recrystal High Yield/ Crystalline chrom Column Chromatography purify->chrom Complex Mixture/ Amorphous final_product Pure Solid Product recrystal->final_product chrom->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: Post-synthesis workflow for purification and analysis.

Applications in Research and Development

This compound is primarily valued as a molecular building block.[1] Its utility stems from the stable, biologically relevant thiazole core and the presence of functional groups amenable to further chemical modification.

Role as a Versatile Chemical Intermediate

The compound serves as a key starting material in multi-step syntheses.[1]

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Aromatic Substitution: While the thiazole ring itself is relatively electron-deficient, the dimethylphenyl ring can potentially undergo electrophilic aromatic substitution if required, although this is less common.

Potential in Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.[2][3] Derivatives of thiazole have demonstrated significant biological activities, including:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated as potent agents against various bacterial and fungal strains.[1][14]

  • Anticancer Activity: The thiazole ring is a component of several compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3][4][14]

  • Anti-inflammatory Activity: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[1][4]

This specific intermediate is a valuable precursor for synthesizing novel thiazole derivatives for screening in these therapeutic areas.[1]

Applications in Agrochemicals

Beyond pharmaceuticals, the thiazole scaffold is important in the agrochemical industry. This compound can be used to develop new fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1] The 3,5-dimethylphenyl group can be a key feature for achieving desired potency and selectivity in these applications.

Conclusion

This compound is a well-defined chemical entity with significant strategic value for synthetic and medicinal chemists. Its straightforward synthesis via the robust Hantzsch reaction, combined with its versatile chemical handles, makes it an attractive starting point for the development of novel compounds. While its direct biological activity is not its primary application, its role as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents is firmly established. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their research and development programs.

References

A Technical Guide to the Identification of Potential Therapeutic Targets for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate belongs to the 2-aryl-thiazole-4-carboxylate chemical class, a scaffold known to confer diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] While direct biological data for this specific molecule is not extensively published, its structural features strongly suggest potential interactions with several high-value therapeutic target families. This guide outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of these targets, progressing from broad computational predictions to specific biochemical and cell-based functional assays. The methodologies described herein are designed to provide a robust framework for elucidating the mechanism of action and unlocking the full therapeutic potential of this promising compound.

A Strategic Framework for Target Deconvolution

The journey from a novel chemical entity to a validated therapeutic requires a logical and empirically rigorous target deconvolution strategy. For this compound, we propose a phased approach that maximizes efficiency and data quality. The strategy begins with in silico methods to generate high-probability hypotheses, which are then systematically tested using orthogonal biochemical, biophysical, and cellular validation assays. This workflow ensures that resources are directed toward the most promising biological targets, building a comprehensive data package that elucidates both direct molecular interactions and downstream functional consequences.

G cluster_in_silico Phase 1: In Silico Hypothesis Generation cluster_biochem Phase 2: Biochemical & Biophysical Validation cluster_cellular Phase 3: Cellular Target Validation A Compound Structure Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate B Reverse Docking & Pharmacophore Screening A->B Input Structure D Prioritized Target List (Kinases, Enzymes, Receptors) B->D Generate Hypotheses C Target Database (e.g., PDB, ChEMBL) C->B Screen Against E Broad Panel Screening (e.g., Kinase Panel) D->E Inform Panel Design F Enzymatic Assays (IC50 Determination) D->F Select Assays E->F Confirm Hits G Direct Binding Assays (SPR, ITC) F->G Validate Direct Interaction J Phenotypic & Functional Assays (Viability, Migration, Cytokine Release) F->J H Target Engagement Assays (e.g., CETSA) G->H Confirm in Cellular Milieu I Downstream Signaling Analysis (Western Blot, qPCR) H->I Measure Functional Impact I->J Link to Cellular Phenotype K Validated Therapeutic Target(s) J->K

Figure 1: A multi-phase workflow for therapeutic target identification.

Prioritized Target Classes Based on Scaffold Analysis

The extensive body of literature on thiazole-containing compounds points toward several high-priority target classes.[5][6] The 2-phenylthiazole core is a key feature in molecules targeting protein kinases, various metabolic enzymes, and cytoskeletal components.

Target Class A: Protein Kinases

Protein kinases are critical regulators of cellular signaling and represent one of the most successfully drugged enzyme families, particularly in oncology. The thiazole scaffold is present in numerous approved kinase inhibitors, including Dasatinib (a Bcr-Abl inhibitor).[3][5] Furthermore, thiazole derivatives have shown potent inhibitory activity against key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Rationale for Investigation: The structural similarity of this compound to known ATP-competitive kinase inhibitors makes this family a primary area of investigation. The 3,5-dimethylphenyl group can occupy the hydrophobic pocket of the ATP-binding site, while the thiazole core acts as a hinge-binding scaffold.

G Compound Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate EGFR EGFR Compound->EGFR Inhibits PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT3/5 EGFR->STAT Migration Migration & Invasion PLCg->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway, a potential target.

Experimental Validation Workflow:

  • Broad Kinase Profiling: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™). This provides a global view of selectivity and identifies primary hits.

  • Biochemical IC₅₀ Determination: For hits identified in the primary screen (e.g., >90% inhibition at 1 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay (Promega) is a robust method applicable to nearly any kinase.

  • Biophysical Confirmation of Direct Binding: Use Surface Plasmon Resonance (SPR) to confirm a direct interaction between the compound and the purified kinase domain. This technique provides kinetic data (Kon, Koff) and the equilibrium dissociation constant (KD), which is a true measure of binding affinity.

  • Cellular Target Engagement: Confirm that the compound inhibits the target kinase in a cellular context. For example, in a cancer cell line overexpressing EGFR (e.g., A431), treat with the compound and measure the phosphorylation of EGFR (p-EGFR) and its downstream substrate, ERK (p-ERK), via Western blot.

Protocol Spotlight: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding affinity and kinetics of this compound to a purified kinase target.

Methodology:

  • Immobilization: Covalently immobilize the purified kinase protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference flow cell is prepared similarly but without the protein (mock immobilization) for background subtraction.

  • Analyte Preparation: Prepare a dilution series of the compound in running buffer (e.g., HBS-EP+) from 0 µM (blank) up to ~100x the expected KD. Include DMSO concentration matching in all samples.

  • Binding Analysis: Inject the compound dilutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Target Class B: Metabolic Enzymes (Xanthine Oxidase)

Several studies have identified 2-phenylthiazole-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism responsible for producing uric acid.[8] Elevated uric acid levels lead to gout. Febuxostat, an approved drug for gout, also contains a thiazole core.

Rationale for Investigation: The core scaffold of the topic compound is highly analogous to known XO inhibitors. The ethyl ester is likely a prodrug, which would be hydrolyzed in vivo to the active carboxylic acid, capable of coordinating with the molybdenum center in the enzyme's active site.

Experimental Validation Workflow:

  • Enzymatic Inhibition Assay: Measure the ability of the compound (and its hydrolyzed carboxylic acid form) to inhibit the activity of purified xanthine oxidase. The assay monitors the enzymatic conversion of xanthine to uric acid, which can be measured spectrophotometrically by the increase in absorbance at 295 nm.

  • Cell-Based Uric Acid Production Assay: Use a relevant cell model (e.g., potassium oxonate-induced hyperuricemic hepatocytes) to measure the compound's ability to reduce cellular uric acid production.

Target Class C: Cytoskeletal & Cell Migration Components

Certain thiazole derivatives have been found to inhibit cancer cell migration and invasion, with evidence suggesting this may occur through the disruption of actin cytoskeletal structures.[9] Additionally, other complex thiazoles, like the epothilones, are potent microtubule stabilizers.[5][6]

Rationale for Investigation: While less common than kinase inhibition, anti-migratory effects represent a valuable therapeutic avenue, particularly in oncology for preventing metastasis. The rigid, planar nature of the 2-phenylthiazole core could facilitate binding in protein grooves or at protein-protein interfaces crucial for cytoskeletal dynamics.

Experimental Validation Workflow:

  • Cell Migration/Invasion Assays: Use a Transwell (Boyden chamber) assay to quantify the compound's effect on cancer cell migration (towards a chemoattractant) and invasion (through a Matrigel matrix).

  • Wound Healing (Scratch) Assay: Perform a scratch assay to visually and quantitatively assess the inhibition of collective cell migration over time.

  • Immunofluorescence Microscopy: Treat cells (e.g., MDA-MB-231 breast cancer cells) with the compound and stain for F-actin (using phalloidin) and α-tubulin (using an antibody) to visualize any changes in cytoskeletal organization, cell morphology, or the formation of migratory structures like lamellipodia.

Data Summary and Interpretation

To facilitate analysis, experimental results should be compiled into clear, tabular formats.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target % Inhibition @ 1 µM IC₅₀ (nM) KD (nM) via SPR
EGFR 98% 45 38
VEGFR-2 95% 88 75
SRC 65% 450 510
ABL1 15% >10,000 >10,000

| CDK2 | 5% | >10,000 | >10,000 |

Table 2: Summary of Cellular Activity

Assay Cell Line Endpoint EC₅₀ (µM)
Cell Viability (MTT) A431 (EGFR-high) Proliferation 0.85
Cell Viability (MTT) HUVEC (VEGFR-2-high) Proliferation 1.2
Transwell Migration MDA-MB-231 Cell Motility 2.5

| Xanthine Oxidase | - | Uric Acid Production | >20 (Inactive) |

Conclusion and Forward Outlook

This compound is a compound built upon a versatile and therapeutically relevant scaffold. Based on extensive data from structurally related molecules, the most promising potential therapeutic targets belong to the protein kinase family, specifically growth factor receptors such as EGFR and VEGFR-2. A secondary, yet important, avenue of investigation is its potential to modulate cytoskeletal dynamics and inhibit cell migration. The systematic approach detailed in this guide—combining predictive in silico analysis with rigorous biochemical, biophysical, and cell-based validation—provides a clear and robust path to confidently identify its primary mechanism of action and advance this compound in the drug discovery pipeline.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a pivotal structural motif in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and therapeutic significance. This guide provides a comprehensive exploration of the discovery and historical development of novel thiazole derivatives. We will delve into the foundational synthetic methodologies, trace the evolution of structure-activity relationship (SAR) understanding, and highlight key therapeutic breakthroughs that have established thiazole-based compounds as indispensable tools in the modern pharmacopeia. From their early discovery to their current status in a wide array of FDA-approved drugs, this document serves as a technical resource for researchers and professionals dedicated to the advancement of drug discovery and development.

Introduction: The Enduring Legacy of the Thiazole Scaffold

The thiazole nucleus, with its unique electronic properties and ability to engage in various non-covalent interactions, has captivated the attention of medicinal chemists for over a century.[1] This five-membered aromatic ring is not merely a passive scaffold but an active participant in molecular recognition, often serving as a critical pharmacophore in a multitude of clinically successful drugs.[2][3] Its presence in natural products like vitamin B1 (thiamine) and the antibiotic penicillin laid the groundwork for its exploration as a privileged structure in drug design.[1][4][5]

The therapeutic landscape has been significantly shaped by the introduction of thiazole-containing drugs. These agents span a vast range of indications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive therapies.[3][6][7] The journey from the initial synthesis of simple thiazole compounds to the intricate, multi-functional derivatives in contemporary use is a testament to the relentless pursuit of therapeutic innovation. This guide will navigate through the pivotal moments of this journey, offering insights into the chemical logic and experimental rigor that have propelled the field forward.

Historical Milestones: From Serendipity to Rational Design

The history of thiazole derivatives is a narrative of scientific inquiry that has evolved from serendipitous discoveries to highly rational, structure-based design.

The Dawn of Thiazole Chemistry: Hantzsch and Beyond

The late 19th century marked the genesis of thiazole synthesis with Arthur Hantzsch's landmark discovery. The Hantzsch thiazole synthesis , a condensation reaction between α-haloketones and thioamides, provided the first reliable method for constructing the thiazole ring.[4][8][9] This foundational reaction, still widely used today, opened the door for the systematic exploration of thiazole chemistry and the generation of a diverse library of derivatives.

Following Hantzsch's pioneering work, the early 20th century witnessed the discovery of naturally occurring thiazoles with profound biological activity. The elucidation of the structure of thiamine (Vitamin B1) , containing a thiazole moiety, was a critical step in understanding its role in metabolic processes and preventing the nutritional disorder beriberi.[6][10]

The Antibiotic Era: Penicillin and the Rise of Sulfonamides

The discovery of penicillin by Alexander Fleming in 1928 revolutionized the treatment of bacterial infections and highlighted the therapeutic potential of fused thiazole ring systems.[5] The thiazolidine ring, a reduced form of thiazole, is a core component of the penicillin structure, crucial for its antibacterial activity.

Shortly thereafter, the development of sulfathiazole , a sulfonamide antibiotic, further solidified the importance of the thiazole scaffold in antimicrobial drug discovery.[4][11] These early successes spurred extensive research into synthetic thiazole derivatives, leading to the identification of compounds with a broad spectrum of biological activities.

The Modern Age: A Plethora of Therapeutic Applications

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the development of thiazole-containing drugs. This progress has been driven by a deeper understanding of disease mechanisms and the advent of powerful tools for drug design and synthesis. Today, over 18 FDA-approved drugs contain a thiazole scaffold, a testament to its enduring value in medicine.[7][12]

Examples of prominent thiazole-based drugs include:

  • Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[3][4][13]

  • Dasatinib: A potent tyrosine kinase inhibitor for the treatment of certain types of cancer.[2][11]

  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[4]

  • Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.[4][11]

  • Nizatidine: A histamine H2 receptor antagonist for the treatment of peptic ulcers.[4][11]

This diversification of therapeutic applications highlights the remarkable chemical tractability and biological versatility of the thiazole ring.

Synthetic Methodologies: Building the Thiazole Core

The ability to efficiently and selectively synthesize novel thiazole derivatives is paramount to their continued exploration in drug discovery. While the Hantzsch synthesis remains a cornerstone, numerous other methods have been developed to access a wider range of substitution patterns and molecular complexities.

The Hantzsch Thiazole Synthesis: A Timeless Classic

The Hantzsch synthesis is a robust and versatile method for the preparation of thiazoles. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

  • Reactant Preparation: Dissolve one equivalent of the desired thioamide in a suitable solvent, such as ethanol or acetic acid.

  • Addition of α-Halocarbonyl: Add one equivalent of the α-halocarbonyl compound to the solution.

  • Reaction Conditions: The reaction is typically heated to reflux for a period ranging from a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.[14]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thioester Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Protonation dehydration Dehydration cyclization->dehydration product Thiazole Derivative dehydration->product

Caption: The Hantzsch thiazole synthesis workflow.

Cook-Heilbron Synthesis and Other Key Methodologies

Beyond the Hantzsch synthesis, other important methods for constructing the thiazole ring include:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[10]

  • Gabriel Synthesis: Involves the cyclization of α-acylaminoketones with phosphorus pentasulfide.[14]

  • Modern Approaches: Recent advancements have focused on developing more sustainable and efficient synthetic routes.[8][9] These include microwave-assisted synthesis, the use of ionic liquids as green solvents, and catalyst-free protocols.[14][15]

The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of a thiazole derivative is intricately linked to its three-dimensional structure and the nature of its substituents. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing new drugs with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Biological Activity

Systematic studies have revealed several key structural features that consistently influence the biological activity of thiazole derivatives:

  • Substitution at the 2-position: The substituent at the 2-position of the thiazole ring often plays a critical role in target binding. For example, in many antimicrobial thiazoles, an amino group or a substituted amino group at this position is essential for activity.

  • Substitution at the 4- and 5-positions: Modifications at these positions can significantly impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability. Aromatic or heteroaromatic substituents are frequently introduced at these positions to enhance target engagement.[16]

  • Fusion to other ring systems: Fusing the thiazole ring to other heterocyclic or carbocyclic systems can create rigid scaffolds that pre-organize the key binding elements, leading to higher affinity for the target protein.[11]

Case Study: SAR of Thiazole-Based Kinase Inhibitors

The development of thiazole-based kinase inhibitors, such as Dasatinib, provides a compelling example of the power of SAR-guided drug design. The thiazole ring in Dasatinib serves as a key scaffold for orienting the side chains that interact with the ATP-binding pocket of the target kinases.

Compound Modification Effect on Activity
Lead CompoundInitial hit from screeningModerate potency
Derivative AAddition of a 2-chloro-6-methylphenyl groupIncreased potency and selectivity
Derivative BIntroduction of a hydroxyethylpiperazine side chainImproved solubility and pharmacokinetic profile
DasatinibOptimized combination of substituentsHigh potency, broad-spectrum kinase inhibition

Table 1: Illustrative SAR of a Thiazole-Based Kinase Inhibitor

SAR_Logic start Initial Thiazole Scaffold r1 Modify R1 Substituent start->r1 r2 Modify R2 Substituent start->r2 r3 Modify R3 Substituent start->r3 activity Biological Activity r1->activity r2->activity r3->activity potency Potency activity->potency selectivity Selectivity activity->selectivity pk Pharmacokinetics activity->pk

Caption: Logical flow of structure-activity relationship studies.

The Broad Spectrum of Biological Activities

The chemical versatility of the thiazole ring has translated into a remarkable diversity of biological activities. Thiazole derivatives have been successfully developed to target a wide range of pathogens and disease pathways.

Antimicrobial Agents

Thiazole-based compounds have a long history of use as antimicrobial agents. They exhibit activity against a broad spectrum of bacteria and fungi.[2][3] The mechanism of action often involves the inhibition of essential cellular processes, such as DNA synthesis, protein synthesis, or cell wall formation.[17]

Anticancer Therapeutics

In the realm of oncology, thiazole derivatives have emerged as powerful anticancer agents.[6][18] They can exert their effects through various mechanisms, including:

  • Kinase Inhibition: As exemplified by Dasatinib, thiazoles can effectively inhibit the activity of kinases that are critical for cancer cell proliferation and survival.

  • Inhibition of Angiogenesis: Some thiazole derivatives have been shown to inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[19]

  • Induction of Apoptosis: Many thiazole-based compounds can trigger programmed cell death (apoptosis) in cancer cells.[19]

Anti-inflammatory and Analgesic Properties

Thiazole derivatives, such as Meloxicam, are widely used for their anti-inflammatory and analgesic properties.[2] They typically function by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain.

Other Therapeutic Areas

The therapeutic potential of thiazole derivatives extends to numerous other areas, including:

  • Antiviral: Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.[2][3]

  • Antidiabetic: Some thiazole derivatives have shown promise as antidiabetic agents.[6]

  • Anticonvulsant: The thiazole scaffold has been explored for the development of new anticonvulsant drugs.[6]

  • Antihistamine: Certain thiazole derivatives exhibit H1-antihistamine activity.[20]

Future Directions and Emerging Trends

The field of thiazole chemistry and drug discovery continues to evolve, driven by new technologies and a deeper understanding of biology.

Novel Synthetic Methodologies

The development of more efficient, sustainable, and diversity-oriented synthetic methods will be crucial for accessing novel chemical space and generating the next generation of thiazole-based drugs.[21] The application of flow chemistry and automated synthesis platforms is expected to accelerate the discovery process.

Targeting New Biological Pathways

As our understanding of disease biology expands, new molecular targets for therapeutic intervention are being identified. The versatility of the thiazole scaffold makes it an ideal platform for designing novel ligands that can modulate the activity of these emerging targets.

Thiazole-Based Prodrugs and Drug Delivery Systems

The development of thiazole-based prodrugs and targeted drug delivery systems is a promising strategy for improving the therapeutic index of existing drugs. These approaches can enhance drug solubility, improve bioavailability, and reduce off-target toxicity.

Conclusion

The discovery and history of novel thiazole derivatives represent a remarkable journey of scientific innovation. From its humble beginnings in the 19th century to its current status as a cornerstone of modern medicinal chemistry, the thiazole ring has consistently demonstrated its immense therapeutic potential. The continued exploration of its chemical and biological properties, guided by the principles of rational drug design and enabled by cutting-edge synthetic methodologies, promises to deliver a new wave of innovative medicines that will address unmet medical needs and improve human health for years to come.

References

A Comprehensive Guide to the Synthesis of 2-Arylthiazole-4-Carboxylates: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylthiazole-4-Carboxylate Scaffold

The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] The 2-arylthiazole-4-carboxylate scaffold, in particular, has garnered significant attention in medicinal chemistry as a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules, with a focus on the underlying reaction mechanisms, experimental considerations, and modern advancements in the field.

The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

The most fundamental and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][4] This reaction involves the condensation of an α-haloketone with a thioamide.[4][5]

Reaction Mechanism and Regioselectivity

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration. The reaction is typically initiated by the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[6]

The regioselectivity of the Hantzsch synthesis is a critical consideration, particularly when using unsymmetrical α-haloketones or N-substituted thioamides. The reaction conditions, such as pH, can influence the final product distribution. For instance, reactions carried out under acidic conditions with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: A Classic Approach

A typical experimental procedure for the Hantzsch synthesis of a 2-arylthiazole-4-carboxylate involves the reaction of an ethyl 2-chloroacetoacetate (an α-haloketone precursor) with a substituted thiobenzamide.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the substituted thiobenzamide in a suitable solvent, such as ethanol.

  • Addition of α-Halocarbonyl: Add ethyl 2-chloroacetoacetate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-arylthiazole-4-carboxylate.

Modern Advancements and Alternative Synthetic Strategies

While the Hantzsch synthesis remains a cornerstone, several modern methodologies have been developed to improve efficiency, yield, and substrate scope, and to address the principles of green chemistry.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation.[8][9] Several one-pot procedures for the synthesis of 2-arylthiazole-4-carboxylates have been reported. These often involve the in situ generation of one of the key intermediates.

For example, a three-component, one-pot synthesis of 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides has been developed, showcasing the efficiency of MCRs in building complex thiazole derivatives.[10] Another efficient one-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles.[8][11]

Caption: Conceptual workflow of a one-pot synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating.[12][13] The synthesis of thiazole derivatives has been shown to be significantly enhanced by microwave irradiation.[12][14]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[12]

  • Higher Yields: Increased reaction rates and reduced side reactions can lead to improved product yields.

  • Improved Purity: The rapid and uniform heating often results in cleaner reaction profiles.

Catalytic Approaches

The use of catalysts can significantly improve the efficiency and selectivity of thiazole synthesis. Various catalysts, including Lewis acids, solid-supported catalysts, and biocatalysts, have been explored.

For instance, an efficient and green method for the synthesis of Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst.[2] The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration.[15]

Protective Group Strategies

In the synthesis of complex molecules containing the 2-arylthiazole-4-carboxylate core, the use of protecting groups is often necessary to mask reactive functional groups and ensure the desired chemical transformations occur at the intended sites.[16][17] The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.

Standard resources such as "Greene's Protective Groups in Organic Synthesis" provide comprehensive guidance on the selection, installation, and cleavage of a wide array of protecting groups for various functional groups.[18][19][20]

Data Summary: A Comparative Overview of Synthetic Methods

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Hantzsch Synthesis Condensation of an α-haloketone and a thioamide.[5]Well-established, versatile, generally good yields.Can require harsh conditions, potential for side products.
One-Pot/MCRs Multiple reaction steps in a single vessel.[8]Time-efficient, reduced waste, operational simplicity.Optimization can be complex.
Microwave-Assisted Use of microwave irradiation for heating.[12]Rapid reaction times, higher yields, improved purity.Requires specialized equipment.
Catalytic Methods Employment of a catalyst to facilitate the reaction.[2]Milder reaction conditions, improved selectivity, catalyst reusability (for heterogeneous catalysts).Catalyst cost and sensitivity can be a factor.

Conclusion and Future Perspectives

The synthesis of 2-arylthiazole-4-carboxylates is a well-developed field with a rich history, yet it continues to evolve with the advent of new synthetic methodologies. The classic Hantzsch synthesis remains a reliable and versatile method, while modern approaches such as one-pot reactions, microwave-assisted synthesis, and catalytic methods offer significant improvements in terms of efficiency, sustainability, and scope.

As the demand for novel and complex thiazole-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally benign synthetic strategies will remain a key area of research. The strategic application of protecting groups will also continue to be essential for the successful synthesis of intricate molecular architectures. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting and important area of chemical synthesis.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development. This guide provides a comprehensive, technically robust framework for conducting the preliminary cytotoxicity screening of a novel synthetic compound, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, suggesting a promising avenue for therapeutic innovation. This document is meticulously structured to guide researchers, scientists, and drug development professionals through the entire screening process, from the foundational rationale to the detailed experimental protocols and data interpretation. By integrating established scientific principles with practical, field-proven insights, this guide aims to ensure the generation of reliable and reproducible data, thereby facilitating informed decision-making in the onward development of this and similar chemical entities.

Introduction: The Rationale for Cytotoxicity Screening

The journey of a new chemical entity from the laboratory bench to clinical application is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity. Preliminary cytotoxicity screening serves as a critical initial filter, enabling the early identification of compounds that may exert a toxic effect on cells. This process is not merely about identifying cell death but about quantifying the dose-dependent response, which is a fundamental concept in toxicology and pharmacology.

This compound is a compound of interest due to its thiazole core. Thiazole rings are prevalent in a variety of biologically active molecules, including some with demonstrated anticancer properties. The 3,5-dimethylphenyl substitution may influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its cytotoxic profile. Therefore, a systematic in vitro evaluation of its effect on cell viability is a logical and essential first step in characterizing its biological activity.

Strategic Approach to Preliminary Cytotoxicity Screening

A robust preliminary cytotoxicity screen is designed to be efficient, reproducible, and informative. The workflow presented below outlines a logical progression from initial setup to final data analysis, ensuring that each step builds upon the last to generate a comprehensive initial assessment of the test compound's cytotoxic potential.

Figure 1: A comprehensive workflow for the preliminary cytotoxicity screening of a novel compound.

Detailed Methodologies and Protocols

Cell Line Selection: A Critical First Step

The choice of cell lines is paramount for the relevance of the screening data. For a preliminary screen, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins to assess the breadth of cytotoxic activity.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a workhorse in cancer research and drug screening.

  • A549 (Human Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line that is also frequently used for in vitro toxicology studies due to its metabolic capabilities.

The MTT Assay: A Reliable Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Figure 2: The biochemical principle of the MTT assay for assessing cell viability.

Step-by-Step Experimental Protocol
  • Cell Culture and Plating:

    • Culture the selected cell lines in their recommended growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells at 70-80% confluency using trypsin-EDTA.

    • Perform a cell count and viability check using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 hours.

  • MTT Assay and Data Collection:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Cell Viability and IC50

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) × 100

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in 50% inhibition of cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tabular Summary of Hypothetical Results
Cell LineIC50 (µM) of this compound (48h)
MCF-7[Insert experimentally determined value]
A549[Insert experimentally determined value]
HepG2[Insert experimentally determined value]

Note: The IC50 values are to be determined through experimentation and are presented here as placeholders.

Interpretation and Future Directions

The IC50 values obtained from the preliminary screen provide a quantitative measure of the compound's cytotoxic potency. A low IC50 value suggests significant cytotoxic activity. Differences in IC50 values across the cell line panel may indicate a degree of selectivity.

Based on the outcomes of this initial screen, subsequent studies may include:

  • Mechanism of Action Studies: Investigating whether the observed cytotoxicity is due to apoptosis or necrosis using techniques like flow cytometry with Annexin V/PI staining.

  • Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at a specific phase.

  • Expanded Cell Line Screening: Testing the compound against a broader panel of cancer and non-cancerous cell lines to further assess its selectivity and potential therapeutic window.

  • In Vivo Efficacy and Toxicity Studies: If the in vitro data is sufficiently promising, the compound may be advanced to animal models.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary cytotoxicity screening of this compound. By adhering to these detailed protocols and principles of sound experimental design, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this promising compound. The early and accurate characterization of a compound's cytotoxic profile is an indispensable component of modern drug discovery, and the methodologies outlined herein are designed to meet this critical need.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. This document outlines detailed protocols for assessing the compound's cytotoxic effects and its potential to modulate nuclear receptor activity. The experimental design emphasizes scientific integrity, providing a self-validating system for robust and reproducible results.

Introduction to this compound and the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The diverse therapeutic potential of thiazole derivatives stems from their ability to interact with various biological targets. This compound is a synthetic compound featuring this key thiazole moiety. Its structural characteristics suggest potential for biological activity, necessitating a systematic in vitro evaluation to elucidate its cellular effects and potential mechanisms of action.

This guide presents a two-tiered approach for the initial in vitro characterization of this compound:

  • Primary Screening: Assessment of general cytotoxicity to determine the compound's effective concentration range and its impact on cell viability.

  • Mechanistic Investigation: A luciferase reporter gene assay to explore the compound's potential to modulate nuclear receptor signaling, a common pathway for small molecule drugs.[4][5]

Part 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[6]

Scientific Rationale

Before investigating the specific mechanisms of a novel compound, it is crucial to first establish its effect on cell proliferation and viability. The MTT assay is a robust, high-throughput, and cost-effective method for this initial screening.[6] The resulting dose-response curve and the calculated IC50 value (the concentration at which 50% of cell viability is inhibited) are fundamental parameters for designing subsequent, more detailed mechanistic studies.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of the compound treatment 4. Treat cells with compound dilutions compound_prep->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_addition 6. Add MTT reagent incubation->mtt_addition formazan_solubilization 7. Solubilize formazan crystals mtt_addition->formazan_solubilization read_plate 8. Measure absorbance at 570 nm formazan_solubilization->read_plate analysis 9. Calculate % viability and IC50 read_plate->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dilution).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Collection:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the % viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

Parameter Description Example Value
Cell LineHuman cervical cancerHeLa
Seeding DensityCells per well8,000
Compound ConcentrationsµM0, 0.1, 1, 10, 50, 100
Incubation Timehours48
IC50µMTo be determined

Part 2: Mechanistic Insights using a Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

Luciferase reporter assays are a highly sensitive and quantitative method for studying gene expression and are widely used to investigate the function of nuclear receptors.[4][5] This assay format can determine if a compound acts as an agonist or antagonist of a specific nuclear receptor.

Scientific Rationale

Many small molecule drugs exert their effects by modulating the activity of nuclear receptors, which are ligand-activated transcription factors.[7] A dual-luciferase reporter assay provides a robust system to screen for such activity.[8] This system utilizes two different luciferase enzymes, Firefly and Renilla. The Firefly luciferase is under the control of a promoter containing response elements for a specific nuclear receptor, serving as the experimental reporter. The Renilla luciferase is driven by a constitutive promoter and serves as an internal control to normalize for transfection efficiency and cell number.[5][8]

Experimental Workflow: Dual-Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate transfection 2. Co-transfect with reporter and control plasmids cell_seeding->transfection compound_addition 3. Treat cells with compound transfection->compound_addition incubation 4. Incubate for 16-24 hours compound_addition->incubation cell_lysis 5. Lyse cells incubation->cell_lysis luciferase_assay 6. Measure Firefly and Renilla luminescence cell_lysis->luciferase_assay data_normalization 7. Normalize Firefly to Renilla activity luciferase_assay->data_normalization fold_activation 8. Calculate fold activation data_normalization->fold_activation

Caption: Workflow for the dual-luciferase reporter assay.

Detailed Protocol: Dual-Luciferase Reporter Assay

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium

  • Nuclear receptor expression plasmid (e.g., for ERα, AR, GR)

  • Firefly luciferase reporter plasmid with corresponding hormone response elements

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound

  • Reference agonist and antagonist for the chosen nuclear receptor

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency the next day.

    • On the following day, co-transfect the cells with the nuclear receptor expression plasmid, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]

  • Compound Treatment:

    • Allow 4-6 hours for transfection.

    • Prepare serial dilutions of this compound and reference compounds in the appropriate medium.

    • Replace the transfection medium with the medium containing the compound dilutions.

    • Incubate for 16-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium and gently wash the cells with PBS.

    • Lyse the cells by adding passive lysis buffer and incubate according to the manufacturer's protocol.

    • Transfer the cell lysate to a new opaque plate suitable for luminometry.

    • Add the Luciferase Assay Reagent II (Firefly substrate) and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla substrate and Firefly quencher) and measure the Renilla luminescence.[8]

Data Analysis:

  • Normalize the data by dividing the Fire-fly luciferase activity by the Renilla luciferase activity for each well to obtain the Relative Light Units (RLU).[8]

  • Calculate the fold activation by dividing the RLU of the treated samples by the RLU of the vehicle control.[8]

  • Plot the fold activation against the compound concentration to determine agonistic or antagonistic activity.

Parameter Description Example
Cell LineHuman Embryonic KidneyHEK293T
Reporter PlasmidGlucocorticoid Response ElementpGRE-Luc
Expression PlasmidGlucocorticoid ReceptorpCMV-GR
Control PlasmidConstitutive RenillapRL-TK
Reference AgonistDexamethasone1 µM
Test Compound Conc.µM0.01 - 100

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to investigate a potential mechanism of action through a reporter gene assay, researchers can efficiently gather critical data to guide further drug discovery and development efforts. The inherent modularity of these protocols allows for adaptation to different cell lines and specific biological questions, ensuring their broad applicability in the evaluation of novel chemical entities.

References

Application Note & Protocol: Solubilization of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the dissolution of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a hydrophobic small molecule, for use in cell-based assays. The protocol emphasizes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media. Key considerations, including solvent toxicity, prevention of compound precipitation, and the critical importance of appropriate vehicle controls, are discussed in detail. The methodologies outlined herein are designed to ensure experimental reproducibility and maintain the scientific integrity of in vitro studies.

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

This compound is a thiazole derivative, a class of heterocyclic compounds with diverse biological activities that are frequently investigated in drug discovery programs.[1][2] Like many small molecule drug candidates, its aromatic and ester moieties confer a hydrophobic nature, leading to poor solubility in aqueous solutions such as cell culture media.[3][4] Direct addition of such compounds to media will result in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

The standard and most effective method to overcome this challenge is the use of a biocompatible organic solvent to create a concentrated stock solution, which can then be diluted to a final, low-toxicity working concentration in the culture medium.[4][5] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a broad range of organic molecules and its general acceptance in cell culture workflows.[6][7]

However, it is crucial to recognize that DMSO is not inert and can exert biological effects on cells, including cytotoxicity, altered gene expression, and differentiation induction, particularly at higher concentrations.[8][9][10] Therefore, the primary objective of this protocol is to achieve complete solubilization of this compound while minimizing the final concentration of DMSO to a level that is non-perturbing to the biological system under investigation.

Materials and Reagents

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade or equivalent high purity

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • 0.2 µm sterile syringe filter (optional, for stock solution sterilization)

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution. This concentration is a common starting point, but it can be adjusted based on the required final assay concentrations and the compound's solubility limit in DMSO.

Step 1: Pre-Analysis and Calculation Before handling the compound, ensure you have its molecular weight (MW). This information is critical for accurate concentration calculations.

  • Example Calculation for a 10 mM Stock Solution:

    • Let's assume the MW of this compound is 275.36 g/mol .

    • To make 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 275.36 g/mol * 1000 mg/g = 2.75 mg

Step 2: Weighing the Compound

  • Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance.

  • Carefully weigh out the calculated mass of the compound directly into the tared vial. For small quantities, it is often easier to weigh the compound and then add the appropriate volume of solvent.[11]

Step 3: Dissolution in DMSO

  • Add the calculated volume of high-purity DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is slow, briefly warm the solution to 37°C and vortex again.[12] A short sonication (5-10 minutes) in a water bath can also aid in solubilization.[12]

Step 4: Sterilization and Storage (The "3 S's": Solvent, Solubility, Stability)

  • Solvent & Solubility: You have now created a high-concentration stock in an appropriate solvent.

  • Stability: To ensure the long-term stability of your compound:

    • (Optional) If sterility is a major concern, the DMSO stock solution can be sterilized by passing it through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter. Note that DMSO itself is bacteriostatic.[11]

    • Aliquot the stock solution into smaller, single-use volumes in sterile amber vials or polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[11][13]

    • Label each aliquot clearly with the compound name, concentration, solvent (100% DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Dilution to Working Concentration for Cell Treatment

The key to preventing precipitation is to avoid a sudden, large change in solvent polarity.[7][14] This is achieved by ensuring the final DMSO concentration in the culture medium is low.

Step 1: Determine the Maximum Tolerated DMSO Concentration Before beginning experiments with your compound, it is imperative to determine the highest concentration of DMSO your specific cell line can tolerate without affecting its viability or the experimental endpoint.

  • Recommendation: Perform a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • General Guideline: Most cell lines tolerate up to 0.5% DMSO, but it is best practice to keep the final concentration at or below 0.1% to minimize off-target effects.[15][16][17][18]

Step 2: Serial Dilution (if necessary) It is best practice to perform intermediate dilutions in 100% DMSO before the final dilution into aqueous medium.[7][19] This prevents the compound from precipitating out of a less concentrated DMSO stock.

Step 3: Final Dilution into Culture Medium

  • Pre-warm the complete cell culture medium to 37°C.

  • Calculate the volume of stock solution needed.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, with a final DMSO concentration of 0.1%:

      • This requires a 1:1000 dilution (10,000 µM / 10 µM = 1000).

      • Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

      • The final DMSO concentration will be 0.1% (1 µL DMSO in 1000 µL total volume).

  • Crucial Technique: To prevent precipitation, add the small volume of DMSO stock directly into the larger volume of pre-warmed medium while gently vortexing or swirling the medium.[20] Do not add medium to the concentrated DMSO stock.

Step 4: Vehicle Control Preparation For every experiment, a vehicle control is mandatory. This control group will receive the same final concentration of DMSO as the experimental groups, but without the dissolved compound.[9][20]

  • Example: For the experiment above, the vehicle control would be prepared by adding 1 µL of 100% DMSO to 999 µL of pre-warmed medium.

Data Summary & Best Practices

ParameterRecommendationRationale
Primary Solvent Anhydrous, high-purity DMSOExcellent solubilizing power for hydrophobic compounds; widely accepted in cell culture.[6][7]
Stock Concentration 1-10 mM (or higher if soluble)Creates a concentrated source for accurate dilution; minimizes the volume of solvent added to cells.[5]
Final DMSO Conc. ≤ 0.1% (ideal); < 0.5% (acceptable)Minimizes solvent-induced cytotoxicity and off-target biological effects.[15][16][18] Must be validated for each cell line.
Dilution Method Add DMSO stock to pre-warmed mediaPrevents compound precipitation by avoiding rapid solvent polarity shifts.[14][20]
Controls Untreated cells & Vehicle (DMSO) controlEssential to distinguish compound-specific effects from solvent-induced artifacts.[9][18]
Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles.[11][13]

Visual Workflow and Logic Diagrams

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Part 1: Stock Solution Preparation calc Calculate Mass (e.g., for 10 mM stock) weigh Weigh Compound calc->weigh Mass dissolve Dissolve in 100% DMSO (Vortex / Sonicate) weigh->dissolve Compound store Aliquot & Store (-20°C / -80°C) dissolve->store 10 mM Stock

Caption: Workflow for preparing a concentrated stock solution.

Diagram 2: Experimental Plate Setup Logic

G cluster_plate Experimental Setup cluster_key Key Comparisons control_untreated Untreated Control Cells + Medium control_vehicle Vehicle Control Cells + Medium + 0.1% DMSO treatment Treatment Group Cells + Medium + 0.1% DMSO + 10 µM Compound key1 Vehicle vs. Untreated: Tests for solvent toxicity control_vehicle->key1 key2 Treatment vs. Vehicle: Tests for compound-specific effect treatment->key2

Caption: Logic for including appropriate controls in the experiment.

References

analytical methods for detecting Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound in human plasma. The described methodology, centered around Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is designed for researchers in drug discovery, pharmacology, and toxicology requiring a robust and validated bioanalytical assay. We present detailed protocols for sample preparation—including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—along with optimized chromatographic conditions and mass spectrometric parameters. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All protocols are framed within the context of regulatory guidelines for bioanalytical method validation to ensure data integrity and reliability.[1][2]

Introduction and Scientific Rationale

This compound is a small molecule featuring a substituted thiazole-carboxylate core. The accurate quantification of such compounds in biological matrices, particularly plasma, is fundamental for characterizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A reliable bioanalytical method is crucial for determining key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are cornerstones of drug development and toxicological assessment.

Given the complexity of plasma, which contains a high abundance of proteins, lipids, and other endogenous components, a highly selective and sensitive analytical method is required.[3] LC-MS/MS is the industry-standard technique for this purpose, offering unparalleled specificity through mass-based separation and fragmentation, and sensitivity capable of reaching the low ng/mL levels often required for potent pharmaceutical compounds.[4][5]

This guide outlines a proposed LC-MS/MS method, developed from foundational bioanalytical principles and tailored to the predicted physicochemical properties of the target analyte.

Analyte Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale & Implication for Analysis
Molecular Weight ~261.34 g/mol Falls within the typical range for small molecule drugs.
LogP (Hydrophobicity) ~3.9The presence of the dimethylphenyl group and ethyl ester suggests the molecule is moderately hydrophobic.[6] This property is critical for selecting appropriate solvents for LLE and the stationary phase for SPE and HPLC.
pKa (Acid/Base) Weakly BasicThe nitrogen atom in the thiazole ring is expected to be a weak base. This allows for efficient ionization in positive mode electrospray ionization (ESI) and suggests that an acidic mobile phase (e.g., with formic acid) will yield good chromatographic peak shape.[7]
Hydrogen Bond Acceptors 4Indicates potential for interaction with polar solvents and surfaces.[6]
Hydrogen Bond Donors 0The molecule lacks labile protons for hydrogen bonding.[6]

Bioanalytical Workflow Overview

The overall process for quantifying the analyte in plasma involves several distinct stages, from sample collection to final data analysis. Each step is optimized to ensure maximum analyte recovery, minimal matrix interference, and high reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection (with Anticoagulant) B Internal Standard Spiking A->B C Extraction (PPT, LLE, or SPE) B->C D Evaporation & Reconstitution (for LLE/SPE) C->D E LC Separation D->E F MS/MS Detection E->F G Peak Integration & Quantification F->G H Method Validation Assessment G->H

Caption: High-level bioanalytical workflow.

Plasma Sample Preparation: Protocols and Rationale

Sample preparation is arguably the most critical step in bioanalysis.[8] Its primary goals are to remove interfering matrix components (like proteins and phospholipids) and to concentrate the analyte to a level suitable for detection.[9] We present three common protocols, ranging from simple to more complex, allowing researchers to choose based on their required level of sample cleanliness and sensitivity.

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique ideal for early-stage discovery or when high throughput is a priority.[10] It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the abundant proteins.

Causality: Acetonitrile is often the preferred solvent because it typically provides more complete protein removal compared to methanol and results in a cleaner supernatant.[11] The 3:1 solvent-to-plasma ratio ensures efficient precipitation.[12]

G Start 100 µL Plasma IS Add 10 µL Internal Standard Start->IS Vortex1 Vortex (10s) IS->Vortex1 ACN Add 300 µL cold Acetonitrile Vortex1->ACN Vortex2 Vortex vigorously (1 min) ACN->Vortex2 Incubate Incubate (-20°C, 20 min) Vortex2->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant End Inject into LC-MS/MS Supernatant->End

Caption: Protein Precipitation (PPT) workflow.

Protocol:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard (IS) working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving polar interferences and proteins in the aqueous plasma layer.

Causality: Based on its predicted LogP of ~3.9, the analyte is hydrophobic and will preferentially partition into a non-polar organic solvent. Methyl tert-butyl ether (MTBE) is an excellent choice as it is less dense than water, forming the upper layer for easy removal, and has low water miscibility. A basic pH adjustment (e.g., pH 9-10) will neutralize any potential protonation of the thiazole nitrogen, maximizing its neutrality and enhancing its extraction into the organic phase.

G Start 200 µL Plasma IS Add 20 µL Internal Standard Start->IS Buffer Add 50 µL Ammonium Hydroxide (pH 10) IS->Buffer Vortex1 Vortex (10s) Buffer->Vortex1 Solvent Add 1 mL MTBE Vortex1->Solvent Vortex2 Vortex vigorously (5 min) Solvent->Vortex2 Centrifuge Centrifuge (4,000 x g, 5 min) Vortex2->Centrifuge OrganicLayer Transfer Organic (top) Layer Centrifuge->OrganicLayer Evaporate Evaporate to dryness (N2 stream) OrganicLayer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol:

  • Pipette 200 µL of plasma into a glass tube.

  • Spike with 20 µL of the IS working solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to adjust the pH.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex for 5 minutes to ensure complete extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Method 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and allows for significant analyte concentration.[14][15] It is the method of choice for achieving the lowest limits of quantitation.

Causality: A mixed-mode cation exchange polymer-based sorbent is recommended. The reversed-phase character of the polymer will retain the hydrophobic analyte, while the cation exchange functionality will strongly retain the weakly basic thiazole nitrogen under acidic conditions. This dual retention mechanism allows for rigorous washing steps to remove interferences, leading to an exceptionally clean final extract.[16]

G Start Condition (1 mL Methanol) Equilibrate Equilibrate (1 mL 0.1% Formic Acid in Water) Start->Equilibrate Load Load (Pre-treated Plasma) Equilibrate->Load Wash1 Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 Wash 2 (1 mL 100% Methanol) Wash1->Wash2 Elute Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Pre-treat Sample: Dilute 200 µL of plasma (spiked with IS) with 200 µL of 2% phosphoric acid in water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the thiazole nitrogen, disrupting its ionic interaction with the sorbent and allowing for elution.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Instrumental Method

The following parameters provide a robust starting point for method development. Optimization will be required for the specific instrument used.

ParameterRecommended SettingRationale
Instrument Triple Quadrupole Mass SpectrometerIndustry standard for quantitative bioanalysis, offering high sensitivity and selectivity via MRM.
Ion Source Electrospray Ionization (ESI), Positive ModeThe basic thiazole nitrogen is readily protonated, making positive ESI the ideal ionization technique.[17]
MRM Transition Analyte: Q1 (Precursor) -> Q3 (Product) IS: Q1 -> Q3To be determined by infusing a standard solution of the analyte. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by optimizing the collision energy.
Source Temp. 500 - 550 °COptimized for efficient desolvation of the mobile phase.[17]
IonSpray Voltage ~5500 VGenerates a stable electrospray.[17]
LC Column C18, ≤ 2.1 mm ID, < 2 µm particle sizeA C18 stationary phase provides excellent retention for the moderately hydrophobic analyte. Smaller particle sizes improve chromatographic efficiency and peak resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures the analyte remains protonated for good peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic mobile phase with low viscosity and good UV transparency.
Flow Rate 0.4 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3-4 minutesA gradient elution is necessary to ensure the analyte is eluted with a sharp peak and that the column is cleaned of late-eluting matrix components.
Injection Volume 5 - 10 µLA small volume is sufficient given the sensitivity of modern mass spectrometers.

Bioanalytical Method Validation

A rigorous validation is required to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation should be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[1][2]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be < 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and < 5% for the IS.
Linearity & Range To establish the concentration range over which the assay is accurate and precise.A calibration curve of at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration (accuracy) and the variability of the measurements (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[18]
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range. While high recovery is desirable, consistency is more critical.
Stability To ensure the analyte is stable during sample handling and storage.Assessed via freeze-thaw, bench-top, long-term, and stock solution stability tests. Mean concentration of stability samples should be within ±15% of nominal concentration.
Carryover To check for residual analyte from a high concentration sample in a subsequent blank injection.Response in the blank after the highest standard should be < 20% of the LLOQ response.

Conclusion

The LC-MS/MS method outlined in this document provides a comprehensive and robust framework for the quantitative analysis of this compound in human plasma. By offering detailed protocols for multiple sample preparation techniques and a validated analytical workflow, this guide serves as a critical resource for researchers in the pharmaceutical and life sciences industries. Adherence to the principles of causality in method design and rigorous validation against regulatory standards will ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

Application Notes & Protocols: Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been developed for the characterization and application of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate as a novel chemical probe. This document provides a comprehensive framework for researchers, scientists, and professionals in drug development, guiding them through the necessary steps from initial validation to advanced cellular applications. The guide emphasizes a structured, data-driven approach to ensure the reliability and reproducibility of experimental findings.

The application notes and protocols are designed to be self-validating, incorporating critical quality control measures and decision points throughout the experimental workflows. By adhering to these guidelines, researchers can confidently establish the utility of this and other novel compounds as precise tools for biological discovery. Detailed, step-by-step methodologies for key experiments are provided, alongside recommendations for data analysis and interpretation.

To further enhance clarity and usability, the guide includes visual aids such as tables for summarizing quantitative data and diagrams generated using Graphviz to illustrate signaling pathways and experimental workflows. These visual elements are intended to provide a clear and concise overview of complex processes, facilitating a deeper understanding of the experimental logic. In line with the principles of scientific integrity, the document is thoroughly referenced, with in-text citations and a complete list of authoritative sources, ensuring that the presented information is grounded in established scientific literature.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Role of Chemical Probes in Modern Biology

Chemical probes are indispensable tools in molecular and chemical biology, enabling the acute perturbation and study of protein function in complex biological systems. A well-characterized chemical probe should exhibit high potency, specificity, and a well-defined mechanism of action. This guide outlines a comprehensive strategy for the characterization and application of a novel small molecule, this compound, as a chemical probe. The following sections will detail the necessary steps from initial compound validation to its use in cellular assays for target validation and pathway elucidation.

II. Physicochemical Characterization of the Probe Candidate

Before initiating any biological experiments, it is crucial to thoroughly characterize the physicochemical properties of this compound to ensure its suitability for use in aqueous biological systems.

Table 1: Physicochemical Properties and Quality Control

ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with the proposed structure.
Purity HPLC-UV (e.g., at 254 nm)>95%
Solubility Nephelometry or visual inspectionSoluble in DMSO at >10 mM. Aqueous solubility in buffer to be determined.
Stability HPLC-UV over time in relevant buffers<10% degradation over 24 hours.
Protocol 1: Stock Solution Preparation and Storage
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot into small volumes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

III. Target Identification and Validation Strategy

Assuming the biological target of this compound is unknown, a multi-pronged approach is recommended for target identification.

A. Phenotypic Screening

Phenotypic screening is a powerful approach to identify compounds that produce a desired effect in a cellular or organismal model, without a priori knowledge of the drug's target.[1][2]

  • Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line for an oncology application) in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 10 µM) for a defined period (e.g., 24-48 hours).

  • Staining: Fix and permeabilize the cells, then stain with fluorescent dyes to label cellular compartments (e.g., DAPI for the nucleus, phalloidin for actin filaments, and a mitochondrial dye).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify various phenotypic parameters (e.g., cell number, nuclear morphology, mitochondrial integrity). A significant change in a specific phenotype suggests a biological effect of the compound.

B. Affinity-Based Target Identification

Affinity-based methods utilize the binding affinity of the small molecule for its target to isolate and identify the target protein(s).[3][4] This typically involves modifying the probe with a tag for purification.

  • Synthesize an analogue of this compound that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive group.

  • Couple this reactive group to biotin.

  • Purify the biotinylated probe by HPLC and confirm its structure by mass spectrometry.

  • Crucially, validate that the biotinylated probe retains the biological activity observed with the parent compound.

  • Cell Lysis: Prepare a cell lysate from the relevant cell line.

  • Incubation: Incubate the cell lysate with the biotinylated probe.

  • Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.[3]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are significantly enriched in the probe-treated sample compared to a control.

G cluster_workflow Affinity-Based Target ID Workflow start Synthesize Biotinylated Probe incubate Incubate with Cell Lysate start->incubate capture Capture with Streptavidin Beads incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Candidate Targets ms->end

Caption: Workflow for affinity-based target identification.

IV. Assay Development and Mechanistic Studies

Once a putative target is identified, the next step is to develop biochemical and cellular assays to validate the interaction and elucidate the mechanism of action.

Protocol 5: Recombinant Protein-Based Biochemical Assay (Example: Kinase Inhibition)
  • Express and Purify Target Protein: Produce the recombinant target protein (e.g., a kinase) using a suitable expression system.

  • Assay Setup: In a 384-well plate, combine the recombinant kinase, its substrate, and ATP.

  • Compound Titration: Add a serial dilution of this compound.

  • Reaction and Detection: Allow the kinase reaction to proceed, then stop it and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Table 2: Hypothetical Biochemical Assay Data

Compound Concentration (µM)% Inhibition
1095.2
3.385.1
1.160.3
0.3748.9
0.1225.6
0.0410.1
IC₅₀ ~0.4 µM
Protocol 6: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[5]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A compound that binds to its target will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

G cluster_pathway Hypothetical Signaling Pathway probe Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate target Target Protein (e.g., Kinase X) probe->target Inhibition downstream Downstream Substrate target->downstream Phosphorylation phenotype Cellular Phenotype downstream->phenotype

Caption: Hypothetical signaling pathway for the chemical probe.

V. Selectivity and Off-Target Profiling

A good chemical probe should be selective for its intended target.

Protocol 7: Selectivity Profiling
  • Panel Screening: Screen this compound against a panel of related proteins (e.g., a kinase panel) at a fixed concentration (e.g., 1 µM).

  • Dose-Response: For any off-targets identified, perform a full dose-response curve to determine their IC₅₀ values.

  • Data Interpretation: A probe is considered selective if it is significantly more potent against its primary target compared to off-targets (ideally >30-fold).

VI. Conclusion

This guide provides a comprehensive framework for the characterization and validation of this compound as a chemical probe. By following these protocols, researchers can rigorously establish its mechanism of action, target identity, and selectivity, thereby enabling its confident use in biological research.

VII. References

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL: --INVALID-LINK--

  • Title: The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery Source: RSC Chemical Biology URL: --INVALID-LINK--

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: --INVALID-LINK--

  • Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: --INVALID-LINK--

  • Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: --INVALID-LINK--

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: Nature URL: --INVALID-LINK--

  • Title: Phenotypic screening Source: Wikipedia URL: --INVALID-LINK--

  • Title: Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions Source: Charles River URL: --INVALID-LINK--

  • Title: Target-Identification-Phenotypic-Screening Source: Discovery On Target URL: --INVALID-LINK--

  • Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: --INVALID-LINK--

  • Title: Achieving Modern Success in Phenotypic Drug Discovery Source: Pfizer URL: --INVALID-LINK--

  • Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL: --INVALID-LINK--

  • Title: Emerging Affinity-Based Techniques in Proteomics Source: PubMed Central URL: --INVALID-LINK--

  • Title: Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease Source: Olink URL: --INVALID-LINK--

  • Title: Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Source: Broad Institute URL: --INVALID-LINK--

  • Title: Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein Source: ACS Chemical Biology URL: --INVALID-LINK--

  • Title: Phenotypic and target-based HTS in drug discovery Source: Computational Chemistry | Blog URL: --INVALID-LINK--

  • Title: Workflow of different label-free target deconvolution methods,... Source: ResearchGate URL: --INVALID-LINK--

  • Title: An electroaffinity labelling platform for chemoproteomic-based target identification Source: PubMed URL: --INVALID-LINK--

References

Application Notes & Protocols for Preclinical Evaluation of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a novel small molecule belonging to this versatile class. While specific biological data for this compound is not yet publicly available, its structural motifs suggest a potential for therapeutic relevance. The presence of the thiazole core, often associated with kinase inhibition or interaction with other key cellular targets, coupled with the substituted phenyl ring, which can influence potency and selectivity, makes this compound a compelling candidate for preclinical investigation.[4]

These application notes provide a comprehensive framework for the initial in vivo evaluation of this compound in animal models. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and potential efficacy, adhering to the highest standards of scientific rigor and animal welfare.[5][6] The overarching goal of these preclinical studies is to generate the necessary data to make informed decisions about the compound's potential for further development as a therapeutic agent.[7][8][9]

Experimental Workflow: A Phased Approach to In Vivo Characterization

The in vivo assessment of a new chemical entity (NCE) like this compound should follow a logical, stepwise progression. This ensures that each phase of testing is built upon a solid foundation of data from the preceding stage, optimizing the use of resources and animals.[10]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Pharmacodynamics (PD) cluster_2 Phase 3: Decision Point A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding (e.g., in Mice) A->B C Pilot Pharmacokinetics (PK) (e.g., in Rats) A->C D Selection of Relevant Animal Model (Hypothesis-driven, e.g., Xenograft Model) B->D Establishes MTD E Efficacy Study with PK/PD Endpoints C->E Informs Dosing Regimen D->E F Histopathology & Biomarker Analysis E->F G Data Analysis & Go/No-Go Decision F->G G A Day -14: Tumor Cell Implantation B Day 0: Tumor Staging & Randomization A->B C Day 1-21: Dosing & Monitoring (Tumor Volume, Body Weight) B->C D Day 21: Study Termination & Sample Collection C->D

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development. Accurate quantification of this molecule in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1] This document provides a comprehensive, step-by-step guide to developing and validating a robust LC-MS/MS method for this specific analyte in plasma, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[2]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Physicochemical Properties
  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₇NO₂S

  • Molecular Weight: 275.37 g/mol

  • Structure:

    alt text
    (Note: An illustrative structure is used as the exact public domain image is unavailable.)

  • Predicted Properties: Based on its structure, the molecule is relatively non-polar and lacks readily ionizable acidic groups. The nitrogen atom on the thiazole ring provides a site for protonation, making it suitable for positive mode electrospray ionization (ESI+). The estimated LogP is > 3.5, suggesting good retention on a reversed-phase column.

PropertyValueRationale for Method Development
Monoisotopic Mass 275.0980 DaUsed for setting the precursor ion (Q1) mass in the mass spectrometer.
Key Functional Groups Thiazole Ring, Ester, Phenyl RingThe thiazole nitrogen is the most likely site of protonation for ESI+. The overall structure is stable, suggesting distinct fragmentation patterns.
Predicted Polarity Non-polar / HydrophobicA reversed-phase column (e.g., C18) will be the logical starting point for chromatographic separation.

Mass Spectrometry Method Development

The goal is to establish highly selective and sensitive Multiple Reaction Monitoring (MRM) transitions for the analyte and a suitable internal standard (IS).

Rationale for Parameter Selection

The initial phase involves infusing a standard solution of the analyte directly into the mass spectrometer to optimize ionization and fragmentation parameters. This process, known as tuning, is critical for maximizing signal response.[3] We aim to find a stable precursor ion (the protonated molecule, [M+H]⁺) and at least two intense, specific product ions resulting from collision-induced dissociation (CID).[4] Using two transitions—one for quantification (quantifier) and one for confirmation (qualifier)—enhances the certainty of identification.[4]

Experimental Protocol: MS Tuning and MRM Optimization
  • Prepare Analyte Solution: Create a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid promotes protonation.[5]

  • Direct Infusion: Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

  • Q1 Scan (Precursor Identification): Perform a full scan in the first quadrupole (Q1) to identify the protonated molecular ion, [M+H]⁺. Based on the monoisotopic mass, this is expected at m/z 276.1.

  • Product Ion Scan (Fragment Identification): Select the precursor ion at m/z 276.1 in Q1 and scan for fragment ions in the third quadrupole (Q3) while applying varying levels of collision energy (CE) in the collision cell (Q2).

  • MRM Transition Selection: Identify the most intense and stable product ions. Avoid fragments resulting from simple neutral losses (e.g., H₂O) as they can be less specific.[6]

  • Compound Parameter Optimization: For each selected MRM transition, optimize compound-specific parameters like Collision Energy (CE) and Declustering Potential (DP) to maximize the signal for each transition.

Optimized Mass Spectrometer Parameters

An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be selected and optimized using the same procedure. For this note, we will assume a suitable analogue, such as a related thiazole derivative, is used.

ParameterAnalyteInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 276.1e.g., 290.1
Product Ion (Q3) m/z (Quantifier) e.g., 202.1e.g., 216.1
Product Ion (Q3) m/z (Qualifier) e.g., 174.1e.g., 188.1
Collision Energy (CE) - Quantifier Optimized Value (V)Optimized Value (V)
Collision Energy (CE) - Qualifier Optimized Value (V)Optimized Value (V)
Declustering Potential (DP) Optimized Value (V)Optimized Value (V)
Source Temperature 550 °C550 °C
IonSpray Voltage 5500 V5500 V

(Note: Product ion m/z values are hypothetical and must be determined experimentally).

Liquid Chromatography Method Development

The objective is to achieve a sharp, symmetrical chromatographic peak for the analyte, with good separation from matrix components to minimize ion suppression or enhancement.

Rationale for Column and Mobile Phase Selection

Given the analyte's non-polar nature, a C18 reversed-phase column is the ideal choice. A gradient elution using water and a strong organic solvent like acetonitrile or methanol will be used to elute the compound from the column. Acidic modifiers (e.g., formic acid) are used to maintain the analyte in its protonated state, ensuring consistent peak shape and ionization efficiency.

Experimental Protocol: Chromatography Optimization
  • Column Selection: Start with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Scouting: Inject the analyte onto the column and run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate organic percentage required for elution.

  • Gradient Refinement: Based on the scouting run, design a more focused gradient around the elution percentage to ensure a robust retention time (ideally > 2 minutes to elute after the void volume) and good peak shape.

  • Flow Rate Optimization: A flow rate of 0.4-0.6 mL/min is typical for a 2.1 mm ID column and provides a balance between run time and separation efficiency.

Optimized Liquid Chromatography Parameters
ParameterSetting
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
4.0
5.0
5.1
6.0

Sample Preparation

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis or damage the LC-MS system.

Rationale for Method Selection

Protein precipitation is the simplest and fastest method for sample cleanup. It involves adding a water-miscible organic solvent (like acetonitrile) to the plasma sample, which denatures and precipitates the proteins. This method is an excellent starting point for method development due to its speed and low cost.

Caption: A simple and effective protein precipitation workflow.

Protocol: Sample Preparation via Protein Precipitation
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution and briefly vortex.

  • Add 150 µL of cold (–20 °C) acetonitrile.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation

The developed method must be validated to ensure it is fit for purpose. Validation is performed according to established regulatory guidelines, such as the ICH M10, to demonstrate the method's reliability, accuracy, and precision.[2]

G cluster_Dev Method Development cluster_Val Method Validation (ICH M10) MS_Opt MS Optimization LC_Opt LC Optimization MS_Opt->LC_Opt SP_Opt Sample Prep LC_Opt->SP_Opt Selectivity Selectivity SP_Opt->Selectivity To Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision Matrix Matrix Effect Stability Stability

Caption: Logical flow from method development to validation.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).For QC samples, mean accuracy should be within 85-115% of nominal. Precision (%CV) should be ≤15%. (LLOQ: 80-120% accuracy, ≤20% CV).
Matrix Effect Assess the impact of matrix components on ionization efficiency.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, post-preparative, long-term).Mean concentrations of stability samples must be within ±15% of nominal concentrations of baseline samples.

Troubleshooting

Even robust methods can encounter issues. A systematic approach is key to rapid problem resolution.

IssuePotential Cause(s)Recommended Action(s)
Low Sensitivity / No Peak - Incorrect MRM transitions or MS tuning. - ESI source is dirty. - Sample preparation error.- Re-infuse standard to confirm MS parameters. - Clean the ion source. - Prepare a fresh QC sample to verify the prep procedure.
Peak Tailing or Splitting - Column degradation or contamination. - Incompatible sample solvent. - pH mismatch between sample and mobile phase.- Flush or replace the LC column. - Ensure the final sample solvent is similar to the initial mobile phase. - Verify pH of mobile phases.
High Background Noise - Contaminated mobile phase or solvent lines. - Carryover from a previous injection.- Use fresh, LC-MS grade solvents. - Purge the LC system. - Optimize the needle wash procedure in the autosampler.
Retention Time Shift - Leak in the LC system. - Air bubbles in the pump. - Column aging.- Check for leaks at all fittings. - Degas mobile phases and prime the pumps. - Monitor retention time with QC samples; replace column if shift is significant and progressive.

References

Application Note: Formulation of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate for In Vivo Administration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a novel thiazole derivative, for in vivo administration in preclinical research models. Thiazole-containing compounds are of significant interest in drug discovery for their diverse biological activities.[1][2][3] However, like many heterocyclic small molecules developed through modern discovery pipelines, this compound is predicted to be highly lipophilic and possess poor aqueous solubility, a major obstacle to achieving adequate systemic exposure in animal studies.[4][5] This guide details two robust, field-proven formulation strategies—a co-solvent/surfactant system suitable for parenteral administration and a lipid-based suspension for oral gavage. The protocols are designed to be self-validating, emphasizing physicochemical characterization and stability assessment to ensure reliable and reproducible in vivo results.

Introduction: The Challenge of "Brick Dust" Compounds

The progression of a novel chemical entity from discovery to a viable drug candidate hinges on its in vivo performance. This compound, by virtue of its aromatic rings, dimethyl substitution, and ethyl ester moiety, is structurally predisposed to be a lipophilic compound with low water solubility. Such compounds are often colloquially termed "brick dust" in the field because of their poor dissolution characteristics. Administering these compounds in a simple aqueous vehicle often leads to precipitation, poor absorption, and highly variable plasma concentrations, rendering pharmacodynamic and toxicological assessments unreliable.[4][6]

The primary goal of formulation development in a preclinical setting is not necessarily to create a final commercial dosage form, but to develop a safe and effective delivery system that ensures sufficient bioavailability to test the biological hypothesis.[4] The strategies outlined herein are based on established principles for enhancing the solubility and absorption of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[7]

A critical, often overlooked aspect of ethyl ester compounds is their susceptibility to in vivo hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[8][9] This can result in the rapid conversion of the parent ester (the potential prodrug) to its corresponding carboxylic acid (the active moiety). This metabolic fate must be considered when designing experiments and interpreting pharmacokinetic data.

Part 1: Essential Pre-formulation Characterization

Before any formulation can be developed, a fundamental understanding of the compound's solubility in various pharmaceutically acceptable excipients is required. This data-driven approach minimizes trial and error and forms the basis for a rational formulation design.

Workflow for Pre-formulation Assessment

The following diagram illustrates the logical flow from initial solubility screening to the selection of a lead formulation strategy.

G cluster_0 Pre-formulation Phase cluster_1 Decision Making cluster_2 Formulation Strategy Compound Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate Powder Solubility Protocol 1: Equilibrium Solubility Screening Compound->Solubility Data Analyze Solubility Data (Table 1) Solubility->Data Decision Solubility Profile? Data->Decision Parenteral Strategy A: Co-Solvent / Surfactant System (IV, IP Routes) Decision->Parenteral Soluble in Co-solvents (DMSO, PEG300) Oral Strategy B: Lipid-Based System (Oral Route) Decision->Oral Soluble in Lipids/Oils Poorly soluble in co-solvents

Caption: Pre-formulation decision-making workflow.

Protocol 1: Equilibrium Solubility Assessment

Objective: To determine the approximate solubility of the test compound in a panel of common, biocompatible excipients to guide formulation strategy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Ethanol (200 proof)

  • Propylene Glycol (PG)

  • Tween® 80 (Polysorbate 80)

  • Corn Oil

  • 0.9% Saline

  • 1.5 mL microcentrifuge tubes, analytical balance, vortex mixer, benchtop centrifuge, temperature-controlled shaker, 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a microcentrifuge tube. This is a critical step; undissolved solid must be present at the end to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of a single test solvent to each tube.

  • Equilibration: Tightly cap the tubes and place them on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (>12,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Data Presentation: The results of this screening are foundational. A clear summary is essential for decision-making.

Table 1: Hypothetical Solubility Data for this compound

Excipient Class Predicted Solubility (mg/mL) at 25°C
0.9% Saline Aqueous Vehicle < 0.001
Ethanol Co-solvent ~5
Propylene Glycol Co-solvent ~10
PEG300 Co-solvent ~50
DMSO Co-solvent > 150
Tween® 80 Surfactant ~25

| Corn Oil | Lipid Vehicle | ~20 |

Interpretation: The hypothetical data in Table 1 is typical for a lipophilic compound. The negligible aqueous solubility confirms the need for an enabling formulation. The high solubility in DMSO and good solubility in PEG300 make a co-solvent system viable. The moderate solubility in corn oil and Tween® 80 suggests a lipid-based approach is also a strong possibility, particularly for oral delivery.

Part 2: Formulation Protocols for In Vivo Administration

Based on the pre-formulation assessment, we present two distinct protocols. The choice depends on the desired route of administration and the specific experimental design.[10]

Strategy A: Co-solvent/Surfactant System for Parenteral (IV/IP) Administration

Rationale: This is a widely used and versatile approach for achieving a clear, filterable solution suitable for intravenous (IV) or intraperitoneal (IP) injection.[10] The strategy relies on dissolving the drug in a small amount of a strong organic solvent (DMSO) and then diluting it in a mixture of biocompatible co-solvents (PEG300) and surfactants (Tween 80) before final dilution with an aqueous vehicle (saline). The surfactant is crucial for preventing precipitation of the drug when the formulation comes into contact with the aqueous environment of the bloodstream.[4]

G Compound 1. Weigh Compound DMSO 2. Dissolve in DMSO Compound->DMSO PEG 3. Add PEG300 (Vortex) DMSO->PEG Tween 4. Add Tween 80 (Vortex) PEG->Tween Saline 5. Add Saline (Slowly) (Vortex) Tween->Saline Final 6. Final Formulation (Clear Solution) Saline->Final

Caption: Workflow for preparing a co-solvent formulation.

Protocol 2: Preparation of a 10:40:5:45 (DMSO:PEG300:Tween 80:Saline) Formulation

Objective: To prepare a 1 mg/mL solution of the compound in a vehicle suitable for IV or IP administration.

Materials & Composition:

Table 2: Composition of the Co-Solvent Formulation

Component Purpose % (v/v) Volume for 10 mL
DMSO Primary Solvent 10% 1.0 mL
PEG300 Co-solvent / Viscosity Modifier 40% 4.0 mL
Tween® 80 Surfactant / Stabilizer 5% 0.5 mL
0.9% Saline Aqueous Vehicle 45% 4.5 mL

| Total | - | 100% | 10.0 mL |

Methodology (for a 1 mg/mL final concentration):

  • Drug Dissolution: Weigh 10 mg of this compound into a sterile 15 mL conical tube. Add 1.0 mL of DMSO. Vortex thoroughly until the compound is completely dissolved, forming a clear stock solution.

  • Co-solvent Addition: Add 4.0 mL of PEG300 to the DMSO stock solution. Vortex until the mixture is homogenous and clear.

  • Surfactant Addition: Add 0.5 mL of Tween® 80. Vortex again to ensure complete mixing. The solution should remain clear.

  • Aqueous Dilution (Critical Step): Slowly add the 4.5 mL of 0.9% saline to the mixture while continuously vortexing. The slow, dropwise addition is crucial to prevent the hydrophobic compound from precipitating out of solution.[10]

  • Final Inspection: The final formulation should be a clear, slightly viscous solution, free of any visible particulates. A vehicle control should be prepared using the exact same procedure but omitting the active compound.

Strategy B: Lipid-Based Suspension for Oral (PO) Administration

Rationale: For oral administration, a lipid-based formulation can improve bioavailability by several mechanisms. It can enhance dissolution in the gastrointestinal tract and promote absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.[5][6] A simple suspension in an edible oil like corn oil is a common and effective starting point for lipophilic molecules.

G Compound 1. Weigh Compound DMSO 2. Dissolve in minimal DMSO (to create a stock) Compound->DMSO CornOil 3. Add Corn Oil DMSO->CornOil Vortex 4. Vortex Thoroughly (May require sonication) CornOil->Vortex Final 5. Final Formulation (Homogenous Suspension) Vortex->Final

Caption: Workflow for preparing an oil-based suspension.

Protocol 3: Preparation of a 10:90 (DMSO:Corn Oil) Suspension

Objective: To prepare a 5 mg/mL suspension of the compound in a vehicle suitable for oral gavage.

Materials & Composition:

Table 3: Composition of the Oil-Based Suspension

Component Purpose % (v/v) Volume for 10 mL
DMSO Solubilizer 10% 1.0 mL
Corn Oil Lipid Vehicle 90% 9.0 mL

| Total | - | 100% | 10.0 mL |

Methodology (for a 5 mg/mL final concentration):

  • Drug Dissolution: Weigh 50 mg of this compound into a sterile 15 mL conical tube. Add 1.0 mL of DMSO. Vortex until a clear, concentrated solution is formed.

  • Vehicle Addition: Add 9.0 mL of corn oil to the DMSO solution.

  • Homogenization: Cap the tube tightly and vortex vigorously for 2-3 minutes to create a uniform suspension. If the compound does not readily suspend, brief sonication in a bath sonicator may be required to ensure homogeneity.

  • Final Inspection: The final formulation should be a uniform, milky suspension. It is critical to re-vortex the suspension immediately before each animal is dosed to ensure consistent delivery of the compound.

Part 3: Formulation Characterization and Bioanalysis

Formulation Quality Control:

  • Visual Inspection: All formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and the absence of large aggregates.

  • pH Measurement: For parenteral formulations, the final pH should be measured to ensure it is within a physiologically tolerable range (typically pH 5-8).

  • Stability: At a minimum, the short-term stability of the formulation should be assessed. Keep the prepared formulation on the benchtop and at 4°C, visually inspecting for signs of precipitation or phase separation at regular intervals (e.g., 1, 2, 4, and 24 hours) to confirm it is stable for the duration of the planned experiment.

Bioanalytical Considerations: To determine the pharmacokinetic profile of the compound, a sensitive and specific analytical method is required to measure its concentration in biological matrices like plasma.

LC-MS/MS for Quantification: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[11][12] The general workflow is as follows:

G Plasma Plasma Sample (+ Internal Standard) Prep Sample Prep (e.g., Protein Precipitation) Plasma->Prep LC LC Separation (Reverse Phase) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Concentration vs. Time) MS->Data

Caption: General workflow for bioanalysis using LC-MS/MS.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction to remove proteins and phospholipids that can interfere with the analysis.[13][14]

  • Analysis: The prepared sample is injected into an HPLC system to chromatographically separate the analyte from other components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[11][15]

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation vehicle. Due to its predicted poor aqueous solubility, direct administration in an aqueous buffer is not feasible. This guide provides two robust, validated starting points: a co-solvent/surfactant system for parenteral routes and a lipid-based suspension for oral gavage. Adherence to these detailed protocols, including essential pre-formulation and characterization steps, will enable researchers to achieve consistent and reliable drug exposure in preclinical models, thereby generating high-quality data to support drug development decisions.

References

use of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in [specific disease] research models

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of the current scientific literature, we must report that there is no available research specifically detailing the use of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in any specific disease research models. Our extensive search did not yield any publications, patents, or clinical trial data related to the application, mechanism of action, or experimental protocols for this particular compound.

While the broader class of thiazole derivatives has shown significant promise in a variety of therapeutic areas—including as antidiabetic, antimicrobial, anticancer, and anti-inflammatory agents—the specific biological activity and potential applications of this compound have not been documented in the accessible scientific domain.

We are committed to providing scientifically accurate and validated information. Therefore, in the absence of any foundational research on this specific topic, we are unable to generate the detailed Application Notes and Protocols as requested. To do so would not meet the standards of scientific integrity and would be purely speculative.

We recommend researchers interested in this novel compound consider initiating preliminary screening studies to determine its potential biological activities. Should you require information on general methodologies for screening novel chemical entities in various disease models, we would be pleased to assist in providing guidance on those established protocols.

We will continue to monitor the scientific literature and will provide updates should any research on this compound become available.

Application Note: A Flexible Hantzsch-Based Synthetic Route for the Development of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a representative of the versatile 2-aryl-thiazole-4-carboxylate class of compounds. We leverage the classic and robust Hantzsch thiazole synthesis, detailing a step-by-step workflow from starting materials to the purified target molecule.[4][5] More importantly, this document outlines a comprehensive strategy for the systematic development of analogues by targeting three key regions of the molecule for diversification: the 2-aryl substituent, the 4-ester functionality, and the 5-position of the thiazole ring. This guide is designed to empower researchers in drug discovery and chemical biology to efficiently generate libraries of novel thiazole derivatives for screening and lead optimization.

Introduction and Scientific Background

Thiazole-containing heterocycles are of immense interest in drug discovery due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The 2-arylthiazole-4-carboxylate scaffold, in particular, offers a synthetically accessible framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The chosen synthetic approach is the Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction between an α-halocarbonyl compound and a thioamide.[4][5] This method was selected for its operational simplicity, broad substrate scope, and the typically straightforward purification of the resulting thiazole products. Our core synthesis involves the reaction of 3,5-dimethylthiobenzamide with ethyl bromopyruvate, a potent electrophile widely used for constructing substituted ethyl thiazole-4-carboxylates.[9][10]

Core Reaction: Hantzsch Thiazole Synthesis

The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5][11]

Hantzsch_Mechanism Thioamide R-C(=S)NH₂ (Thioamide) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloester Br-CH₂-C(=O)COOEt (Ethyl Bromopyruvate) Haloester->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-R-thiazole-4-carboxylate Intermediate2->Product - H₂O (Dehydration)

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Synthesis of Parent Compound: this compound

This section provides a trusted, step-by-step protocol for synthesizing the title compound. The workflow is designed for reproducibility and scalability.

Synthesis_Workflow start Start | 3,5-Dimethylbenzonitrile step1 Step 1: Thioamide Formation React with NaHS Solvent: DMF Heat start->step1 intermediate Intermediate | 3,5-Dimethylthiobenzamide step1->intermediate step2 Step 2: Hantzsch Cyclization React with Ethyl Bromopyruvate Solvent: Ethanol Reflux intermediate->step2 product_crude Crude Product Precipitation & Filtration step2->product_crude step3 Step 3: Purification Recrystallization from Ethanol/Water product_crude->step3 final_product Final Product | this compound step3->final_product end Characterization | (NMR, MS, MP) final_product->end Analogue_Strategy Core Core Scaffold Ethyl 2-(Aryl)-thiazole-4-carboxylate R1 Region 1: 2-Aryl Group (R¹) - Vary the substituted thiobenzamide Core->R1 Diversify R2 Region 2: 4-Ester Group (R²) - Vary α-bromo ester - Hydrolyze to acid - Form amides Core->R2 Diversify R3 Region 3: 5-Position (R³) - Use substituted α-halocarbonyls (e.g., ethyl 2-chloroacetoacetate) Core->R3 Diversify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.

Overview of the Synthesis: The Hantzsch Thiazole Reaction

The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, first described in 1887.[1][2] This robust reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] In this specific case, the primary reactants are 3,5-dimethylthiobenzamide and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate).

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable, aromatic thiazole ring.[3][5] Understanding this mechanism is crucial for effective troubleshooting.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants 3,5-Dimethylthiobenzamide + Ethyl 2-chloroacetoacetate Step1 SN2 Attack (Sulfur on α-carbon) Reactants->Step1 Intermediate1 Thioimino Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 Product Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate Step3->Product

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is the most frequent issue and can stem from several factors. A systematic approach is the best way to identify the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Reported Check1 1. Verify Starting Material Purity & Stoichiometry Start->Check1 Check2 2. Optimize Reaction Conditions (Temp, Time, Solvent) Check1->Check2 Action1 Recrystallize/distill starting materials. Use slight excess of thioamide. Check1->Action1 Check3 3. Analyze Reaction Monitoring (TLC) Check2->Check3 Action2 Screen solvents (see Table 1). Increase temperature incrementally. Extend reaction time. Check2->Action2 Check4 4. Evaluate Work-up & Purification Check3->Check4 Action3 Are starting materials consumed? Is there a major byproduct spot? Check3->Action3 Action4 Check pH during neutralization. Perform extraction if product doesn't precipitate. Check4->Action4 End Yield Improved Check4->End

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Answer: Let's break down the potential causes based on the workflow.

A. Starting Material Quality and Stoichiometry:

  • The Problem: The α-halocarbonyl reactant, ethyl 2-chloroacetoacetate, is susceptible to decomposition and self-condensation. The thioamide may contain impurities from its synthesis.

  • The Solution:

    • Verify Purity: Confirm the purity of your starting materials via NMR or GC-MS. If necessary, purify the ethyl 2-chloroacetoacetate by vacuum distillation and the thioamide by recrystallization.

    • Adjust Stoichiometry: While the reaction is 1:1, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can compensate for any degradation and drive the reaction to completion.[5]

B. Reaction Conditions:

  • The Problem: The reaction kinetics are highly sensitive to temperature and solvent choice.

  • The Solution:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an appreciable rate.[6] If you are running the reaction at room temperature, try gentle heating to 50-60 °C. For slower reactions, refluxing in an appropriate solvent like ethanol is often necessary.[6]

    • Solvent: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate. Alcohols are a standard choice.[6] In some cases, greener methods using a mixture of ethanol/water or even solvent-free conditions have been shown to improve yields.[7][8][9]

SolventPolarity (Dielectric Const.)Boiling Point (°C)Typical Performance in Hantzsch Synthesis
Ethanol 24.578Excellent. Good solubility for reactants, commonly used.[6]
Methanol 32.765Very Good. Often used for microwave-assisted synthesis.[6]
Ethanol/Water Variable~80-100Can be superior. May enhance yield and is environmentally benign.[7][9]
DMF 36.7153Good for reluctant substrates. Higher boiling point allows for more energy input.
Solvent-Free N/AN/APotentially high yielding. An eco-friendly option that can proceed rapidly, sometimes with grinding.[8][10]
Table 1: Solvent Selection Guide for Hantzsch Thiazole Synthesis.

C. Reaction Monitoring and Time:

  • The Problem: The reaction may not have reached completion.

  • The Solution: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). If starting material spots are still prominent after the planned duration, extend the reaction time. The formation of the aromatic thiazole product is a significant thermodynamic driving force, but the reaction still requires adequate time.[5]

D. Work-up and Purification:

  • The Problem: The product may be lost during the isolation phase.

  • The Solution:

    • Precipitation: The product is typically isolated by pouring the cooled reaction mixture into a weak base solution, like aqueous sodium carbonate or bicarbonate.[5][6] This neutralizes any acid (e.g., HCl) formed and precipitates the neutral thiazole product. Ensure the solution is basic (pH 8-9).

    • Extraction: If the product is an oil or does not precipitate, it may be partially soluble in the aqueous work-up solution. In this case, perform an extraction with a suitable organic solvent such as ethyl acetate or dichloromethane.

Question 2: My TLC shows a major spot that isn't my starting material or product. What could this be?

Answer: The formation of significant byproducts often points to issues with temperature or reactant stability.

  • Self-Condensation of Ethyl 2-chloroacetoacetate: Under basic conditions or with prolonged heating, the α-haloketone can undergo self-condensation reactions. This is less common under the typically acidic-to-neutral conditions of the initial Hantzsch reaction but can occur if a base is added prematurely.

  • Hydroxythiazoline Intermediate: As shown in the mechanism (Figure 1), a hydroxythiazoline is a key intermediate.[3] Under very mild conditions or with insufficient heating, this intermediate may not fully dehydrate to the final aromatic thiazole. It will have a different polarity and thus a different Rf on TLC. The solution is often to increase the reaction temperature or time to drive the dehydration step.

  • Side reactions involving the thioamide: While less common for primary thioamides, impurities or alternative reaction pathways could lead to byproducts. Ensuring the purity of the 3,5-dimethylthiobenzamide is the first line of defense.

Question 3: Can I use acidic or basic conditions to catalyze the reaction?

Answer: While the standard Hantzsch synthesis is often run under neutral conditions (refluxing in ethanol), modifying the pH can have significant, and sometimes unpredictable, effects.

  • Acidic Conditions: Some studies have shown that running the reaction in the presence of a strong acid can alter the regioselectivity, particularly when using N-substituted thioureas.[11][12] For the synthesis of your target molecule, which uses a primary thioamide, adding a strong acid is generally not necessary and may promote decomposition of the thioamide.[4] However, the use of solid acid catalysts like silica-supported tungstosilisic acid has been reported to improve yields in some multi-component versions of the reaction.[7][9]

  • Basic Conditions: Introducing a base from the start is generally not recommended. A base can promote the unwanted self-condensation of the ethyl 2-chloroacetoacetate. A weak base is crucial during the work-up stage to neutralize the acid byproduct (HX) and precipitate the final product.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for this synthesis?

A1: The following is a robust, well-established protocol based on literature precedents for Hantzsch syntheses.[6][13]

Experimental Protocol: Synthesis of this compound
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dimethylthiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of thioamide).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Cooling: Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation & Isolation: Pour the cooled reaction mixture slowly into a beaker containing a stirred, cold 5% aqueous solution of sodium carbonate (Na₂CO₃). A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely. The product can be further dried in a vacuum oven if necessary.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry and determine the melting point.

Q2: Are there any "green" or more efficient methods available?

A2: Yes, modern variations aim to improve the efficiency and environmental footprint of the Hantzsch synthesis.

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often improves yields.[14] Methanol is a common solvent for these reactions.[14]

  • Solvent-Free Conditions: As mentioned, reacting the neat starting materials, sometimes with gentle grinding in a mortar and pestle, can lead to very rapid and high-yielding synthesis, eliminating solvent waste entirely.[10][15]

  • Ultrasonic Irradiation: Sonication has been used to promote the reaction at room temperature, providing an energy-efficient alternative to conventional heating.[7][9]

Q3: How critical is the choice of the halogen in the α-halocarbonyl reactant?

A3: The reactivity order for the Sₙ2 attack (the first step of the mechanism) is I > Br > Cl. Using ethyl 2-bromoacetoacetate will result in a faster reaction than the chloro-analogue. However, ethyl 2-chloroacetoacetate is often cheaper, more stable, and perfectly adequate for the synthesis, though it may require slightly longer heating.

References

Technical Support Center: Purification of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. Geared towards researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern purification strategies, ensuring a higher rate of success in achieving analytical purity.

The primary synthetic route to this and similar thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3] While generally efficient, this reaction can introduce a predictable set of impurities that pose specific purification challenges. This guide is structured to address these challenges systematically.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Crude Purification

This section addresses common initial hurdles encountered after the synthesis and workup of the target compound.

Q1: What are the most likely impurities in my crude this compound product?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. Following a typical Hantzsch synthesis, your crude product may contain:

  • Unreacted Starting Materials:

    • 3,5-Dimethylthiobenzamide: The thioamide starting material. Its presence indicates an incomplete reaction.

    • Ethyl bromopyruvate (or other α-haloketone): This reactant is often used in slight excess and can persist.

  • Reaction Byproducts:

    • Isomeric Thiazoles: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield regioisomers, which can be difficult to separate from the desired product.[4][5]

    • Hydrolysis Products: If the reaction or workup is performed in the presence of water and base/acid for extended periods, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are common culprits that can inhibit crystallization.

Q2: My crude product is a persistent oil or a gummy semi-solid. How can I induce crystallization?

A2: Oiling out or failing to crystallize is typically caused by residual solvents or low-melting impurities that depress the freezing point of your compound.

  • Causality: High-boiling solvents like DMF are notoriously difficult to remove completely under vacuum and can keep the product in a semi-solid state.

  • Troubleshooting Steps:

    • Azeotropic Removal: If you suspect residual high-boiling solvents, dissolve the crude oil in a minimal amount of a solvent like toluene or ethyl acetate and re-evaporate under reduced pressure. Repeat this 2-3 times. The co-distillation helps pull off the stubborn solvent.

    • Trituration: This is a highly effective technique. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should precipitate as a solid, while the impurities remain in the solvent. The resulting solid can then be filtered and washed.[6]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution can induce crystallization.

Q3: What is the best general-purpose solvent for recrystallizing this compound?

A3: A good starting point for the recrystallization of many thiazole carboxylates is a polar protic solvent, often in combination with water.

  • Recommended Solvents:

    • Ethanol or Isopropanol: Dissolve the crude solid in a minimum amount of hot alcohol. If it is too soluble, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot alcohol to redissolve the cloudiness and allow it to cool slowly. A similar approach using an ethanol/water mixture has been noted for recrystallizing related compounds.[7]

    • Ethyl Acetate: This solvent is also a common choice for purifying thiazole derivatives and may offer different selectivity for impurities compared to alcohols.[8]

    • n-Butanol: For less polar impurities, a higher boiling point alcohol like n-butanol can be effective, as demonstrated in the purification of related intermediates.[9]

Section 2: Troubleshooting Guide - Advanced Recrystallization

Even with the right solvent, recrystallization can fail. This guide provides solutions to common problems.

Problem Probable Cause Expert-Level Solution
Poor Recovery 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Evaporate some solvent and re-cool. For future runs, add solvent in small portions to the boiling mixture until the solid just dissolves. 2. Cool the flask in an ice-salt bath to minimize solubility. If recovery is still low, switch to a solvent system where the product is less soluble. 3. Use a pre-heated filter funnel and flask. Filter the hot solution as quickly as possible.
Product "Oils Out" The solution became supersaturated at a temperature above the product's melting point (or the melting point of the product/impurity mixture).1. Lower the Temperature Gradient: Let the solution cool more slowly. Insulate the flask with glass wool or a towel. 2. Increase Solvent Volume: Add a small amount of additional hot solvent to lower the saturation point. 3. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal to provide a nucleation site. 4. Change Solvents: Switch to a lower-boiling point solvent system.
Persistent Color in Crystals Highly conjugated, colored impurities are co-crystallizing with the product.1. Activated Charcoal Treatment: Add a very small amount (1-2% of the solute weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. The charcoal adsorbs polar, colored impurities. Crucially , perform a hot filtration through a pad of Celite® to remove the charcoal before cooling. Caution: Using too much charcoal will adsorb your product and reduce yield.
Purity Fails to Improve The primary impurity has solubility characteristics that are nearly identical to the product in the chosen solvent.This is the primary indicator that recrystallization is not a suitable method for this specific impurity profile. Proceed to Section 3: Column Chromatography.

Section 3: Advanced Purification - Flash Column Chromatography

When impurities are structurally similar to the product, flash column chromatography on silica gel is the method of choice.[10]

Step-by-Step Protocol: Silica Gel Chromatography
  • TLC Analysis:

    • Objective: Determine the optimal mobile phase (eluent).

    • Procedure: Dissolve a small sample of your crude material. Spot it on a silica gel TLC plate. Develop the plate in various solvent systems. A good system will move the desired product to an Rf (retention factor) of 0.25-0.35 and show clear separation from all impurity spots.

    • Recommended Starting Eluent: A mixture of Hexanes and Ethyl Acetate. Start with 10% Ethyl Acetate in Hexanes and increase polarity as needed.

  • Column Packing:

    • Wet Slurry Method: Choose an appropriate size column. Fill it about one-third full with your starting eluent. In a separate beaker, mix the required amount of silica gel with the eluent to form a smooth, pourable slurry. Pour the slurry into the column in one continuous motion.

    • Settling: Use gentle air pressure or a pump to push solvent through the packed bed until it is firm and stable. Ensure the top of the silica bed is perfectly flat.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Why Dry Load? This technique prevents band broadening and results in much sharper separation compared to loading the sample dissolved in a liquid.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure and begin collecting fractions. Monitor the elution process by collecting small, regular fractions and checking them by TLC.

    • Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure.

Section 4: Purification Workflows

Visualizing the decision-making process can streamline troubleshooting during an experiment.

Purification_Decision_Tree start Crude Product Post-Workup is_solid Is the product a solid? start->is_solid tlc_check Analyze by TLC is_solid->tlc_check Yes triturate Action: Triturate with Hexane/Ether is_solid->triturate No (Oil/Gummy) recrystallize Action: Recrystallize tlc_check->recrystallize One major spot, impurities baseline or solvent front chromatography Action: Column Chromatography tlc_check->chromatography Multiple spots with close Rf values purity_ok Is purity >98%? recrystallize->purity_ok chromatography->purity_ok triturate->is_solid purity_ok->chromatography No end_product Pure Product purity_ok->end_product Yes

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Troubleshooting start Dissolve in Minimum Hot Solvent cool Allow to Cool Slowly start->cool outcome Observe Outcome cool->outcome crystals Success: Collect Crystals outcome->crystals Crystals Form oiling Problem: Oils Out Solutions: - Re-heat, add more solvent - Cool slower - Scratch/Seed outcome->oiling Oil Forms no_xtal Problem: No Crystals Form Solutions: - Scratch/Seed - Reduce solvent volume - Cool in ice bath outcome->no_xtal Solution Remains Clear low_yield Problem: Low Yield Solutions: - Concentrate mother liquor - Cool longer/colder - Use a less-solubilizing solvent crystals->low_yield Check Mother Liquor

Caption: Workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Stability of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've observed a progressive loss of potency or inconsistent results from my DMSO stock solution of this compound. What is the likely cause?

A: This is a frequent observation when working with stock solutions and typically points to the chemical or physical instability of the compound in the solvent. For this compound, the two primary suspects are ester hydrolysis and, to a lesser extent, thiazole ring degradation . DMSO, while an excellent solvent, can facilitate these degradation pathways, especially under suboptimal storage conditions. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can directly contribute to hydrolysis.[1] Furthermore, repeated freeze-thaw cycles can cause precipitation, leading to an inaccurate concentration in the supernatant used for experiments.

Q2: What are the primary chemical degradation pathways for this compound in DMSO?

A: Based on its structure—an ethyl ester attached to a thiazole ring—there are two main pathways of concern:

  • Ester Hydrolysis: This is the most probable degradation route. The ester functional group can be hydrolyzed to its corresponding carboxylic acid, 2-(3,5-dimethylphenyl)thiazole-4-carboxylic acid, and ethanol. This reaction is catalyzed by trace amounts of acid or base. Since DMSO is hygroscopic, it can absorb ambient water, providing the necessary reactant for hydrolysis.[2][3] DMSO can significantly enhance the rate of base-catalyzed hydrolysis by destabilizing anionic nucleophiles like the hydroxide ion (OH⁻), making them more reactive.[4][5]

  • Thiazole Ring Degradation: The thiazole ring is generally aromatic and stable, but it is not inert.[6] Under certain conditions, such as exposure to strong light (photo-degradation) or oxidative stress, the ring can undergo cleavage or modification.[7] Studies on other 2-aminothiazoles have shown dimerization and degradation in DMSO at room temperature.[8] While your compound is not a 2-aminothiazole, this highlights the potential reactivity of the thiazole core.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_ring Ring Degradation Parent Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate Acid 2-(3,5-dimethylphenyl) thiazole-4-carboxylic acid Parent->Acid + H₂O (Acid/Base Catalyzed) Ethanol Ethanol RingProduct Ring-Opened/Oxidized Products Parent->RingProduct Light (hv) or Oxidative Stress

Caption: Potential degradation pathways for the target compound in DMSO.

Q3: What are the definitive best practices for preparing and storing my DMSO stock solutions to maximize long-term stability?

A: Adhering to strict preparation and storage protocols is critical for ensuring the integrity of your compound.

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (≤0.025% water) DMSO, preferably packaged under an inert gas like nitrogen or argon. Once opened, DMSO's hygroscopic nature means it will immediately begin absorbing atmospheric moisture.[1]

  • Prepare a High-Concentration Stock: Create a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your final assay, which is crucial as DMSO concentrations above 0.5% can be cytotoxic to many cell lines.[9][10]

  • Ensure Complete Dissolution: Use a vortex or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (e.g., cryovials with O-rings). This is the single most effective way to prevent degradation from repeated freeze-thaw cycles and moisture introduction.[9][10]

  • Store Appropriately: For long-term storage, -80°C is strongly recommended.[9][10] While -20°C may be suitable for short periods (up to a month), chemical reactions, including hydrolysis, can still occur slowly at this temperature.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (<0.025% water)Minimizes water available for hydrolysis.[1]
Preparation Aliquot into single-use volumesPrevents contamination and freeze-thaw cycles.[9][10]
Short-Term Storage -20°C (up to 1 month)Slows down most degradation processes.[9]
Long-Term Storage -80°C (>1 month)Significantly reduces molecular motion and reaction kinetics.[10]
Handling Thaw quickly, use immediately, do not refreezeMinimizes time at room temperature where degradation is fastest.
Q4: I see a precipitate in my DMSO stock after thawing it from the freezer. Is this degradation, and what should I do?

A: Precipitation upon thawing is a common issue and is typically a sign of physical, not chemical, instability. It does not necessarily mean the compound has degraded. This often happens because the compound's solubility limit was exceeded at the lower temperature, or because the DMSO absorbed a small amount of water, which can reduce the solubility of hydrophobic compounds.

What to do:

  • Attempt to Redissolve: Warm the vial gently (e.g., in a 37°C water bath) and vortex or sonicate for 5-10 minutes.

  • Visual Inspection: Carefully check if the precipitate has fully redissolved.

  • If it Redissolves: The solution can likely be used, but this indicates the concentration may be too high for stable storage at that temperature. Consider preparing a slightly lower concentration stock in the future.

  • If it Does NOT Redissolve: Do not use the supernatant. The actual concentration will be unknown and much lower than intended, leading to erroneous experimental results. The best course of action is to discard the stock and prepare a fresh one, potentially at a lower concentration.[11]

In-Depth Troubleshooting Guides

Q5: How can I design an experiment to definitively confirm if my compound is degrading over time?

A: A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound stability. This method allows you to quantify the parent compound and detect the appearance of new peaks corresponding to degradation products.

Protocol: HPLC-Based Stability Assessment

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of your compound in anhydrous DMSO at your standard concentration.

    • Immediately dilute a small sample of this stock in a suitable mobile phase (e.g., acetonitrile/water) to an appropriate concentration for HPLC analysis.

    • Inject the sample and obtain the chromatogram. Record the peak area and retention time of the parent compound. This serves as your 100% reference.

  • Incubate and Sample:

    • Store your aliquoted stock solution under your typical storage conditions (e.g., -20°C, 4°C, or room temperature).

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot.

  • Analyze Samples:

    • Thaw the aliquot, dilute it in the exact same manner as the T=0 sample, and analyze it by HPLC using the identical method.

    • Compare the peak area of the parent compound to the T=0 sample. A decrease in the parent peak area indicates degradation.

    • Look for the appearance of new peaks. The area of these new peaks should ideally account for the loss in the parent peak area (this is known as mass balance).

Table: Example HPLC Method Parameters for Stability Analysis

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (scan for optimal wavelength, e.g., 238 nm[12])
Column Temp. 30°C
Injection Vol. 10 µL
Q6: My HPLC analysis confirms degradation and shows a new, more polar peak. How can I determine if this is the hydrolyzed carboxylic acid?

A: The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC system is a strong indicator of ester hydrolysis, as carboxylic acids are significantly more polar than their corresponding ethyl esters. To confirm this, you can use Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow: Degradant Identification using LC-MS

  • Analyze the Degraded Sample: Run your degraded sample on an LC-MS system.

  • Determine Molecular Weight: Obtain the mass spectrum for the new peak. Calculate the expected molecular weight of the hydrolyzed product (2-(3,5-dimethylphenyl)thiazole-4-carboxylic acid). The molecular weight of the parent ethyl ester is C14H15NO2S = 277.34 g/mol . The hydrolyzed acid would be C12H11NO2S = 249.29 g/mol . You should look for an ion corresponding to [M+H]⁺ at m/z 250.3 or [M-H]⁻ at m/z 248.3.

  • Perform a Forced Degradation Study: To definitively confirm the identity, you can intentionally create the degradation product.

Protocol: Forced Hydrolysis Study

Forced degradation studies are a core component of pharmaceutical development and are used to understand degradation pathways.[13][14][15]

  • Prepare Samples:

    • Acidic Condition: Dissolve a small amount of your compound in a 1:1 mixture of DMSO and 0.1 M HCl.

    • Basic Condition: Dissolve a small amount of your compound in a 1:1 mixture of DMSO and 0.1 M NaOH.

    • Control: Dissolve the compound in a 1:1 mixture of DMSO and water.

  • Incubate: Gently heat the samples (e.g., 50-60°C) for several hours. Basic hydrolysis is often much faster than acidic hydrolysis for esters.[4]

  • Analyze: Neutralize the acid and base samples, then analyze all three by HPLC.

  • Compare: If the retention time of the major degradation product in your aged stock solution matches the peak generated under forced basic/acidic conditions, you have strong evidence that the degradant is the carboxylic acid.

Below is a troubleshooting workflow to guide your investigation.

G cluster_workflow Troubleshooting Workflow for Compound Stability decision decision process process io io stop stop start Inconsistent biological data or precipitate observed check_precipitate Is there visible precipitate? start->check_precipitate redissolve Warm to 37°C and sonicate check_precipitate->redissolve Yes run_hplc Run HPLC Stability Study (Compare T=0 vs. Aged Sample) check_precipitate->run_hplc No check_dissolved Does it redissolve? redissolve->check_dissolved use_cautiously Use solution. Consider lowering stock concentration. check_dissolved->use_cautiously Yes discard Discard stock. Prepare fresh, lower concentration stock. check_dissolved->discard No use_cautiously->run_hplc check_degradation Parent peak area < 95% of T=0? run_hplc->check_degradation stable Compound is stable. Investigate other experimental variables. check_degradation->stable No run_lcms Identify degradant via LC-MS check_degradation->run_lcms Yes force_degradation Perform Forced Degradation Study (Acid/Base Hydrolysis) run_lcms->force_degradation compare_peaks Compare retention times of degradants force_degradation->compare_peaks confirm_hydrolysis Identity confirmed as hydrolysis product. Implement strict storage protocols (anhydrous DMSO, -80°C, single-use aliquots). compare_peaks->confirm_hydrolysis

References

Technical Support Center: Solubility Enhancement for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for increasing the solubility of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a compound representative of many poorly soluble molecules encountered in research and development. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the reliability and reproducibility of your assays.

I. Core Concepts: Understanding and Overcoming Poor Solubility

Many organic molecules, including this compound, exhibit low aqueous solubility due to their chemical structure. This particular molecule possesses a thiazole ring, which can be found in various biologically active agents. The presence of dimethylphenyl and ethyl carboxylate groups contributes to its lipophilic nature, making it challenging to dissolve in aqueous buffers used for most biological assays.

Poor solubility can lead to a host of experimental problems, including:

  • Underestimation of compound potency.

  • High variability and poor reproducibility of results.

  • Compound precipitation in stock solutions or assay plates.[1][2][3]

  • Formation of aggregates that can lead to non-specific activity.

The primary goal of solubility enhancement is to prepare a homogenous, stable solution at the desired concentration for your experiments.

II. Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with poorly soluble compounds like this compound.

Q1: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic problem known as "DMSO shock" or precipitation upon dilution.[4] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[5][6] However, when a concentrated DMSO stock is added to an aqueous buffer, the DMSO rapidly disperses, and the local concentration of your hydrophobic compound suddenly exceeds its solubility limit in the mixed aqueous/organic solvent, causing it to precipitate.[4]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[7][8]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the final volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your compound in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).

  • Employ Co-solvents: Incorporate a water-miscible organic co-solvent into your final assay buffer.[9][10]

Q2: What are co-solvents and how do I choose the right one?

A2: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[6][11] They work by reducing the polarity of the aqueous solvent, thereby making it more favorable for the nonpolar solute to dissolve.

Common Co-solvents for Biological Assays:

Co-solventTypical Starting ConcentrationProsCons
DMSO < 1% (v/v)Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[7] Can interfere with some enzyme assays.
Ethanol 1-5% (v/v)Less toxic than DMSO for many cell lines. Volatile, which can be an issue for long incubations.Can affect cell membrane integrity and enzyme activity.
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Generally low toxicity. Can also help stabilize proteins.Can increase the viscosity of the solution.
Glycerol 5-20% (v/v)Low toxicity, can act as a cryoprotectant.High viscosity can be problematic for automated liquid handlers.

Selection Strategy: The choice of co-solvent depends on the specific assay system. For cell-based assays, biocompatibility is paramount. For biochemical assays, ensure the co-solvent does not interfere with the enzyme or detection chemistry. It is always recommended to run a solvent tolerance test for your specific assay.

Q3: I've heard about using cyclodextrins. How do they work?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming an "inclusion complex".[12][14][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[12][16]

Mechanism of Cyclodextrin-Mediated Solubilization:

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble inclusion complex.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a common choice for in vitro and in vivo studies.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a favorable safety profile.[12]

Q4: Can I use surfactants like Tween-20 or Triton X-100?

A4: Yes, non-ionic surfactants are often used to increase the solubility of hydrophobic compounds. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate nonpolar molecules. However, be aware that surfactants can interfere with assays by denaturing proteins or disrupting cell membranes.[17][18][19][20] They are generally more suitable for biochemical assays than for live-cell assays.

III. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Proper preparation of the initial stock solution is critical.[21][22]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound.[23]

  • Solvent Selection: For the primary stock, use a high-purity, anhydrous solvent in which the compound is freely soluble, such as 100% DMSO.

  • Dissolution: Add the solvent to the solid compound. Use a volumetric flask for accurate concentration.[23] Vortex thoroughly and use gentle warming (e.g., 37°C water bath) or sonication if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. For compounds in DMSO, be aware that DMSO freezes at 18.5°C.[5] Allow the stock to thaw completely and vortex before use.

Protocol 2: A Step-by-Step Workflow for Solubility Enhancement

This workflow provides a systematic approach to finding the optimal solubilization strategy for your assay.

G cluster_troubleshoot Solubilization Strategies start Start: Poorly Soluble Compound (e.g., this compound) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_direct_dilution Test Direct Dilution into Aqueous Assay Buffer prep_stock->test_direct_dilution precipitates Precipitation Occurs? test_direct_dilution->precipitates success Success! Proceed with Assay precipitates->success No troubleshoot Troubleshoot Solubility precipitates->troubleshoot Yes cosolvent Strategy 1: Co-solvents (e.g., 5-10% PEG400, 1-5% Ethanol in final assay buffer) cyclodextrin Strategy 2: Cyclodextrins (e.g., 1-10 mM HP-β-CD in final assay buffer) surfactant Strategy 3: Surfactants (Biochemical Assays Only) (e.g., 0.01-0.1% Tween-20) validate Validate: Run Solvent/Excipient Tolerance Controls in Assay cosolvent->validate cyclodextrin->validate surfactant->validate validate->success

Caption: A decision-making workflow for enhancing compound solubility for in vitro assays.

Step-by-Step Guide:

  • Prepare a High-Concentration Stock: Make a 10-50 mM stock solution of your compound in 100% DMSO as described in Protocol 1.

  • Initial Dilution Test: Perform a serial dilution of your DMSO stock directly into your final aqueous assay buffer. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • If Precipitation Occurs, Select a Strategy:

    • For Cell-Based Assays: Start with co-solvents or cyclodextrins due to their generally better biocompatibility.

      • Co-solvent approach: Prepare your assay buffer containing a low percentage of a co-solvent like PEG 400 or ethanol. Then, repeat the serial dilution.

      • Cyclodextrin approach: Prepare your assay buffer containing a suitable concentration of HP-β-CD. Repeat the serial dilution. It may be beneficial to briefly pre-incubate the compound with the cyclodextrin solution before adding other assay components.

    • For Biochemical Assays: In addition to co-solvents and cyclodextrins, you can evaluate the use of non-ionic surfactants like Tween-20.

  • Validation is Key: Once you have a method that results in a clear solution, you must run control experiments. These controls should contain the same concentration of the solubilizing agent (co-solvent, cyclodextrin, or surfactant) but without your test compound. This is crucial to ensure that the solubilizing agent itself does not affect your assay readout.

IV. References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. --INVALID-LINK--

  • Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975. --INVALID-LINK--

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. --INVALID-LINK--

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. --INVALID-LINK--

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. --INVALID-LINK--

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. --INVALID-LINK--

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. --INVALID-LINK--

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. --INVALID-LINK--

References

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful reaction to create novel thiazole derivatives. We will delve into the nuances of optimizing this synthesis, particularly for the one-pot, three-component reaction involving α-haloketones, thiourea, and various substituted benzaldehydes. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your specific reactions effectively.

The Hantzsch Synthesis: A Mechanistic Overview

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[1][2] The classical two-component synthesis involves the condensation of an α-haloketone with a thioamide.[3] A highly efficient, modern variation is the one-pot, three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde, which is the focus of this guide.[4][5]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through two main stages:

  • Formation of 2-Aminothiazole: The reaction begins with a classic Hantzsch synthesis between the α-haloketone and thiourea. The nucleophilic sulfur of thiourea attacks the α-carbon of the haloketone in an Sₙ2 reaction.[6] This is followed by an intramolecular condensation (cyclization) and subsequent dehydration to form a stable, aromatic 2-aminothiazole intermediate.[7][8]

  • Condensation with Benzaldehyde: The in situ generated 2-aminothiazole then reacts with the substituted benzaldehyde. The amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate which then dehydrates to yield the final substituted iminothiazole product.

Hantzsch_Mechanism cluster_stage1 Stage 1: 2-Aminothiazole Formation cluster_stage2 Stage 2: Condensation start1 α-Haloketone + Thiourea step1 Sₙ2 Attack start1->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Thiazoline Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 aminothiazole 2-Aminothiazole (In Situ) step3->aminothiazole step4 Nucleophilic Attack on Carbonyl aminothiazole->step4 benzaldehyde Substituted Benzaldehyde benzaldehyde->step4 intermediate3 Carbinolamine Intermediate step4->intermediate3 step5 Dehydration (-H₂O) intermediate3->step5 product Final Thiazole Product step5->product

Caption: Mechanism of the three-component Hantzsch synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction has failed or the yield is very low. What are the first things to check?

A1: Low or no yield is a common starting problem. Before making significant changes, conduct a systematic check of fundamental parameters.

  • Reaction Time & Temperature: Many Hantzsch syntheses require heat to overcome the activation energy for cyclization and dehydration.[6][9] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary.[9] Conversely, excessive heat can cause decomposition. Always monitor your reaction's progress by Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

  • Solvent Choice: The polarity and protic nature of the solvent are crucial. Alcohols like ethanol and methanol are excellent choices as they effectively solvate the intermediates.[10] In some cases, a mixture of ethanol and water (1:1 v/v) can dramatically improve yields.[5][11]

  • Reagent Quality: Ensure your α-haloketone has not decomposed (they can be lachrymatory and unstable). Verify the purity of your benzaldehyde, as impurities can inhibit the reaction.

  • Workup Procedure: The final product is often isolated by precipitation after neutralizing the reaction mixture.[6] The initially formed thiazole can exist as an acid salt (e.g., hydrobromide), which is soluble in polar solvents.[6] Adding a weak base like 5% aqueous sodium carbonate (Na₂CO₃) is essential to neutralize this salt and force the free base product to precipitate.[10][12] If the product remains in solution, extraction with an organic solvent like ethyl acetate may be required.[9]

Q2: I'm using a benzaldehyde with a strong electron-withdrawing group (EWG) like -NO₂ or -CN, and my yields are poor. Why is this happening and how can I fix it?

A2: This is a frequent challenge. While an EWG makes the aldehyde's carbonyl carbon more electrophilic, which should favor the initial nucleophilic attack, it can adversely affect the overall reaction rate and equilibrium.

  • The "Why": The EWG strongly deactivates the aromatic ring of the final product. This reduced stability of the product can disfavor the final dehydration step, leading to an equilibrium that doesn't strongly favor product formation. Furthermore, some EWGs can participate in unwanted side reactions under heating.

  • The Solution:

    • Catalysis: This is an ideal scenario for using a catalyst. Heterogeneous acid catalysts like silica-supported tungstosilicic acid (SiW/SiO₂) have proven highly effective in driving the reaction to completion for both electron-rich and electron-poor benzaldehydes.[4][5] The catalyst facilitates both the cyclization and dehydration steps.

    • Alternative Energy Sources: Switch from conventional heating to microwave irradiation or ultrasonic activation.[5][13] These methods provide energy more efficiently and can significantly reduce reaction times from hours to minutes, often improving yields by minimizing byproduct formation.[11][14]

    • Solvent Optimization: For challenging substrates, a 1:1 mixture of ethanol/water often provides the best results, balancing solubility and reaction rate.[5]

Q3: My benzaldehyde has a strong electron-donating group (EDG) like -OCH₃ or -N(CH₃)₂, and I'm getting a complex mixture of products. What's going on?

A3: Electron-donating groups present a different set of challenges.

  • The "Why": An EDG makes the aldehyde's carbonyl carbon less electrophilic, slowing down the rate of the initial condensation with the 2-aminothiazole. To compensate, higher temperatures or longer reaction times are often used, which can lead to the formation of side products, including self-condensation of the α-haloketone or other decomposition pathways.

  • The Solution:

    • Control the Temperature: Start with gentle heating (50-60 °C) and monitor the reaction closely by TLC. Avoid aggressive refluxing unless necessary.

    • Use a Catalyst: As with EWGs, a catalyst like SiW/SiO₂ can accelerate the desired condensation reaction, allowing you to use milder conditions and shorter reaction times, which suppresses side reactions.[5]

    • Ultrasonic Irradiation: This is particularly effective for substrates with EDGs. The mechanical effects of cavitation can promote the reaction at room temperature, providing excellent yields while avoiding thermal decomposition.[5][11]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: There is no single "best" solvent, but a good starting point is ethanol . It is inexpensive, effective, and environmentally benign.[10] For optimizing reactions with challenging substrates (both EWG and EDG substituted), a 1:1 mixture of ethanol/water has been shown to give superior yields.[5][11]

Q: Is a catalyst always necessary for the three-component synthesis?

A: Not always. For simple, unfunctionalized, or moderately activated benzaldehydes, the reaction can proceed in good yield without a catalyst, often just by refluxing in ethanol.[15] However, for substrates with strong EWGs or EDGs, or when seeking to improve yields and reduce reaction times under greener conditions, a catalyst is highly recommended.[4][5]

Q: How do reaction conditions change for different substituents?

A: The electronic nature of the substituent on the benzaldehyde is the primary factor to consider. The table below provides a starting point for optimization.

Substituent Type on BenzaldehydeCommon ChallengeRecommended Starting Conditions
Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) Poor yields, slow reactionMethod: Ultrasonic or Microwave Irradiation[5][11]Catalyst: 15 mol% SiW/SiO₂[5]Solvent: Ethanol/Water (1:1)[5]Temp: Room Temp (Ultrasonic) or 100-120°C (Microwave)
Neutral/Weakly Activating (e.g., -H, -CH₃) Generally straightforwardMethod: Conventional Heating (Reflux)[10]Catalyst: None required, but can improve yield[15]Solvent: Ethanol or Methanol[10]Temp: 60-80°C
Electron-Donating (e.g., -OCH₃, -OH) Side product formationMethod: Ultrasonic Irradiation[5]Catalyst: 15 mol% SiW/SiO₂[5]Solvent: Ethanol/Water (1:1)[5]Temp: Room Temperature

Q: What is a logical workflow for troubleshooting a new reaction?

A: A systematic approach is key. Start with the most likely and easiest-to-fix issues before moving to more complex variables.

Troubleshooting_Workflow decision decision process process solution solution start Start Reaction decision_yield Low Yield or No Reaction? start->decision_yield Monitor by TLC solution_ok Reaction Successful. Proceed to Workup. decision_yield->solution_ok No check_temp Increase Temperature (e.g., 40°C to Reflux) decision_yield->check_temp Yes decision_temp Improvement? check_temp->decision_temp Re-run Reaction decision_temp->solution_ok Yes check_solvent Change Solvent (e.g., EtOH to EtOH/H₂O) decision_temp->check_solvent No decision_solvent Improvement? check_solvent->decision_solvent Re-run Reaction decision_solvent->solution_ok Yes add_catalyst Add Catalyst (e.g., 15% SiW/SiO₂) decision_solvent->add_catalyst No decision_catalyst Improvement? add_catalyst->decision_catalyst Re-run Reaction decision_catalyst->solution_ok Yes change_method Switch to Microwave or Ultrasonic Method decision_catalyst->change_method No solution_final Consult Literature for Alternative Syntheses change_method->solution_final Re-run Reaction

Caption: A logical workflow for troubleshooting Hantzsch synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis using Conventional Heating

This protocol is adapted from established procedures for synthesizing 2-amino-4-phenylthiazole and serves as a good starting point for simple benzaldehydes.[6][10]

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add 10 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).

  • Cooling: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: In a separate 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Pour the cooled reaction mixture into the Na₂CO₃ solution while swirling. A precipitate should form immediately.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely before characterization.

Protocol 2: Optimized One-Pot, Three-Component Synthesis using Ultrasonic Irradiation

This advanced, environmentally benign protocol is highly effective for a wide range of substituted benzaldehydes, including those with challenging functional groups.[5][11][12]

  • Setup: In a 20 mL scintillation vial or suitable reaction vessel, combine the α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 mmol, 1 eq), thiourea (1.0 mmol, 1 eq), the desired substituted benzaldehyde (1.0 mmol, 1 eq), and the silica-supported tungstosilicic acid (SiW/SiO₂) catalyst (0.15 mmol, 15 mol%).

  • Solvent Addition: Add 5 mL of a 1:1 ethanol/water mixture.

  • Reaction: Place the vessel in an ultrasonic bath at room temperature. Irradiate the mixture for 1.5 to 2 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: After the reaction is complete, collect the resulting solid by vacuum filtration.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or by air drying. The catalyst can often be recovered from the filtrate if desired.[4][5]

References

Technical Support Center: Troubleshooting Assay Interference from Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for addressing assay interference. This guide is designed for researchers, scientists, and drug development professionals who have identified Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate or structurally similar compounds as "hits" in biochemical or cell-based assays. While the thiazole scaffold is a valuable pharmacophore found in numerous approved drugs, certain structural motifs can be prone to causing assay artifacts, leading to false-positive results.[1][2] Such misleading data, if not properly validated, can lead to a significant waste of time and resources.[3][4]

This document provides a logical, in-depth framework for identifying, characterizing, and mitigating potential assay interference caused by this specific compound. Our approach is grounded in the principles of robust hit validation, emphasizing the importance of orthogonal testing and mechanistic investigation to distinguish genuine biological activity from assay artifacts.

Frequently Asked Questions (FAQs)

Q1: We identified this compound as an inhibitor in our primary screen. Should we be concerned about assay interference?

A1: Yes, caution is warranted. Any hit from a primary high-throughput screen (HTS) requires rigorous validation to rule out non-specific activity or assay interference.[5] The structure of this compound contains features, such as multiple aromatic rings and a heterocyclic system, that can contribute to interference mechanisms like aggregation or optical interference, even if it is not a classic Pan-Assay Interference Compound (PAIN).[6][7] It is crucial to perform the validation and counter-screening experiments outlined in this guide before committing to further medicinal chemistry efforts.

Q2: What are the most common signs of assay interference from a compound like this?

A2: The signs can be subtle, but common red flags include:

  • A steep or unusual dose-response curve: The curve may show an abrupt drop in activity over a narrow concentration range, which can be indicative of aggregation.[8]

  • Irreproducible results: Potency (e.g., IC50) may vary significantly between experiments or with minor changes in assay conditions (e.g., protein concentration).

  • Activity across multiple, unrelated assays: If the compound appears active against diverse and unrelated targets, it is more likely an interference compound than a highly selective agent.[9][10]

  • Time-dependent inhibition: The measured activity increases with longer pre-incubation times, which can suggest covalent modification or slow aggregation.[11]

  • High background signal: In optical assays (fluorescence, absorbance), the compound itself may contribute to the signal, creating a false-positive readout.[12]

Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A3: The term PAINS refers to specific chemical substructures that are known to frequently cause false positives in HTS.[9][10] While the core thiazole structure itself is not universally flagged as a PAIN, certain substituted thiazoles can be problematic.[3] The best practice is not to rely solely on PAINS filters, which can be overly simplistic.[6] Instead, you should empirically test the compound in a battery of assays designed to detect common interference mechanisms, as detailed in the troubleshooting guides below.

Q4: What is the fastest way to determine if our hit is a false positive?

A4: The most direct initial step is to perform an orthogonal assay .[5] This involves testing the compound's activity against the same biological target but using a different detection method. For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could use label-free detection like Surface Plasmon Resonance (SPR) or a colorimetric readout. If the compound is active in the primary assay but inactive in the orthogonal assay, it strongly suggests the initial result was an artifact of the detection technology.[13]

Troubleshooting Guide 1: Initial Hit Confirmation & Triage Workflow

This workflow provides a systematic approach to validate a primary hit and quickly identify common artifacts.

Workflow Diagram: Hit Validation & Triage

G cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Interference Screening cluster_2 Phase 3: Decision PrimaryHit Primary Hit Identified (e.g., from HTS) Resynthesis Resynthesize or Repurchase Compound PrimaryHit->Resynthesis First step Purity Confirm Identity & Purity (LC-MS, NMR) Resynthesis->Purity DoseResponse Confirm Dose-Response Curve (DRC) Purity->DoseResponse OrthogonalAssay Test in Orthogonal Assay (Different Readout) DoseResponse->OrthogonalAssay InterferenceAssays Run Specific Interference Counter-Screens (See Guide 2) DoseResponse->InterferenceAssays SAR Analyze Structure-Activity Relationship (SAR) DoseResponse->SAR Decision Artifact or Valid Hit? OrthogonalAssay->Decision Activity Confirmed? InterferenceAssays->Decision Interference Detected? SAR->Decision SAR Flat or Inconsistent? Discard Discard or Flag as Artifact Decision->Discard No [Artifact] Proceed Proceed with Caution (Lead Optimization) Decision->Proceed Yes [Valid Hit]

Caption: A workflow for validating primary screening hits.

Step-by-Step Protocol
  • Re-acquire the Compound: Before any further testing, obtain a fresh sample of the compound, either through resynthesis or purchase from a different, reputable vendor. This is critical to rule out that the observed activity was due to a contaminant in the original screening sample.[5]

  • Confirm Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the structure and assess the purity of the fresh sample. Purity should ideally be >95%.

  • Repeat Dose-Response Curve (DRC): Re-run the primary assay with the new, validated sample to confirm the original potency and efficacy. If the activity disappears, the original hit was likely due to an impurity.

  • Perform an Orthogonal Assay: As mentioned in the FAQ, test the compound against the same target using a different technology. A lack of correlation between the primary and orthogonal assay is a strong indicator of interference.[13]

  • Analyze Structure-Activity Relationship (SAR): If analogs are available, test them. A genuine hit should exhibit a discernible SAR, where small changes to the molecule lead to predictable changes in activity. A "flat" SAR, where many analogs have similar activity, can be a sign of a non-specific mechanism.[13]

Troubleshooting Guide 2: Identifying the Mechanism of Interference

If the initial triage suggests interference, the following experiments can help pinpoint the specific mechanism.

Testing for Compound Aggregation

Aggregation is one of the most common causes of false positives, where the compound forms colloidal particles that sequester and non-specifically inhibit the target protein.[8]

Protocol: Detergent Counter-Screen

  • Prepare two sets of assay buffers: one with your standard formulation and another supplemented with 0.01% (v/v) Triton X-100, a non-ionic detergent.[14]

  • Generate a full dose-response curve for this compound in both buffer conditions.

  • Interpretation:

    • No Change in IC50: Aggregation is unlikely to be the mechanism.

    • Significant Rightward Shift in IC50 (>10-fold): A significant loss of potency in the presence of detergent strongly indicates that the compound's activity is mediated by aggregation.[8]

    • Complete Loss of Activity: This is a definitive sign of aggregation-based inhibition.

Data Presentation Example:

CompoundAssay ConditionIC50 (µM)Interpretation
This compoundStandard Buffer1.2Potent Inhibition
This compound+ 0.01% Triton X-100> 100Likely Aggregator
Control Inhibitor (Non-aggregator)Standard Buffer0.5Potent Inhibition
Control Inhibitor (Non-aggregator)+ 0.01% Triton X-1000.6Not an Aggregator

Mechanism Diagram: Aggregation-Based Enzyme Inhibition

G cluster_0 Standard Assay Condition cluster_1 Assay with Detergent C1 Compound (Monomer) Agg Compound Aggregates C1->Agg Exceeds Critical Aggregation Concentration InactEnz1 Inactive Enzyme Agg->InactEnz1 Sequesters & Denatures Enz1 Active Enzyme C2 Compound (Monomer) Micelle Detergent Micelles C2->Micelle Compound is Solubilized NoInhibition Enzyme Remains Active Enz2 Active Enzyme Enz2->NoInhibition No Aggregates to Inhibit

Caption: Aggregates sequester enzymes, while detergents prevent this.

Testing for Optical Interference (Fluorescence/Absorbance)

The compound's aromatic structure may cause it to absorb light or fluoresce at the same wavelengths used in the assay readout.[14]

Protocol: Spectral Interference Scan

  • Prepare a dilution series of this compound in the final assay buffer (without any enzymes, substrates, or detection reagents).

  • Using a plate reader, scan the absorbance and fluorescence spectra of the compound dilutions. For fluorescence, use the same excitation and emission wavelengths as your primary assay.

  • Interpretation:

    • High Absorbance: If the compound absorbs light at the excitation or emission wavelength of your assay, it can cause signal quenching (a false-negative for inhibitors or false-positive for activators).

    • High Fluorescence: If the compound itself fluoresces at the assay's emission wavelength, it will create a high background signal, leading to a false-positive result for inhibitors.[15]

Testing for Chemical Reactivity

Some compounds can interfere by reacting with assay components, particularly with cysteine residues on proteins or by engaging in redox cycling.[11]

Protocol: Thiol Reactivity and Redox Activity

  • Thiol Reactivity: Run the assay with and without a high concentration (e.g., 1 mM) of a strong reducing agent like Dithiothreitol (DTT) in the pre-incubation step. A loss of activity in the presence of DTT suggests the compound may be reacting with thiol groups.

  • Redox Activity: Use a specific counter-screen, such as the resazurin assay, to detect the generation of reactive oxygen species (ROS). Compounds that are active in this assay are likely redox cyclers.[11]

  • Time-Dependence: Measure the compound's inhibitory activity after different pre-incubation times with the target protein (e.g., 5 min, 30 min, 60 min). A time-dependent increase in inhibition that is not reversible by dilution suggests covalent modification.

Conclusion

Navigating the complexities of assay interference is a critical skill in modern drug discovery and chemical biology. This compound, like any screening hit, must be subjected to rigorous scrutiny. By following the structured troubleshooting guides presented here—from initial hit triage to detailed mechanistic studies—researchers can confidently distinguish true, on-target biological activity from misleading artifacts. This diligence ensures that resources are focused on the most promising chemical matter, ultimately accelerating the path to discovery.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will delve into the underlying chemistry, critical process parameters, and provide robust troubleshooting strategies to ensure a successful, scalable, and reproducible process.

Section 1: The Synthetic Pathway - A Review of the Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the target thiazole ring is the Hantzsch Thiazole Synthesis.[1][2] This classic condensation reaction involves the cyclization of an α-haloketoester with a thioamide. For our target molecule, the specific reactants are 3,5-dimethylthiobenzamide and Ethyl 2-chloroacetoacetate .

The reaction proceeds via an initial SN2 substitution, where the nucleophilic sulfur of the thioamide displaces the chloride from the ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[3]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis Mechanism cluster_reactants Reactants Thioamide 3,5-Dimethylthiobenzamide Intermediate1 S-Alkylation Intermediate (Thioimino Ether) Thioamide->Intermediate1 1. S-Alkylation (SN2) Haloester Ethyl 2-chloroacetoacetate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate Intermediate2->Product 3. Dehydration   (-H2O) Low_Yield_Troubleshooting Figure 2: Low Yield Investigation Workflow cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low Yield Observed Check_IPC Analyze In-Process Control (IPC) Samples via HPLC Start->Check_IPC Cause1 Incomplete Reaction: High levels of starting materials Check_IPC->Cause1 Result A Cause2 Side Product Formation: Significant unknown peaks Check_IPC->Cause2 Result B Cause3 Isolation Loss: High product concentration in mother liquor Check_IPC->Cause3 Result C Sol1 Increase reaction time or temperature. Verify mixing efficiency. Cause1->Sol1 Sol2 Improve temperature control. Check raw material quality. Lower reaction concentration. Cause2->Sol2 Sol3 Optimize anti-solvent volume. Cool crystallization slurry longer. Modify crystallization solvent. Cause3->Sol3

References

troubleshooting poor reproducibility in experiments with Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in experiments involving this compound. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.

Introduction: Understanding the Challenges

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] However, like many multi-step organic syntheses, its preparation and subsequent use in experimental assays can be prone to variability.[2][3][4] This guide provides a structured approach to identifying and mitigating the root causes of poor reproducibility, from the initial synthesis to downstream applications.

The primary synthetic route to this and similar thiazole derivatives is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[5][6][7][8] Understanding the nuances of this reaction is critical to troubleshooting many common problems.

Troubleshooting Guide: From Synthesis to Application

This section addresses specific problems you may encounter. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.

Question 1: My reaction yield for this compound is consistently low or highly variable. What are the likely causes and how can I improve it?

Low and inconsistent yields are among the most frequent challenges in organic synthesis. For the Hantzsch synthesis of the title compound, several factors can be at play.

Potential Causes & Solutions:

  • Purity of Starting Materials: The quality of your 3,5-dimethylbenzothioamide and ethyl bromopyruvate is paramount. Impurities can lead to side reactions and inhibit the desired transformation.

    • Actionable Protocol:

      • Characterize Starting Materials: Before starting the reaction, verify the purity of your starting materials using NMR spectroscopy and melting point analysis.

      • Purify if Necessary: If impurities are detected, purify the 3,5-dimethylbenzothioamide by recrystallization and the ethyl bromopyruvate by distillation under reduced pressure.

  • Reaction Conditions: The Hantzsch synthesis is sensitive to reaction temperature and time.[6]

    • Actionable Protocol:

      • Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a consistent reaction temperature. Start with a literature-reported temperature (often refluxing ethanol) and optimize in 5-10 °C increments.

      • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). An optimal reaction time maximizes product formation while minimizing byproduct formation.

  • Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.

    • Actionable Protocol:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Ethanol is a common choice for this reaction.

Workflow for Optimizing Reaction Yield:

cluster_start Start cluster_check_sm Step 1: Starting Materials cluster_check_cond Step 2: Reaction Conditions cluster_result Outcome start Low/Variable Yield check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm purify_sm Purify if Impure check_sm->purify_sm Impurities Detected check_temp Optimize Temperature check_sm->check_temp Purity Confirmed purify_sm->check_temp check_time Monitor by TLC for Optimal Time check_temp->check_time check_solvent Use Anhydrous Solvent check_time->check_solvent end Improved & Reproducible Yield check_solvent->end cluster_start Start cluster_check_purity Step 1: Purity cluster_check_polymorphism Step 2: Solid State cluster_check_stability Step 3: Stability cluster_result Outcome start Inconsistent Biological Activity check_purity Analyze Purity of Batches (HPLC, NMR) start->check_purity repurify Repurify to >95% check_purity->repurify Purity <95% or Variable check_polymorphism Analyze for Polymorphism (XRPD, DSC) check_purity->check_polymorphism Purity Consistent & >95% repurify->check_polymorphism standardize_cryst Standardize Crystallization check_polymorphism->standardize_cryst Polymorphism Detected check_stability Assess Stability Under Storage Conditions check_polymorphism->check_stability Single Polymorph standardize_cryst->check_stability optimize_storage Optimize Storage (Inert Gas, Low Temp) check_stability->optimize_storage Degradation Observed end Consistent Biological Activity check_stability->end Compound Stable optimize_storage->end

References

Technical Support Center: Crystallization of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate via crystallization. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome common challenges and achieve high-purity crystalline material.

Understanding the Molecule: Physicochemical Profile

Success in crystallization begins with understanding the target molecule. This compound is a member of the thiazole class of heterocyclic compounds, which are known for their aromaticity and diverse applications in medicinal chemistry.[1][2] The molecule's structure dictates its solubility, a critical parameter for crystallization.

Key Structural Features:

  • Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen. This moiety contributes to the molecule's overall planarity and potential for π-π stacking interactions in the crystal lattice.[2]

  • Ethyl Carboxylate Group (-COOEt): An ester functional group that can act as a hydrogen bond acceptor. Its presence suggests that solvents capable of hydrogen bonding, like alcohols, may be effective, but also that solvents like ethyl acetate could be good solubilizers based on the "like dissolves like" principle.[3]

  • 3,5-Dimethylphenyl Group: A bulky, non-polar (hydrophobic) substituent. This group significantly influences the molecule's solubility, reducing its affinity for polar solvents and increasing it for non-polar or moderately polar aromatic solvents (e.g., toluene).

While specific experimental data for this exact compound is not widely published, we can infer its properties from structurally similar analogs.

Table 1: Physicochemical Properties of Target Compound and Analogs

Property This compound (Target) Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate (Analog 1) Ethyl 2-phenyl-1,3-thiazole-4-carboxylate (Analog 2)[4]
Molecular Formula C₁₄H₁₅NO₂S C₁₃H₁₃NO₂S C₁₂H₁₁NO₂S
Molecular Weight ~261.34 g/mol 247.31 g/mol 233.29 g/mol
Predicted Form Solid Solid N/A

| General Solubility | Predicted to be soluble in hot, moderately polar to non-polar organic solvents. Low solubility in water. | Inferred similar solubility profile. | Inferred similar solubility profile. |

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during crystallization experiments in a direct question-and-answer format.

Question: I've added my crude solid to a solvent, but it won't dissolve, even with heating. What's wrong?

Answer: This indicates that the chosen solvent is too "poor" for your compound. The solute-solute interactions within your crude solid are stronger than the solute-solvent interactions.

  • Immediate Action: You have selected a solvent in which your compound is largely insoluble. You can try adding a "good" or "co-solvent" dropwise to the heated mixture until dissolution is achieved. For this molecule, if you started with a non-polar solvent like hexane, a good co-solvent to add would be ethyl acetate or dichloromethane.[5]

  • Root Cause Analysis: The polarity mismatch between the solvent and your molecule is too great. The bulky dimethylphenyl group requires a solvent with some capacity to solvate aromatic systems.

  • Long-Term Solution: Re-evaluate your solvent choice. Consult the Solvent Screening Workflow (Figure 1) below. Test small aliquots of your crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone) to find one that dissolves the compound when hot but not at room temperature.[5]

Question: My compound dissolved completely, but it "oiled out" upon cooling instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase. This is a common issue, especially with impure samples where impurities depress the melting point.

  • Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of the same solvent to slightly decrease the saturation level.[6] If using a mixed solvent system, add more of the "good" solvent. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to reduce the cooling rate.[6]

  • Root Cause Analysis:

    • Solution is too concentrated: The supersaturation point is reached at too high a temperature.

    • Cooling is too rapid: The system doesn't have enough time for nucleation and ordered crystal growth.

    • Presence of impurities: Impurities can interfere with lattice formation and lower the melting point of the eutectic mixture.

  • Protocol: Rescuing an Oiled-Out Sample

    • Return the flask to the heat source.

    • Add more solvent (the "good" solvent in a mixed system) until the oil fully redissolves.

    • Introduce a seed crystal if available. A seed crystal provides a pre-formed template for crystal growth, bypassing the difficult primary nucleation step.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[6]

    • Allow the solution to cool extremely slowly to room temperature, followed by gradual cooling in a refrigerator.

Question: No crystals are forming, even after the solution has cooled to room temperature. What now?

Answer: This indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Immediate Action & Troubleshooting Flow:

    • Scratch the flask: Use a glass rod to scratch the inner surface of the flask below the solvent line.[6]

    • Introduce a seed crystal: If you have a pure crystal from a previous batch, add a tiny speck to the solution.

    • Reduce solvent volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool again.[6]

    • Cool further: Place the flask in an ice bath, and if necessary, a freezer, but be mindful that very rapid cooling can lead to the formation of small, impure crystals.

    • If all else fails: The solvent may be too "good." You can remove the solvent entirely via rotary evaporation and attempt the crystallization again with a different, less effective solvent or a mixed-solvent system.[6]

Question: My crystallization yielded very fine needles or powder, not well-defined crystals. Is this a problem?

Answer: While you have successfully isolated a solid, very fine crystals often have a high surface area which can trap impurities from the mother liquor. This typically results from rapid crystallization.

  • Cause: The solution was likely cooled too quickly, or it was overly supersaturated, leading to rapid, uncontrolled nucleation (crashing out).[6][7]

  • Solution: The goal is to slow down the crystal growth process.

    • Re-dissolve the solid in the minimum amount of hot solvent.

    • Add a small excess of the same hot solvent (e.g., an additional 5-10% by volume). This ensures the solution remains unsaturated for a longer period during cooling, allowing larger, more ordered crystals to form.[6]

    • Ensure a very slow cooling rate. Insulate the flask and allow it to cool to room temperature over several hours before moving it to a colder environment.

Proactive Crystallization Strategies & Protocols

Strategy 1: Single Solvent Recrystallization

This is the most straightforward method and should be the first approach. The ideal solvent will dissolve this compound completely at its boiling point but poorly at room temperature or below.

Protocol: Systematic Solvent Screening
  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Potential solvents are listed in Table 2.

  • Note the solubility at room temperature. If the compound dissolves readily, the solvent is too good for single-solvent recrystallization.[5]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath.

  • If the compound dissolves fully upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent is one that yields a high quantity of crystalline solid upon cooling.

Table 2: Suggested Solvents for Screening

Polarity Solvent Class Examples Rationale for Target Molecule
Polar Protic Alcohols Ethanol, Isopropanol The ester group may interact via H-bonding. May be too soluble, but worth screening.
Polar Aprotic Ketones / Esters Acetone, Ethyl Acetate "Like dissolves like" principle for the ethyl ester group.[3] Good for dissolving but may require an anti-solvent.
Aromatic Hydrocarbons Toluene The dimethylphenyl group should have a strong affinity for aromatic solvents. Often excellent for crystallizing aromatic compounds.[8]

| Non-Polar | Alkanes | Hexane, Heptane | Likely to be a poor solvent. Excellent choice as an "anti-solvent" in a mixed system. |

Strategy 2: Mixed-Solvent Crystallization

This technique is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.

Protocol: Mixed-Solvent Method (e.g., Ethyl Acetate/Hexane)
  • Dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Visual Workflows and Diagrams

DOT language scripts are provided below to generate logical diagrams for key decision-making processes.

Solvent_Screening_Workflow start Start: Crude Solid test_rt_sol Add Solvent (e.g., Toluene) Swirl at Room Temp start->test_rt_sol dissolves_rt Dissolves Completely? test_rt_sol->dissolves_rt too_good Result: Solvent is too 'good'. Consider as 'soluble' solvent in a mixed-solvent system. dissolves_rt->too_good Yes no_dissolve_rt Does NOT Dissolve dissolves_rt->no_dissolve_rt No heat_sol Heat solution to boiling no_dissolve_rt->heat_sol dissolves_hot Dissolves Completely? heat_sol->dissolves_hot insoluble Result: Insoluble. Discard this solvent. dissolves_hot->insoluble No cool_sol Cool Slowly to RT, then Ice Bath dissolves_hot->cool_sol Yes crystals_form Crystals Form? cool_sol->crystals_form success Result: Good Solvent Found! Proceed to scale-up. crystals_form->success Yes no_crystals Result: No Crystals. Solvent is too good or solution too dilute. crystals_form->no_crystals No

Figure 1: Decision workflow for selecting a single recrystallization solvent.

Troubleshooting_Flowchart start Crystallization Attempt Fails (Oiling Out / No Crystals) check_oil Did the sample 'oil out'? start->check_oil oil_yes Re-heat to dissolve oil. Add 1-5% more solvent. Cool VERY slowly. check_oil->oil_yes Yes no_crystals Solution remains clear upon cooling. check_oil->no_crystals No seed Add seed crystal or scratch flask. oil_yes->seed oil_success Crystals Form? seed->oil_success success Success! Isolate and dry crystals. oil_success->success Yes reassess Failure. Re-evaluate solvent system. Consider chromatography. oil_success->reassess No scratch Scratch flask with glass rod. no_crystals->scratch check1 Crystals Form? scratch->check1 reduce_vol Boil off some solvent to increase concentration. Cool again. check1->reduce_vol No check1->success Yes check2 Crystals Form? reduce_vol->check2 check2->success Yes check2->reassess No

Figure 2: Troubleshooting flowchart for failed crystallization attempts.

Frequently Asked Questions (FAQs)

Q1: How pure does my crude material need to be before attempting crystallization?

  • As a general rule, crystallization is most effective for materials that are already >80-90% pure. If your material contains significant amounts of gummy, insoluble, or colored impurities, it is highly advisable to perform a preliminary purification step, such as column chromatography or an activated charcoal treatment, before attempting crystallization.

Q2: Should I filter my hot solution before cooling?

  • Yes, a hot filtration step is crucial if you observe any insoluble impurities (e.g., dust, drying agents, catalysts) in your dissolved sample. This "gravity filtration" should be done quickly using fluted filter paper to prevent the solution from cooling and crystallizing prematurely in the funnel.

Q3: How do I prepare a "seed crystal" if I don't have any pure material to start with?

  • You can often generate a small amount of solid to use as seed crystals. After finding a suitable solvent system, take a small drop of the hot, concentrated solution on the end of a glass rod and let the solvent evaporate in a stream of air. The resulting small amount of solid can be scraped back into the main solution to act as seeds.

Q4: Can the rate of stirring affect my crystallization?

  • Yes. Generally, crystallization should be allowed to proceed under quiescent (undisturbed) conditions. Agitation or stirring can increase the rate of nucleation dramatically, leading to the formation of many small crystals rather than fewer large ones. Stirring is more commonly associated with precipitation, not crystallization for purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Therapeutics: The Case of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive small molecule is a moment of profound potential. Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate represents such a molecule, emerging from high-throughput screening with a promising therapeutic profile. However, its journey from a "hit" to a viable drug candidate is contingent on a critical, foundational step: confirming its direct interaction with its intended cellular target.

This guide provides researchers, scientists, and drug development professionals with a comparative framework of robust, orthogonal methodologies to definitively confirm the cellular target engagement of novel compounds.[1][2][3] While we use this compound as our central example, the principles and protocols discussed herein are broadly applicable. Given the thiazole-carboxylate core, which is found in molecules targeting enzymes like kinases and metabolic proteins, we will proceed with the hypothesis that our compound targets a specific cellular kinase, "Kinase X," for illustrative purposes.[4][5][6][7]

The philosophy underpinning this guide is the principle of orthogonal validation : employing multiple, independent methods to interrogate the same biological question.[1][3][8] This approach significantly enhances confidence in the results, mitigating the risk of artifacts and false positives that can arise from reliance on a single technique.[2][8] We will compare three powerful, complementary techniques:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target stabilization in intact cells.

  • Affinity Purification-Mass Spectrometry (AP-MS): A chemical proteomics approach to directly identify binding partners.

  • In-Cell Western™ Assay: A quantitative immunoassay to measure the functional downstream consequences of target engagement.

Overall Strategy for Target Engagement Validation

Before delving into specific protocols, it is crucial to visualize the overall experimental strategy. A multi-pronged approach ensures that we are not only observing binding but also linking that binding event to a functional cellular outcome.

G cluster_0 Phase 1: Direct Binding Confirmation cluster_1 Phase 2: Functional Consequence cluster_2 Phase 3: Final Validation CETSA Method 1: CETSA (Biophysical Validation) Conclusion Confident Target Engagement Profile CETSA->Conclusion Orthogonal Confirmation APMS Method 2: AP-MS (Direct Identification) APMS->Conclusion Orthogonal Confirmation ICW Method 3: In-Cell Western (Pathway Modulation) ICW->Conclusion Functional Link

Caption: A logical workflow for robust target engagement validation.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target interactions in a physiological context—intact cells or even tissues.[9][10][11] The core principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[12][13] This change in thermal stability is then quantified.

Principle of Operation

The assay involves treating cells with the compound, heating the cell suspensions to a range of temperatures, lysing the cells, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is then measured, typically by Western blot or mass spectrometry. A positive target engagement event is indicated by a "shift" in the melting curve to higher temperatures in the presence of the compound.[12][14]

CETSA_Principle cluster_0 Without Compound cluster_1 With Compound p1 Target Protein (Folded) p2 Heat (T) p1->p2 p3 Denatured & Aggregated p2->p3 c1 Target Protein + Compound (Stabilized Complex) c2 Heat (T) c1->c2 c3 Remains Soluble & Folded c2->c3

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment: Plate a relevant cell line (e.g., a cancer cell line where Kinase X is active) and grow to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or various concentrations of this compound for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of Kinase X in each sample using SDS-PAGE and Western blotting with a specific antibody against Kinase X.

Data Presentation and Interpretation

The band intensities from the Western blot are quantified and plotted against temperature for both vehicle- and compound-treated samples.

Temperature (°C)Vehicle (Relative Band Intensity)Compound (10 µM) (Relative Band Intensity)
401.001.00
450.981.00
500.850.95
550.500.88
600.150.65
650.050.30
700.000.10

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct binding to Kinase X in the cellular environment.

Method 2: Affinity Purification-Mass Spectrometry (AP-MS)

This chemical proteomics approach provides direct evidence of a drug-protein interaction and can identify both the primary target and potential off-targets.[15][16] The method relies on using the small molecule as "bait" to "pull down" its binding partners from a cell lysate.[17][18]

Principle of Operation

A version of this compound is synthesized with a linker attached to an affinity tag, most commonly biotin.[15][19] This biotinylated probe is incubated with cell lysate. The probe-protein complexes are then captured using streptavidin-coated beads.[15][18] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

APMS_Workflow start Synthesize Biotinylated Compound Probe lysate Incubate Probe with Cell Lysate start->lysate capture Capture Complexes with Streptavidin Beads lysate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms Analyze by LC-MS/MS elute->ms identify Identify Target Protein(s) (e.g., Kinase X) ms->identify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: Biotin Pull-Down
  • Probe Synthesis: Synthesize a biotinylated version of this compound. A key consideration is the placement of the linker to minimize disruption of the binding pharmacophore.

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve protein interactions.

  • Incubation: Incubate the cell lysate with the biotinylated probe. Crucial Controls:

    • Competition Control: A parallel incubation containing the biotinylated probe plus a 100-fold excess of the original, non-biotinylated compound. True targets should show significantly reduced binding in this sample.

    • Negative Control: An incubation with biotin alone or a structurally similar but inactive biotinylated molecule.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and its binding partners.

  • Washing: Perform a series of stringent washes with decreasing salt concentrations to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and negative controls.

Data Presentation and Interpretation

The results are typically presented as a "volcano plot," plotting the statistical significance (-log10 p-value) against the fold-change of protein enrichment.

Protein IDFold Enrichment (Probe vs. Competition)p-valuePotential Target?
Kinase X 25.6 1.2e-8 High Confidence
Protein Y2.10.04Low Confidence
Protein Z1.50.21No

A successful experiment will show Kinase X as a high-confidence "hit" with high fold-enrichment and statistical significance.

Method 3: In-Cell Western™ Assay

While CETSA and AP-MS confirm direct binding, it is essential to demonstrate that this binding event leads to a functional consequence.[20] The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method that can measure changes in protein levels or post-translational modifications (like phosphorylation) directly in fixed cells.[21][22][23][24]

Principle of Operation

Let's assume Kinase X phosphorylates a downstream substrate, Protein S, at a specific site (e.g., Serine 123). Target engagement and inhibition of Kinase X by our compound should lead to a decrease in the phosphorylation of Protein S. The ICW assay uses two primary antibodies: one that recognizes the phosphorylated form of Protein S (p-Protein S) and another that recognizes the total amount of Protein S. These are detected with spectrally distinct fluorescent secondary antibodies, allowing for normalization of the phospho-signal to the total protein level in every well.[24]

Signaling_Pathway Compound Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate KinaseX Kinase X Compound->KinaseX Inhibition ProteinS Protein S (Substrate) KinaseX->ProteinS Phosphorylation pProteinS p-Protein S (Phosphorylated) ProteinS->pProteinS Response Cellular Response pProteinS->Response

Caption: Hypothetical pathway showing inhibition of Kinase X.

Experimental Protocol: Two-Color ICW for Phosphorylation
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate.[22] After adherence, treat cells with a dose-response curve of this compound for an appropriate time to observe changes in signaling (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, then permeabilize them with a mild detergent like Triton X-100 to allow antibodies to enter the cells.[22][25]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey® Blocking Buffer or a solution containing fish gel).[22][25]

  • Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies raised in different species (e.g., Rabbit anti-p-Protein S and Mouse anti-Total Protein S).[25]

  • Secondary Antibody Incubation: After washing, incubate with a cocktail of two fluorescently-labeled secondary antibodies that recognize the respective primary antibody species (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

  • Imaging and Quantification: Wash the plates and scan them on an infrared imaging system (e.g., LI-COR® Odyssey®). The integrated fluorescence intensity in both the 700nm and 800nm channels is measured for each well.

Data Presentation and Interpretation

The data is analyzed by calculating the ratio of the phospho-protein signal (800nm) to the total protein signal (700nm) for each well. This normalized ratio is then plotted against the compound concentration to generate an IC50 curve.

Compound Conc. (nM)Normalized Ratio (p-Protein S / Total Protein S)
0 (Vehicle)1.00
10.95
100.82
1000.51
10000.18
100000.15

A dose-dependent decrease in the phosphorylation of Protein S provides strong functional evidence that the compound is engaging and inhibiting Kinase X in cells.

Comparative Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-MS (AP-MS)In-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationAffinity-based pull-downQuantitative immunofluorescence
Information Provided Direct binding in intact cellsDirect binding, target ID, off-targetsFunctional pathway modulation
Key Requirement Specific antibody for targetBiotinylated, active compound probeSpecific antibodies for pathway readout
Throughput Low (WB) to High (HTRF®/AlphaLISA®)LowHigh
Main Advantage Label-free, physiological context.[13]Unbiased, proteome-wide discoveryLinks binding to cellular function.[23]
Main Limitation Not all proteins are thermally stableProbe synthesis can be complex; potential for artifactsRequires known downstream biomarker

Conclusion

Confirming that a novel molecule like this compound engages its intended target inside a cell is a non-trivial but essential step in drug discovery.[16][26] No single method can provide a complete picture. By employing a multi-faceted approach—using CETSA to confirm biophysical interaction in the cell, AP-MS to directly identify the binding partner, and an In-Cell Western to verify the functional consequence of that binding—researchers can build a robust, self-validating case for their compound's mechanism of action. This orthogonal strategy de-risks the progression of promising molecules, paving the way for the development of the next generation of targeted therapeutics.[1][2][27]

References

A Comparative Analysis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel thiazole derivative, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, against two clinically established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities for anti-inflammatory applications.

Introduction and Rationale

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties. This compound is a novel compound within this class, suggested for exploration in the development of anti-inflammatory and analgesic medications[1]. To rigorously assess its potential, a comparative analysis against well-characterized standard compounds is essential.

For this purpose, we have selected:

  • Indomethacin : A potent, first-generation NSAID that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. It serves as a benchmark for high anti-inflammatory efficacy, albeit with a known profile of gastrointestinal side effects due to COX-1 inhibition.

  • Celecoxib : A second-generation, diaryl-substituted pyrazole NSAID that acts as a selective inhibitor of COX-2.[2] It was developed to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs.

This guide will dissect the chemical properties, mechanism of action, and present exemplary biological data for these three compounds, supported by detailed experimental protocols to facilitate further research.

Chemical Structures and Physicochemical Properties

A molecule's therapeutic potential is intrinsically linked to its structure and physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Figure 1: Chemical Structures

  • (A) this compound

  • (B) Indomethacin

  • (C) Celecoxib

Compound (A) this compound (B) Indomethacin (C) Celecoxib
IUPAC Name This compound2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
CAS Number 885278-63-7[1]53-86-1169590-42-5
Molecular Formula C14H15NO2S[1]C19H16ClNO4C17H14F3N3O2S[2]
Molecular Weight ( g/mol ) 261.34[1]357.79381.37[2]
Appearance Pale yellow solid[1]Pale yellow to yellow-tan crystalline powder[3]White to off-white crystalline powder[2]
Solubility Favorable solubility and stability for formulation[1]Practically insoluble in water; soluble in ethanol and acetone[3]Insoluble in water; soluble in organic solvents like methanol and ethanol[2]
pKa Not available3-4.5~11.1
LogP Not available4.27[3]3.53

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

  • COX-1 : A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4]

  • COX-2 : An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Indomethacin is a non-selective inhibitor, blocking both COX-1 and COX-2. Its potent anti-inflammatory effects are accompanied by a higher risk of gastrointestinal issues due to the inhibition of protective prostaglandins in the stomach. Celecoxib , in contrast, is approximately 10-20 times more selective for COX-2 over COX-1, which allows it to reduce inflammation with a lower incidence of gastrointestinal side effects.

Given that this compound is being explored for anti-inflammatory applications, it is hypothesized to also act via inhibition of the COX pathway. The degree of selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Gastric_Mucosa Gastric Mucosa Protection COX1->Gastric_Mucosa Platelet_Aggregation Platelet Aggregation COX1->Platelet_Aggregation COX2->PGH2 Inflammation_Pain Inflammation, Pain, Fever COX2->Inflammation_Pain Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostaglandins->Gastric_Mucosa Prostaglandins->Inflammation_Pain Thromboxanes->Platelet_Aggregation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate (Hypothesized Target) Test_Compound->COX1 Test_Compound->COX2

Caption: Prostaglandin synthesis pathway and points of inhibition.

Comparative Biological Data (Exemplary)

The following tables present exemplary data to illustrate how this compound might perform in standard preclinical anti-inflammatory assays compared to Indomethacin and Celecoxib. Note: The data for the test compound is hypothetical and serves as a template for evaluation.

In Vitro COX Enzyme Inhibition

This assay measures the concentration of a compound required to inhibit the activity of isolated COX-1 and COX-2 enzymes by 50% (IC50). A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio is a key indicator of potential gastrointestinal safety.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-2/COX-1)
This compound15.0 (Exemplary)0.5 (Exemplary)0.03 (Exemplary)
Indomethacin0.11.010
Celecoxib150.040.0027
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model of acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing swelling (edema). The ability of a test compound to reduce this swelling over time is measured.

Compound Dose (mg/kg) % Inhibition of Edema at 3 hours
This compound3045% (Exemplary)
Indomethacin1050%
Celecoxib3040%

Experimental Protocols

Protocol 1: In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Test compounds and standards (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the kit instructions.

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound at various concentrations.

  • Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µl of Arachidonic Acid solution to all wells except the background wells.

  • Develop and Read: Incubate for 2 minutes at 37°C. Add a colorimetric substrate solution as per the kit protocol. Measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

in_vitro_workflow start Start: Prepare Reagents plate_setup Set up 96-well plate (Background, 100% Activity, Inhibitor wells) start->plate_setup add_enzyme Add COX-1 or COX-2 Enzyme and Test Compound plate_setup->add_enzyme incubate1 Incubate for 10 min at 37°C add_enzyme->incubate1 add_substrate Initiate reaction with Arachidonic Acid incubate1->add_substrate incubate2 Incubate for 2 min at 37°C add_substrate->incubate2 read_plate Add colorimetric substrate and read absorbance incubate2->read_plate calculate Calculate % Inhibition and determine IC50 read_plate->calculate end End calculate->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound, standard drug (Indomethacin), and vehicle control

  • 1% (w/v) λ-Carrageenan suspension in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, standard drug, or vehicle control orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The volume of edema is calculated as: Edema (mL) = Vt - V0.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Synthesis of Ethyl 2-Arylthiazole-4-carboxylates

The core structure of the topic compound can be synthesized via the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.

General Reaction Scheme (Hantzsch Synthesis): This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of ethyl 2-arylthiazole-4-carboxylates, a substituted thiobenzamide is reacted with ethyl bromopyruvate.

  • Thiobenzamide Formation: The required 3,5-dimethylthiobenzamide is typically prepared from 3,5-dimethylbenzonitrile by reaction with a sulfiding agent like sodium hydrosulfide or by treatment of 3,5-dimethylbenzamide with Lawesson's reagent.

  • Cyclocondensation: The 3,5-dimethylthiobenzamide is then reacted with ethyl bromopyruvate in a suitable solvent such as ethanol. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Conclusion

This compound represents a promising scaffold for the development of new anti-inflammatory agents. Based on its chemical class, it is hypothesized to exert its effects through the inhibition of cyclooxygenase enzymes. A thorough evaluation of its potency and selectivity against COX-1 and COX-2, in comparison to established non-selective (Indomethacin) and selective (Celecoxib) inhibitors, is a critical step in characterizing its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling researchers to ascertain the compound's efficacy and potential safety advantages.

References

Navigating the Structure-Activity Landscape of Ethyl 2-Arylthiazole-4-carboxylates: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, making it a focal point for the development of novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) studies of a particularly promising class of these compounds: ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate derivatives. We will explore the synthetic rationale, compare their potential biological performance against key alternatives, and provide detailed experimental protocols to empower researchers in this field. While direct, extensive SAR data for this specific 3,5-dimethylphenyl scaffold is emerging, we can extrapolate from closely related 2-arylthiazole analogs to build a predictive framework for optimizing their therapeutic potential, particularly as anticancer agents targeting tubulin polymerization.[3][4]

The Synthetic Pathway: Building the Thiazole Core

The construction of the this compound scaffold is efficiently achieved through the well-established Hantzsch thiazole synthesis. This method offers a robust and versatile approach for creating a library of derivatives for SAR studies.

The synthesis commences with the reaction of 3,5-dimethylbenzothioamide with ethyl bromopyruvate. The thioamide, in this case, acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the desired thiazole ring. The choice of 3,5-dimethylbenzothioamide as a starting material is predicated on findings from related compound series, where disubstitution on the phenyl ring, particularly with methyl groups at the meta positions, has shown to be favorable for cytotoxic activity.[5]

cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product 3,5-Dimethylthiobenzamide 3,5-Dimethylthiobenzamide Reaction_Step Reaction in Ethanol (Reflux) 3,5-Dimethylthiobenzamide->Reaction_Step Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Step Final_Product This compound Reaction_Step->Final_Product

Caption: General synthesis of the core scaffold via Hantzsch reaction.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 2-arylthiazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings, as well as modifications to the carboxylate moiety. Based on extensive studies of analogous compounds, a predictive SAR model for anticancer activity, specifically as tubulin polymerization inhibitors, can be proposed.

Key SAR Insights:

  • 2-Aryl Substituents: The substitution pattern on the 2-phenyl ring is a critical determinant of activity. Electron-donating groups, such as methoxy and methyl, are often favored. The presence of two methyl groups at the 3 and 5 positions, as in our core scaffold, is hypothesized to enhance binding to the hydrophobic pockets of target proteins like tubulin.[5]

  • Thiazole Ring Modifications: The thiazole ring itself is a key pharmacophore. Modifications at the 5-position can influence potency and selectivity.

  • Carboxylate Moiety: The ethyl ester at the 4-position plays a crucial role in the molecule's overall physicochemical properties, including solubility and cell permeability. Conversion of the ester to an amide has been shown in related series to significantly impact biological activity.

The following table presents a hypothetical SAR study for a series of this compound derivatives, with projected IC50 values for tubulin polymerization inhibition based on trends observed in the literature for similar 2-arylthiazoles.

Compound IDR1 (Phenyl Ring)R2 (Thiazole C5)R3 (Carboxylate)Predicted Tubulin Polymerization IC50 (µM)Rationale for Predicted Activity
LEAD-01 3,5-di-CH₃HOEt5.2The 3,5-dimethyl substitution provides a strong hydrophobic interaction.
ALT-01 4-OCH₃HOEt7.8A single electron-donating group is generally less effective than the disubstituted analog.
ALT-02 4-ClHOEt12.5Electron-withdrawing groups at the para position often decrease activity in this class.
LEAD-02 3,5-di-CH₃BrOEt3.1Halogen substitution at the 5-position can enhance binding through additional interactions.
LEAD-03 3,5-di-CH₃HNH-Ph8.9Conversion to an amide can alter the hydrogen bonding potential and may not be optimal for this target.

This predictive data underscores the importance of systematic chemical modification and biological evaluation to identify the most potent and selective compounds.

cluster_phenyl Phenyl Ring Modifications cluster_thiazole Thiazole Ring Modifications cluster_ester Ester Group Modifications Core This compound Phenyl Ring Thiazole Ring Ester Group Phenyl_Subs Substituents (R1) 3,5-di-CH3: High Activity 4-OCH3: Moderate Activity 4-Cl: Low Activity Core:f1->Phenyl_Subs Thiazole_Subs Substituents (R2) H: Baseline Br: Increased Activity Core:f2->Thiazole_Subs Ester_Mods Modifications (R3) OEt: Good Activity NH-Ph: Variable Activity Core:f3->Ester_Mods

Caption: Key SAR points for 2-arylthiazole-4-carboxylate derivatives.

Performance Comparison: Benchmarking Against Established Inhibitors

A critical aspect of drug development is understanding how a new chemical series performs relative to existing standards. In the context of anticancer agents targeting tubulin, compounds like Colchicine and Combretastatin A-4 (CA-4) are well-established benchmarks.

Compound ClassMechanism of ActionTypical IC50 (Tubulin Polymerization)Key AdvantagesKey Disadvantages
Ethyl 2-Arylthiazole-4-carboxylates Tubulin Polymerization Inhibition1 - 10 µM (projected)High potential for chemical modification and optimization; potentially favorable toxicity profile.SAR not fully elucidated for all substitution patterns; potential for off-target effects.
Colchicine Tubulin Polymerization Inhibition~2 - 5 µMPotent and well-characterized.High toxicity, narrow therapeutic index.
Combretastatin A-4 Tubulin Polymerization Inhibition~1 - 3 µMVery potent inhibitor.Poor aqueous solubility; rapid in vivo metabolism.

The this compound series presents a promising starting point for developing potent and potentially safer tubulin polymerization inhibitors. Their synthetic tractability allows for fine-tuning of their properties to overcome the limitations of existing agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To experimentally validate the SAR predictions, a robust and reliable biological assay is essential. The following is a detailed protocol for a cell-free tubulin polymerization assay.

Objective: To determine the in vitro effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Glycerol/PIPES buffer (G-PIPES)

  • Guanosine triphosphate (GTP)

  • Test compounds dissolved in DMSO

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in G-PIPES buffer to a final concentration of 1 mg/mL. Keep on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds in G-PIPES buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add 5 µL of the test compound solution (or DMSO for control).

  • Initiation of Polymerization: Add 45 µL of the tubulin solution to each well. Immediately add GTP to a final concentration of 1 mM to initiate polymerization.

  • Data Acquisition: Place the plate in a microplate spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The IC50 value is determined by plotting the rate of polymerization against the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Tubulin Prepare Tubulin Solution Add_Tubulin Add Tubulin and GTP Prep_Tubulin->Add_Tubulin Prep_Compounds Prepare Compound Dilutions Add_Compounds Add Compounds to Plate Prep_Compounds->Add_Compounds Add_Compounds->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Plot_Data Plot Data and Calculate IC50 Measure_Absorbance->Plot_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel anticancer agents. By leveraging the established SAR principles of related 2-arylthiazoles, medicinal chemists can rationally design and synthesize derivatives with enhanced potency and improved pharmacological profiles. The comparative analysis with existing tubulin inhibitors highlights the potential for this class of compounds to address the limitations of current therapies. The provided experimental protocol offers a clear path for the biological evaluation of these promising molecules, paving the way for future breakthroughs in cancer drug discovery.

References

validating the in vivo efficacy of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on . This document provides a comparative framework and detailed experimental protocols.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of clinically relevant molecules.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] Notably, several FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib, feature a thiazole core, underscoring the scaffold's therapeutic significance.[3][6] This guide focuses on a specific novel derivative, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, and outlines a comprehensive strategy for validating its in vivo efficacy, particularly within the context of inflammation, a field where thiazole derivatives have shown considerable promise.[4][7]

Compound Profile: this compound

This compound is a synthetic compound featuring the core thiazole ring substituted with a 3,5-dimethylphenyl group at the 2-position and an ethyl carboxylate at the 4-position. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a strong potential for biological activity.

  • The Thiazole Core: As established, this ring is a known pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes.[3]

  • The 3,5-Dimethylphenyl Group: This lipophilic moiety can enhance membrane permeability and influence the compound's pharmacokinetic profile. The specific substitution pattern may also contribute to selective binding to target proteins.

  • The Ethyl Carboxylate Group: This group at the 4-position can be a key interaction point or serve as a handle for further chemical modifications to optimize activity and properties.[8]

Given the well-documented role of other thiazole derivatives as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), it is hypothesized that this compound may exert anti-inflammatory effects.[4][7] The development of dual COX/LOX inhibitors is a significant area of research aimed at creating safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[4]

Comparative Landscape for In Vivo Validation

To rigorously assess the efficacy of a novel compound, it must be benchmarked against established alternatives. For the proposed anti-inflammatory validation, the following comparators are recommended:

  • Positive Control (Standard-of-Care): A widely used NSAID such as Diclofenac or Celecoxib . Diclofenac serves as a potent, non-selective COX inhibitor, while Celecoxib offers a COX-2 selective alternative. Several studies on novel anti-inflammatory agents use Diclofenac as a standard for comparison.[9]

  • Vehicle Control: The non-active solvent system used to dissolve and administer the test compound. This is crucial to ensure that any observed effects are due to the compound itself and not the delivery vehicle.

  • Negative Control (Untreated): An animal group that receives no treatment or a sham treatment. This group establishes the baseline response in the experimental model.

Proposed In Vivo Efficacy Validation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic, acute, and highly reproducible model of inflammation, making it ideal for the initial screening of novel anti-inflammatory agents.[4][9] The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different mediators of inflammation.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Animal Acclimatization (Wistar Rats, 1 week) P2 Randomization into Groups (n=6-8 per group) P1->P2 P3 Fasting (Overnight) P2->P3 E1 Measure Baseline Paw Volume (t=0) P3->E1 E2 Administer Test Compound, Comparator, or Vehicle (p.o.) E1->E2 E3 Induce Inflammation: 0.1 mL 1% Carrageenan (s.c.) into sub-plantar region of hind paw (1 hour post-treatment) E2->E3 E4 Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan E3->E4 A1 Euthanize Animals (5 hours post-carrageenan) E4->A1 A4 Calculate % Inhibition of Edema E4->A4 A2 Collect Paw Tissue A1->A2 A3 Biochemical Analysis: PGE2 & LTB4 Levels (ELISA) COX-2 & 5-LOX Expression (qRT-PCR) A2->A3 A5 Statistical Analysis (ANOVA) A4->A5

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol

1. Animal Housing and Acclimatization:

  • Rationale: To reduce stress-induced variability, animals must adapt to the laboratory environment for at least one week before the experiment.
  • Protocol: Male Wistar rats (180-220g) are housed in polycarbonate cages with free access to standard pellet chow and water, under a 12h light/dark cycle at a controlled temperature (22 ± 2°C).

2. Grouping and Dosing:

  • Rationale: Randomization minimizes selection bias. Multiple dose levels of the test compound help establish a dose-response relationship.
  • Protocol:
  • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
  • Group II: Positive Control (Diclofenac, 10 mg/kg, p.o.)
  • Group III: Test Compound (Dose 1, e.g., 10 mg/kg, p.o.)
  • Group IV: Test Compound (Dose 2, e.g., 20 mg/kg, p.o.)
  • Group V: Test Compound (Dose 3, e.g., 40 mg/kg, p.o.)
  • Animals are fasted overnight with free access to water before dosing.

3. Induction of Inflammation and Measurement:

  • Rationale: Paw volume is a direct physical measure of edema (inflammation). A plethysmometer provides accurate and repeatable measurements.
  • Protocol:
  • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
  • Administer the respective treatments orally (p.o.).
  • One hour after treatment, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.
  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Rationale: Calculating the percentage inhibition normalizes the data and allows for a direct comparison of the efficacy of different treatments.
  • Protocol:
  • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
  • % Inhibition = [(V_c - V_t) / V_c] * 100
  • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
  • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).

5. Biochemical Analysis (Optional but Recommended):

  • Rationale: To elucidate the mechanism of action, measuring key inflammatory mediators is essential. This aligns with the hypothesis that the compound targets the COX/LOX pathways.[4]
  • Protocol:
  • At the end of the experiment (5 hours), euthanize the animals.
  • Excise the inflamed paw tissue.
  • Homogenize the tissue and measure the levels of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using ELISA kits.
  • Perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of COX-2 and 5-LOX.

Hypothesized Mechanism and Data Presentation

The anti-inflammatory activity of many thiazole derivatives is attributed to their ability to inhibit enzymes in the arachidonic acid cascade.

Arachidonic Acid Inflammatory Pathway

Caption: Simplified Arachidonic Acid cascade showing COX and LOX pathways.

Comparative Data Summary (Hypothetical Results)

The results of the in vivo study can be summarized in a table for clear comparison.

Treatment GroupDose (mg/kg)Max. Edema Inhibition (%) at 3hPGE2 Level Reduction (%)LTB4 Level Reduction (%)
Vehicle Control -0%0%0%
Diclofenac 1065.2%[9]~70%~10%
Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate 1035.5%40.1%35.8%
Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate 2058.9%62.3%59.7%
Ethyl 2-(3,5-dimethylphenyl) thiazole-4-carboxylate 4072.4%75.6%70.2%

Note: Data for the test compound is hypothetical and for illustrative purposes. Data for Diclofenac is representative of typical results.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial in vivo validation of this compound as a potential anti-inflammatory agent. By employing the carrageenan-induced paw edema model and benchmarking against a standard-of-care drug like Diclofenac, researchers can obtain a clear and objective measure of the compound's efficacy. Positive results from this initial screen, particularly a dose-dependent reduction in edema coupled with a decrease in both PGE2 and LTB4 levels, would strongly support its profile as a dual COX/LOX inhibitor and warrant further investigation in chronic inflammation models, as well as comprehensive pharmacokinetic and toxicology studies. The versatility of the thiazole scaffold suggests that this compound could be a promising lead for developing a new generation of safer and more effective anti-inflammatory drugs.[4][7]

References

Comparative Efficacy of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate Across Diverse Cancer Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive cross-validation of the anti-cancer activity of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate. We present a comparative analysis of its cytotoxic and apoptotic effects across a panel of distinct cancer cell lines, offering a side-by-side evaluation with a standard chemotherapeutic agent. Detailed, field-proven protocols for assessing cell viability, apoptosis, and cell cycle progression are provided to ensure methodological rigor and reproducibility. This document is intended to serve as a practical resource for researchers investigating novel thiazole derivatives as potential anti-cancer therapeutics.

Introduction

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The thiazole ring is a core scaffold in several clinically approved anticancer drugs.[1] Specifically, ethyl 2-substituted-thiazole-4-carboxylate derivatives have garnered attention for their potential as cytotoxic agents. This guide focuses on this compound, a compound of interest for its potential anti-proliferative effects.

The objective of this guide is to provide a rigorous, evidence-based comparison of the activity of this compound in different cancer cell line models. By presenting standardized protocols and comparative data, we aim to facilitate the independent validation and further exploration of this compound's therapeutic potential.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

To contextualize the efficacy of this compound, we compare its activity with Doxorubicin, a widely used chemotherapeutic agent. The following table summarizes the hypothetical IC50 values across a panel of representative cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549 Non-Small Cell Lung Carcinoma22.5 ± 2.51.2 ± 0.2
Caco-2 Colon Carcinoma18.9 ± 2.11.0 ± 0.15
SH-SY5Y Neuroblastoma12.8 ± 1.50.5 ± 0.08
NIH/3T3 Normal Fibroblast> 505.6 ± 0.7

Interpretation of Data: The hypothetical data suggests that this compound exhibits selective cytotoxicity against the tested cancer cell lines, with the most pronounced effect observed in the SH-SY5Y neuroblastoma cell line. Importantly, the compound shows significantly lower toxicity towards the non-cancerous NIH/3T3 fibroblast cell line, indicating a potential for a favorable therapeutic window. While not as potent as Doxorubicin, the selective nature of its activity warrants further investigation.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the cellular mechanisms underlying the observed cytotoxicity, we will outline protocols for apoptosis and cell cycle analysis. These assays provide critical information on whether the compound induces programmed cell death and/or alters the normal progression of the cell cycle.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[5]

Workflow for Apoptosis Analysis:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed cells and treat with compound C Harvest and wash cells A->C B Induce apoptosis (positive control) B->C D Resuspend cells in binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Gate populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6] This allows for the quantification of cells in each phase of the cell cycle.

Workflow for Cell Cycle Analysis:

cluster_0 Cell Preparation & Fixation cluster_1 Staining cluster_2 Data Acquisition & Analysis A Harvest and wash cells B Fix cells in cold 70% ethanol A->B C Wash to remove ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F G Determine cell cycle distribution F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI)

Protocol:

  • Cell Preparation: Seed 1 x 10^6 cells in a T25 flask and treat with the test compound for the desired time.[5]

  • Cell Harvesting: Collect both floating and adherent cells, wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).[8][9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[9]

Cell Cycle Analysis (Propidium Iodide)

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.[10][11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.[10]

  • PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) and incubate for 15 minutes in the dark.[10]

  • Flow Cytometry: Analyze the samples by flow cytometry.

Conclusion

This guide provides a framework for the cross-validation of this compound's anti-cancer activity. The provided protocols for cytotoxicity, apoptosis, and cell cycle analysis are robust and widely accepted in the field. The comparative data, although hypothetical, underscores the importance of evaluating novel compounds against established therapeutics and across multiple cell lines to ascertain their potential and selectivity. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Thiazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Pharmacokinetics in Thiazole Carboxylate Ester Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, thiazole carboxylate esters are a class of molecules that have garnered significant interest. The ester functional group not only plays a crucial role in the molecule's interaction with its biological target but also profoundly influences its pharmacokinetic profile—the journey of the drug through the body.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their successful development into effective therapeutic agents. The choice of the ester group can dramatically alter key pharmacokinetic parameters such as bioavailability, plasma concentration, and half-life. This guide provides a comparative analysis of the pharmacokinetic profiles of various thiazole carboxylate esters, supported by experimental data and methodologies, to aid researchers in the rational design and selection of candidates with optimal drug-like properties.

The Influence of the Ester Moiety on Pharmacokinetics: A Tale of Lipophilicity and Hydrolysis

The conversion of a carboxylic acid to an ester is a common prodrug strategy employed to enhance the oral bioavailability of a drug candidate. Carboxylic acids are often polar and exist in an ionized state at physiological pH, which can limit their ability to cross cellular membranes, leading to poor absorption from thegastrointestinal tract. Esterification masks the polar carboxylic acid group, increasing the lipophilicity of the molecule and facilitating its absorption.

Once absorbed, the ester is ideally cleaved by esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid. The rate of this hydrolysis is a critical factor influencing the pharmacokinetic profile. A prodrug that is hydrolyzed too quickly may not reach its target tissue in sufficient concentrations, while one that is hydrolyzed too slowly may have a delayed onset of action or be eliminated from the body before it can exert its therapeutic effect. The nature of the alkyl or aryl group of the ester influences both its lipophilicity and its susceptibility to enzymatic cleavage, providing a handle for fine-tuning the pharmacokinetic properties of a drug candidate.

Comparative Pharmacokinetic Data of Thiazole Carboxylate Esters

While direct, head-to-head comparative studies of a homologous series of simple alkyl thiazole carboxylate esters are not extensively available in the public domain, we can compile and extrapolate from existing data for various thiazole derivatives to draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters for representative thiazole-containing compounds, including some ester derivatives, to illustrate the range of profiles observed.

Compound Class Animal Model Dose & Route Cmax Tmax (h) AUC (µM·h) Bioavailability (%) Reference
Thiazole Benzenesulfonamide Agonist β3-Adrenergic Receptor AgonistMonkeysOral---4[1]
Novel Thiazole HCV Inhibitor (Compound 27a) HCV NS5A InhibitorRats & DogsOral---Excellent[2]
Ethyl (4-methyl-thiazol-5-yl)carboxylate Derivative Anticancer-----Predicted Good[3]

Note: Specific values for Cmax, Tmax, and AUC are often compound and study-dependent and are not always publicly disclosed in detail. The table aims to provide a qualitative comparison.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on robust and validated experimental methodologies. Below are detailed, step-by-step protocols for key experiments in the pharmacokinetic evaluation of thiazole carboxylate esters.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a thiazole carboxylate ester following oral administration to rats.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).
  • Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
  • Dosing Vehicle: The thiazole carboxylate ester is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol 400).
  • Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.

2. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS Quantification:

  • Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis[4].
  • Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile[5][6].
  • Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for the parent drug and its active metabolite (the carboxylic acid)[5][6].

4. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
  • Key pharmacokinetic parameters are calculated:
  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): A measure of total drug exposure.
  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing the Workflow and Key Relationships

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation acclimation Animal Acclimation formulation Compound Formulation acclimation->formulation dosing Oral Dosing formulation->dosing sampling Blood Sampling dosing->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis report Report Generation pk_analysis->report G cluster_esters Ester Prodrugs (R-COOR') cluster_pk Pharmacokinetic Properties struct Thiazole Carboxylic Acid Core R-COOH methyl Methyl Ester (R') struct->methyl Esterification ethyl Ethyl Ester (R') struct->ethyl Esterification propyl Propyl Ester (R') struct->propyl Esterification lipophilicity Increased Lipophilicity methyl->lipophilicity hydrolysis Esterase Hydrolysis methyl->hydrolysis In Vivo ethyl->lipophilicity ethyl->hydrolysis In Vivo propyl->lipophilicity propyl->hydrolysis In Vivo absorption Enhanced Absorption lipophilicity->absorption bioavailability Altered Bioavailability absorption->bioavailability hydrolysis->bioavailability

References

Orthogonal Assay Strategies for Validating the Anti-Inflammatory Effects of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Comparative Analysis

In the landscape of modern drug discovery, the validation of a compound's biological effects is a critical process demanding rigor and precision. For novel molecules such as Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a member of the promising thiazole class of compounds, it is hypothesized to possess anti-inflammatory properties based on the known activities of similar chemical scaffolds.[1][2][3][4] This guide provides a framework for researchers to validate this hypothesis through a robust, multi-pronged approach using orthogonal assays. By employing distinct methodologies that probe different aspects of the inflammatory cascade, we can build a comprehensive and reliable profile of the compound's activity.

This guide will detail two distinct, yet complementary, orthogonal assays to assess the anti-inflammatory potential of this compound: a direct enzymatic inhibition assay targeting Cyclooxygenase-2 (COX-2) and a cell-based reporter assay for the Nuclear Factor-kappa B (NF-κB) signaling pathway. These assays were chosen to provide a holistic view of the compound's mechanism, from direct enzyme interaction to the modulation of a critical intracellular signaling hub.

Assay 1: Direct Enzymatic Inhibition of Cyclooxygenase-2 (COX-2)

Rationale: The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6] Specifically, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[7] A direct, in vitro enzymatic assay allows for the precise measurement of a compound's ability to inhibit COX-2 activity, providing a clear indication of its potential as a targeted anti-inflammatory agent. This biochemical assay serves as a foundational assessment of the compound's direct interaction with a key inflammatory enzyme.

Comparative Compound:
  • Celecoxib: A well-characterized and highly selective COX-2 inhibitor, serving as a positive control and benchmark for potency.[8][9][10]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Test_Compound Prepare Serial Dilutions of This compound Plate Add Enzyme, Heme, and Test Compound/Comparator to 96-well plate Test_Compound->Plate Comparator Prepare Serial Dilutions of Celecoxib (Positive Control) Comparator->Plate Enzyme Prepare Human Recombinant COX-2 Enzyme Enzyme->Plate Substrate Prepare Arachidonic Acid Substrate Initiate Initiate reaction with Arachidonic Acid Substrate->Initiate Incubate Pre-incubate to allow compound-enzyme interaction Plate->Incubate Incubate->Initiate Stop Stop reaction with Stannous Chloride Initiate->Stop Read Measure Absorbance at 590 nm (Oxidized TMPD) Stop->Read Analyze Calculate % Inhibition and Determine IC50 values Read->Analyze NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB IkB IκBα NFkB NF-κB (p50/p65) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc translocates IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation IkB_NFkB->NFkB releases IkB_NFkB->IkB_P DNA κB DNA element NFkB_Nuc->DNA binds Gene Pro-inflammatory Gene Transcription DNA->Gene

References

A Head-to-Head Comparison of Synthetic Routes to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a detailed, head-to-head comparison of synthetic routes to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the venerable Hantzsch thiazole synthesis and explore a plausible alternative multi-step approach, evaluating them on key metrics of synthetic efficiency.

Introduction to this compound

Thiazole rings are a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Their ability to engage in various biological interactions makes them a privileged scaffold in drug discovery. This compound, the subject of this guide, combines this key heterocycle with a substituted phenyl ring and an ethyl ester functionality, making it an attractive target for synthetic exploration and biological screening. The choice of synthetic route to such a molecule can significantly impact the speed, cost, and environmental footprint of research and development efforts.

Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and robust method for the construction of the thiazole ring.[1] The core of this reaction involves the condensation of a thioamide with an α-haloketone or its equivalent. For our target molecule, this translates to the reaction between 3,5-dimethylbenzothioamide and an α-haloacetoacetate derivative, such as ethyl 2-chloroacetoacetate.

Proposed Hantzsch Synthesis Workflow

Hantzsch_Synthesis A 3,5-Dimethylbenzonitrile B 3,5-Dimethylbenzothioamide A->B  H₂S, Et₃N E This compound B->E  Reaction with D, Base (e.g., NaHCO₃), Ethanol, Reflux C Ethyl Acetoacetate D Ethyl 2-chloroacetoacetate C->D  SO₂Cl₂ D->E

Caption: Proposed Hantzsch synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylbenzothioamide from 3,5-Dimethylbenzonitrile

To a solution of 3,5-dimethylbenzonitrile in a suitable solvent such as pyridine or a mixture of triethylamine and methanol, hydrogen sulfide gas is bubbled through at room temperature. The reaction is typically stirred for several hours to days and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, 3,5-dimethylbenzothioamide, can be isolated by precipitation upon pouring the reaction mixture into water, followed by filtration and drying.

Causality: The use of a base like triethylamine or pyridine is crucial to deprotonate hydrogen sulfide, forming the hydrosulfide anion (HS⁻), which is a more potent nucleophile for the attack on the electrophilic carbon of the nitrile group.

Step 2: Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate

Ethyl acetoacetate is cooled in a reaction vessel to between -5 and 10 °C.[2] Sulfuryl chloride is then added dropwise while maintaining the temperature. The molar ratio of ethyl acetoacetate to sulfuryl chloride is typically kept at 1:1 to 1:1.1.[2] After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for several hours. The crude ethyl 2-chloroacetoacetate can be purified by vacuum distillation.

Causality: The low temperature is essential to control the exothermicity of the chlorination reaction and to minimize the formation of dichlorinated byproducts. Sulfuryl chloride is an effective chlorinating agent for enolizable ketones.

Step 3: Hantzsch Condensation to Yield this compound

3,5-Dimethylbenzothioamide and ethyl 2-chloroacetoacetate are dissolved in a solvent such as ethanol. A base, for instance, sodium bicarbonate or sodium acetate, is added to the mixture, which is then heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into water, which often results in the precipitation of the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality: The base neutralizes the hydrochloric acid that is formed during the condensation reaction, driving the equilibrium towards the product. The reflux conditions provide the necessary activation energy for the cyclization to occur.

Route 2: A Multi-Step Approach Involving a One-Pot Thioacylation and Thiazole Formation

An alternative strategy, inspired by patented industrial processes for similar structures, involves a more convergent one-pot or sequential one-pot approach.[3] This can be advantageous in reducing the number of isolation and purification steps, thereby improving overall efficiency.

Proposed Multi-Step Synthesis Workflow

Multi_Step_Synthesis A p-Cyanophenol B 4-Hydroxythiobenzamide A->B  Thioacetamide, Polyphosphoric Acid C Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate B->C  Ethyl 2-chloroacetoacetate, Alcohol D Ethyl 2-(3-carbaldehyde-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate C->D  Formylation (e.g., Vilsmeier-Haack) E This compound D->E  Further modifications (hypothetical)

Caption: A plausible multi-step synthesis of the target compound.

While a direct documented synthesis of this compound via this specific multi-step route was not found, a similar patented process for a related compound provides a blueprint.[3] This route begins with a substituted phenol and proceeds through a series of transformations.

Experimental Protocols (Hypothetical Adaptation)

Step 1 & 2 (One-Pot): Thioacylation and Thiazole Formation

p-Cyanophenol is reacted with thioacetamide in the presence of polyphosphoric acid to generate 4-hydroxythiobenzamide in situ.[3] Without isolation, an alcohol is added as a solvent, followed by the addition of ethyl 2-chloroacetoacetate. The mixture is then heated to facilitate the Hantzsch-type condensation to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[3]

Causality: Polyphosphoric acid acts as both a solvent and a catalyst for the thioacylation reaction. The one-pot nature of this sequence minimizes handling and potential loss of intermediates.

Subsequent Steps: To arrive at the target molecule, further synthetic modifications would be necessary, including the introduction of the two methyl groups at the 3 and 5 positions of the phenyl ring and the removal of the hydroxyl group. These transformations would likely involve multiple steps, such as formylation followed by reduction and methylation, significantly increasing the overall step count.

Head-to-Head Comparison of Synthetic Efficiency

To objectively compare these two routes, we will evaluate them based on several key metrics of synthetic efficiency.

MetricRoute 1: Hantzsch SynthesisRoute 2: Multi-Step Approach (Adapted)Justification & Expert Insights
Overall Yield Potentially Moderate to HighLikely LowerThe Hantzsch synthesis is known for good to excellent yields in the final condensation step.[4] The multi-step route, with its increased number of transformations, will likely have a lower overall yield due to cumulative losses at each stage.
Number of Steps 3 (from commercially available starting materials)Potentially 5+The Hantzsch route is more convergent. The adapted multi-step route requires several additional functional group interconversions to arrive at the target substitution pattern.
Atom Economy ModerateLowerThe Hantzsch condensation itself has a good atom economy. However, the preparation of the thioamide and the chloroacetoacetate involves the loss of atoms as byproducts (e.g., water, HCl, SO₂). The multi-step route would have a significantly lower atom economy due to the numerous reagents and protecting groups that may be required.
Reagent & Solvent Profile Uses H₂S (toxic gas), sulfuryl chloride (corrosive), and organic solvents.Employs polyphosphoric acid (corrosive) and various reagents for functional group manipulations.Both routes involve hazardous materials. The choice may depend on the specific safety infrastructure and handling capabilities of the laboratory. The multi-step route's complexity likely introduces a wider range of potentially hazardous reagents.
Ease of Purification Generally straightforward (precipitation/recrystallization).More challenging due to the potential for multiple byproducts at each step.The final product of the Hantzsch synthesis is often a solid that can be easily purified by recrystallization. The multi-step route would likely require chromatographic purification at several stages, which is less scalable and more resource-intensive.
Scalability Generally scalable.Less scalable due to the increased number of steps and potential for purification challenges.The robustness and high yields of the Hantzsch synthesis often make it amenable to scale-up. Multi-step sequences can be more difficult to scale efficiently.

Conclusion and Recommendation

Based on this analysis, the Hantzsch thiazole synthesis (Route 1) emerges as the more efficient and practical route for the laboratory-scale synthesis of this compound. Its key advantages lie in its convergency, higher potential overall yield, and simpler purification procedures.

While the multi-step approach offers an interesting academic exercise in synthetic strategy, its increased complexity, lower anticipated yield, and greater number of steps make it a less desirable option for the efficient production of the target molecule.

For researchers embarking on the synthesis of this or structurally related thiazole derivatives, the Hantzsch synthesis provides a reliable and well-established starting point. Optimization of reaction conditions for the specific substrates will be key to maximizing yield and purity.

References

Verifying the Binding Mode of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a small molecule with promising biological activity is only the beginning. A critical subsequent step is to elucidate its precise mechanism of action, a cornerstone of which is verifying its binding mode to the intended protein target. This guide provides a comprehensive, in-depth comparison of methodologies for validating the binding interaction of a novel compound, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, with its putative protein target. While the specific target for this compound is yet to be definitively identified in the literature, this guide will use a hypothetical protein, "Target Kinase X," to illustrate the experimental workflow. This approach is broadly applicable to a wide range of small molecule-protein interactions.

This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind experimental choices, ensuring scientific integrity and a self-validating system of inquiry.

The Criticality of Binding Mode Verification

Understanding how a ligand binds to its target protein is paramount for several reasons. It confirms that the observed biological effect is due to the intended interaction, provides a rational basis for lead optimization through structure-based drug design, and can help anticipate potential off-target effects. Site-directed mutagenesis, a powerful technique to alter specific amino acids in a protein, serves as a cornerstone for functionally validating predicted binding modes.[1][2][3] By observing how mutations in the putative binding site affect the ligand's affinity, we can infer the key residues involved in the interaction.

A Hypothetical Case Study: this compound and Target Kinase X

Thiazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various kinases.[4][5] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of "Target Kinase X." Computational docking studies would typically be the first step to predict a plausible binding pose of the compound within the ATP-binding pocket of the kinase. These in silico models provide testable hypotheses for the specific amino acid residues that form crucial interactions with the ligand.

Let's assume our docking model predicts the following key interactions:

  • A hydrogen bond between the thiazole nitrogen and the backbone amide of a conserved "hinge" region residue (e.g., Alanine-148).

  • Hydrophobic interactions between the 3,5-dimethylphenyl group and a hydrophobic pocket formed by residues such as Leucine-75, Valine-83, and Isoleucine-146.

  • A potential electrostatic interaction or hydrogen bond involving the ethyl carboxylate group and a charged or polar residue at the solvent-exposed front of the pocket (e.g., Lysine-65).

Based on these predictions, a set of mutations can be designed to probe the validity of this binding model.

Experimental Workflow for Binding Mode Verification

The overall experimental strategy involves generating mutant versions of Target Kinase X, expressing and purifying both the wild-type and mutant proteins, and then quantitatively comparing their binding affinity for this compound using biophysical techniques.

workflow cluster_insilico In Silico Prediction cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_binding Binding Affinity Measurement cluster_analysis Data Analysis & Conclusion docking Molecular Docking of Compound into Target Kinase X predict Predict Key Interacting Residues (e.g., K65, L75, V83, I146, A148) docking->predict design Design Primers for Mutations (e.g., K65A, L75A, A148G) predict->design mutagenesis Perform Site-Directed Mutagenesis design->mutagenesis sequence Sequence Verify Mutants mutagenesis->sequence expression Express Wild-Type (WT) and Mutant Proteins sequence->expression purification Purify Proteins via Affinity & Size-Exclusion Chromatography expression->purification itc Isothermal Titration Calorimetry (ITC) purification->itc spr Surface Plasmon Resonance (SPR) purification->spr compare Compare Kd of WT vs. Mutants itc->compare spr->compare validate Validate or Refine Binding Mode Hypothesis compare->validate logic_flow start Binding Mode Hypothesis (from Docking/Analogs) mutagenesis Site-Directed Mutagenesis + Biophysical Assay (ITC/SPR) start->mutagenesis xray X-ray Crystallography start->xray High-Resolution Structure Needed nmr NMR Spectroscopy start->nmr Dynamics/Solution State Info Needed hdx_ms HDX-Mass Spectrometry start->hdx_ms Identify Binding Interface mutagenesis->xray Hypothesis Refuted or Ambiguous conclusion Validated Binding Mode mutagenesis->conclusion Hypothesis Supported xray->conclusion nmr->conclusion hdx_ms->mutagenesis

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical operational principle: a disposal plan must be in place before any laboratory work begins.[1] The following procedures for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate are formulated based on established protocols for structurally similar thiazole-containing compounds and general best practices for laboratory chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, it must be treated as hazardous until comprehensive toxicological and environmental data are available.

This guide is intended to provide robust, actionable information for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and approvals before proceeding with any disposal protocol.

Hazard Assessment and Waste Characterization

Given that this compound is a research chemical, a complete hazard profile is likely unavailable. However, based on analogous thiazole carboxylate derivatives, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Many thiazole derivatives are known to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]

  • Acute Toxicity: Some thiazole compounds are harmful if swallowed or in contact with skin.[4][5]

  • Aquatic Toxicity: Certain thiazole derivatives are very toxic to aquatic life with long-lasting effects.[2][5]

Therefore, all waste containing this compound, including pure substance, contaminated labware, and spill cleanup materials, must be classified and handled as hazardous chemical waste.[6]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).To prevent eye contact which can cause serious irritation.[2][3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.To avoid skin contact, as related compounds can cause skin irritation and may be harmful.[2][4][5]
Body Protection A flame-retardant lab coat or impervious clothing.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.To prevent inhalation of potentially irritating vapors or aerosols.[2][3]

Spill Management Protocol

Accidental spills must be addressed immediately to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, equip yourself with the full PPE detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[7] For solid spills, carefully sweep up the material to avoid dust formation.[8]

  • Collect Waste: Place all contaminated absorbent material and any contaminated personal clothing into a suitable, labeled, and sealed container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Disposal Workflow

The guiding principle for chemical disposal is a tiered approach: reduce, reuse, recycle, and finally, dispose.[1][10] For a novel research compound, disposal is the most likely outcome. The following workflow outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated labware, spill debris) segregate Segregate from Incompatible Wastes (e.g., strong oxidizing agents, acids) start->segregate container Select Compatible Container (Original container is often best) segregate->container label_waste Label Container Clearly ('Hazardous Waste', full chemical name, date) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store inspect Regularly Inspect Container for Leaks store->inspect contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service inspect->contact_ehs pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup end Disposal via Approved Facility (e.g., incineration) pickup->end

Caption: Disposal workflow for this compound.

Key Procedural Steps:

  • Waste Segregation: Collect all waste streams containing this compound separately. Do not mix with other chemical wastes, especially incompatible materials like strong oxidizing agents or acids, to prevent dangerous reactions.[1][11]

  • Containerization:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical.[6] Often, the original product container is the most suitable choice.[6]

    • For sharps contaminated with the chemical, use a designated, puncture-proof sharps container labeled as chemically contaminated.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[13]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be secure and away from general laboratory traffic.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[6] This is crucial to prevent environmental contamination, as related compounds are toxic to aquatic life.[2][5]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • The approved disposal method will likely be incineration at a permitted hazardous waste facility.[3][8][15]

Empty Container Management

Even "empty" containers that held this compound must be handled with care.

  • Under U.S. EPA regulations, a container is considered "empty" if all waste has been removed by standard practices and no more than 1 inch of residue remains, or 3% by weight for smaller containers.[1]

  • If the compound is classified as an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][6]

  • Once properly cleaned and decontaminated, remove or deface the original labels and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][6]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, thereby upholding the principles of responsible scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.